4,5-Dihydroisothiazole 1,1-dioxide
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
4,5-dihydro-1,2-thiazole 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NO2S/c5-7(6)3-1-2-4-7/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSUPMMZBZLKOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596102 | |
| Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
881652-45-5 | |
| Record name | 4,5-Dihydro-1H-1lambda~6~,2-thiazole-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4,5-Dihydroisothiazole 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 4,5-dihydroisothiazole 1,1-dioxide, a heterocyclic compound of significant interest in medicinal chemistry. This document details a key synthetic protocol and outlines the analytical techniques used for its characterization, presenting data in a clear and comparative format.
Introduction
This compound, also known as isothiazolidine 1,1-dioxide or gamma-sultam, is a saturated five-membered cyclic sulfonamide. The sultam scaffold is a recognized pharmacophore and is present in a variety of biologically active molecules. Due to their structural similarity to lactams, sultams are of great interest in drug discovery, often serving as bioisosteric replacements to improve pharmacokinetic and pharmacodynamic properties. Their applications span a wide range of therapeutic areas, including antiviral, anticancer, and anti-inflammatory agents. This guide focuses on the fundamental synthesis and characterization of the parent this compound molecule.
Synthesis of this compound
A primary route for the synthesis of this compound involves the intramolecular cyclization of a suitable precursor. One established method is the base-mediated cyclization of 3-chloropropane-1-sulfonamide.
General Reaction Scheme
The synthesis proceeds via an intramolecular nucleophilic substitution, where the sulfonamide nitrogen anion attacks the electrophilic carbon bearing a halogen, leading to the formation of the five-membered ring.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound (CAS 5908-62-3)[1].
Materials:
-
3-Chloropropane-1-sulfonamide
-
Sodium ethoxide
-
Ethanol
Procedure:
-
Dissolve 3-chloropropane-1-sulfonamide (1 equivalent) in ethanol.
-
Add sodium ethoxide (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux for 5 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the solvent.
-
The crude product can be further purified by appropriate methods such as recrystallization or column chromatography.
Characterization of this compound
The structural elucidation and purity assessment of the synthesized this compound are performed using various spectroscopic techniques.
Spectroscopic Data
| Property | Data |
| Molecular Formula | C₃H₇NO₂S[2] |
| Molecular Weight | 121.16 g/mol [2] |
| CAS Number | 5908-62-3[2] |
| ¹H NMR | Expected signals for the three methylene groups of the ring system. The protons on the carbon adjacent to the nitrogen would be expected to appear at a different chemical shift than those adjacent to the sulfur, which would also differ from the central methylene protons. |
| ¹³C NMR | Expected to show three distinct signals corresponding to the three carbon atoms in the heterocyclic ring. The chemical shifts would be influenced by the neighboring nitrogen and sulfonyl groups. For some substituted derivatives, carbon signals of the isothiazolidine 1,1-dioxide ring appear in the range of 150–170 ppm. |
| Mass Spectrometry | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would involve the loss of SO₂ and other characteristic fragments of the ring. |
| Infrared (IR) Spec. | Characteristic absorption bands for the S=O stretching of the sulfonyl group are expected, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric). An N-H stretching band would also be present if the nitrogen is unsubstituted. |
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule. While the crystal structure for the unsubstituted this compound is not publicly available, analysis of related structures provides insight into the expected molecular geometry. The five-membered ring is likely to adopt a non-planar conformation.
Biological Activity and Mechanism of Action
Gamma-sultams are known to possess a range of biological activities. Isothiazolones, a related class of compounds, are known to act as electrophilic biocides that can inhibit the activity of dehydrogenase enzymes, which are crucial for metabolic pathways like the Krebs cycle and electron transport chain. This inhibition disrupts cellular respiration and ATP generation, leading to cell death. The mechanism often involves the reaction with thiol groups of cysteine residues in the active sites of these enzymes.
Proposed Mechanism of Enzyme Inhibition
The following diagram illustrates a generalized mechanism of dehydrogenase inhibition by a gamma-sultam. The electrophilic nature of the sulfur atom in the sultam ring can be targeted by nucleophilic residues in the enzyme's active site.
Caption: Proposed mechanism of dehydrogenase inhibition by this compound.
Conclusion
This compound is a foundational heterocyclic scaffold with significant potential in drug discovery. Its synthesis via intramolecular cyclization is a robust and efficient method. The characterization of this molecule relies on a suite of standard analytical techniques, with NMR and mass spectrometry being central to its structural confirmation. The understanding of its potential mechanism of action as an enzyme inhibitor provides a basis for the rational design of new therapeutic agents. Further research into the synthesis of novel derivatives and a deeper exploration of their biological targets will continue to expand the importance of this privileged structure in medicinal chemistry.
References
Spectroscopic Profile of 4,5-Dihydroisothiazole 1,1-Dioxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the heterocyclic compound 4,5-dihydroisothiazole 1,1-dioxide. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a predictive analysis based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures. Detailed experimental protocols for acquiring such data are also provided.
Core Spectroscopic Data
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from the analysis of functional groups and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: Predicted ¹H and ¹³C NMR Data
| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C NMR | Predicted Chemical Shift (δ, ppm) |
| H-4 (CH₂) | ~3.2 - 3.6 | Triplet | 2H | C-4 (CH₂) | ~45 - 55 |
| H-5 (CH₂) | ~3.8 - 4.2 | Triplet | 2H | C-5 (CH₂) | ~50 - 60 |
| N-H | ~5.0 - 7.0 | Broad Singlet | 1H |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (δ = 0.00 ppm).
Infrared (IR) Spectroscopy Data
Table 2: Predicted IR Absorption Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretching | 3200 - 3400 | Medium |
| C-H (aliphatic) | Stretching | 2850 - 3000 | Medium-Strong |
| SO₂ | Asymmetric Stretching | 1300 - 1350 | Strong |
| SO₂ | Symmetric Stretching | 1120 - 1160 | Strong |
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Fragmentation
| m/z | Proposed Fragment | Notes |
| 121 | [M]⁺ (Molecular Ion) | Expected molecular ion peak for C₃H₅NO₂S. |
| 105 | [M - O]⁺ | Loss of an oxygen atom. |
| 93 | [M - C₂H₄]⁺ | Loss of ethene via retro-Diels-Alder type fragmentation. |
| 64 | [SO₂]⁺ | Characteristic fragment for sulfones. |
| 56 | [C₃H₄N]⁺ | Resulting from the cleavage of the C-S and S-N bonds. |
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Filter the solution into a clean NMR tube to a height of approximately 4-5 cm. Add a small amount of tetramethylsilane (TMS) as an internal standard.[1]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 45-90°, longer acquisition and relaxation times may be necessary due to the lower natural abundance and sensitivity of ¹³C.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Thin Film (for liquids or low-melting solids): Place a small drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
KBr Pellet (for solids): Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using a mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.[2]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.[3]
-
Place the prepared sample in the spectrometer's sample holder.
-
Collect the sample spectrum over a typical range of 4000-400 cm⁻¹.[4]
-
The final spectrum is typically presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.[5][6]
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Introduce the sample into the ion source.
-
For EI, use a standard electron energy of 70 eV.
-
For ESI, optimize spray and cone voltages to achieve stable ionization.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion peak to aid in structural elucidation by analyzing the fragmentation pattern.[7]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of a chemical compound.
Caption: Logical relationships between spectroscopic data and structural elucidation.
References
- 1. benchchem.com [benchchem.com]
- 2. eng.uc.edu [eng.uc.edu]
- 3. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 4. Protocol for determining protein dynamics using FT-IR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. tecan.com [tecan.com]
- 7. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 4,5-Dihydroisothiazole 1,1-Dioxide (CAS 881652-45-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, potential synthesis, and suppliers of 4,5-Dihydroisothiazole 1,1-Dioxide (CAS 881652-45-5). While specific experimental data on the biological activity and modulated signaling pathways of this compound are not extensively available in the public domain, this guide outlines general experimental protocols for assessing the potential of novel chemical entities in oncology and kinase inhibition, which can be applied to the compound of interest.
Chemical Properties and Data
This compound is a heterocyclic compound with a five-membered ring containing sulfur, nitrogen, and oxygen atoms.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 881652-45-5 | Multiple sources |
| Molecular Formula | C₃H₅NO₂S | Multiple sources |
| Molecular Weight | 119.14 g/mol | Multiple sources |
| Melting Point | 68-70 °C | [2] |
| Boiling Point (Predicted) | 248.7 ± 23.0 °C | [2] |
| Density (Predicted) | 1.55 ± 0.1 g/cm³ | [2] |
| Appearance | Not specified | - |
| Solubility | Not specified | - |
| Storage Temperature | Room Temperature, Sealed in dry conditions | [2] |
Synthesis and Preparation
A detailed, publicly available experimental protocol for the synthesis of this compound is not readily found in the scientific literature. However, a general approach for the synthesis of isothiazoles involves the reaction of 3-mercaptopropionitrile with elemental chlorine or bromine in a suitable non-reactive solvent at a controlled temperature, typically below 50°C.[2] The reaction time can vary from a few minutes to several hours.[2]
Another potential synthetic route for related cyclic sulfonamides involves a "branching-folding" strategy, starting from saccharin-derived ketimines which undergo various annulation and addition reactions.[3] This approach allows for the generation of diverse sulfonamide scaffolds.
It is important to note that these are general synthetic strategies and would require optimization for the specific synthesis of this compound.
Potential Biological Activity and Experimental Protocols
While specific biological activities for this compound have not been reported, related heterocyclic compounds, including isothiazole and sulfonamide derivatives, have shown a wide range of biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.[4][5] The structural features of this compound make it a candidate for investigation in various biological assays.
General Experimental Protocol for In Vitro Cytotoxicity Assessment
This protocol outlines a general method for determining the cytotoxic effects of a novel compound against cancer cell lines using the MTT assay.[6]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound in various cancer cell lines.
Materials:
-
Cancer cell lines (e.g., from NCI-60 panel)[7]
-
Complete culture medium
-
Trypsin-EDTA
-
96-well plates
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (for dissolving formazan crystals)
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest logarithmically growing cells and seed them into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Add the diluted compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).[6]
-
MTT Assay: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.[6]
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[6]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
General Experimental Protocol for Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.[8]
Objective: To determine the IC50 value of the test compound against a target kinase.
Materials:
-
Purified target kinase
-
Kinase-specific substrate
-
Kinase reaction buffer
-
ATP
-
Test compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare 2X solutions of the kinase, substrate, test compound at various concentrations, and ATP in the kinase buffer.[8]
-
Kinase Reaction: In a 384-well plate, add the test compound solution, followed by the kinase/substrate solution. Initiate the reaction by adding the ATP solution. Incubate at room temperature.[8]
-
ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate, then add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[8]
-
Luminescence Measurement: Measure the luminescence using a plate reader.[8]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and plot the data to determine the IC50 value.[8]
Caption: Workflow of a typical biochemical kinase inhibition assay.
Potential Signaling Pathways
The sulfur dioxide moiety within the this compound structure is of interest. Sulfur dioxide is a known gasotransmitter that can influence various signaling pathways.[9] For instance, it has been shown to be involved in redox signaling and can affect ion channels and mitogen-activated protein kinase (MAPK) pathways.[9] However, it is crucial to note that this is speculative, and dedicated research is required to determine if and how this compound interacts with these or other cellular signaling pathways.
Suppliers
This compound is available from various chemical suppliers, typically for research and development purposes. Purity levels generally range from 95% to 98%. Some of the suppliers include:
It is recommended to contact the suppliers directly to obtain the most current and detailed technical data sheets, including purity analysis and safety information.
References
- 1. CAS 881652-45-5: 4,5-Dihydro-1,2-thiazole 1,1-dioxide [cymitquimica.com]
- 2. US3285930A - Isothiazoles - Google Patents [patents.google.com]
- 3. d-nb.info [d-nb.info]
- 4. Biological activity of the isothiazole derivatives - AHEM [phmd.hirszfeld.pl]
- 5. Cyclic Sulfonamides for Drug Design - Enamine [enamine.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Signal pathways involved in the biological effects of sulfur dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 11. thieme-connect.com [thieme-connect.com]
The Ascending Trajectory of γ-Sultams: Unveiling the Potential of 4,5-Dihydroisothiazole 1,1-Dioxide in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quest for novel molecular scaffolds that can address unmet medical needs is a perpetual endeavor in medicinal chemistry. Among the diverse array of heterocyclic compounds, the sultam (cyclic sulfonamide) moiety has emerged as a "medicinally privileged" scaffold, demonstrating a wide spectrum of biological activities.[1][2] This technical guide focuses on a specific, yet underexplored, member of this family: the 4,5-dihydroisothiazole 1,1-dioxide, a five-membered γ-sultam. While extensive research has been conducted on its lactam analogs, the γ-sultam core offers unique physicochemical properties, including enhanced hydrogen bonding capabilities, that warrant deeper investigation for the development of next-generation therapeutics.[1][3]
This document provides a comprehensive overview of the potential applications of the this compound core in medicinal chemistry, drawing upon the broader landscape of bioactive sultams. It covers synthetic strategies, potential biological activities, and plausible mechanisms of action, offering a roadmap for researchers venturing into this promising area of drug discovery.
Synthetic Strategies: Building the this compound Core
The construction of the γ-sultam ring is a key step in accessing derivatives of this compound. Several synthetic methodologies have been developed for the synthesis of sultams, with intramolecular cyclization being a predominant strategy. These methods often involve the formation of a carbon-nitrogen or carbon-sulfur bond to close the ring.
A general and adaptable approach involves the intramolecular cyclization of a suitably functionalized precursor. This can be conceptually illustrated as follows:
Experimental Protocol: Illustrative Synthesis of a γ-Sultam Precursor
The following protocol describes a general method for the synthesis of a linear precursor that can be cyclized to form a this compound derivative.
Synthesis of N-(2-hydroxyethyl)ethanesulfonamide:
-
Reaction Setup: To a solution of ethanolamine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), triethylamine (1.2 eq) is added. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Ethanesulfonyl chloride (1.1 eq) is added dropwise to the cooled solution with vigorous stirring.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired N-(2-hydroxyethyl)ethanesulfonamide.
Intramolecular Cyclization to form the γ-Sultam:
The cyclization of the N-(2-hydroxyethyl)ethanesulfonamide precursor can be achieved under various conditions, often requiring activation of the hydroxyl group (e.g., by conversion to a leaving group like a mesylate or tosylate) followed by base-mediated ring closure.
Potential Biological Activities and Therapeutic Targets
While specific biological data for this compound derivatives are limited in publicly accessible literature, the broader class of sultams has demonstrated a remarkable range of pharmacological activities. This suggests that the this compound scaffold could be a valuable starting point for the design of novel therapeutic agents targeting a variety of diseases.
Table 1: Potential Therapeutic Applications of this compound Derivatives Based on Analogous Sultam Scaffolds
| Therapeutic Area | Potential Molecular Target(s) | Rationale based on Sultam Literature |
| Oncology | Kinases, Tubulin, Apoptosis-related proteins | Various sultam derivatives have shown potent anticancer activity by inhibiting cell proliferation and inducing apoptosis.[2][4] |
| Inflammation | Cyclooxygenase (COX) enzymes, Pro-inflammatory cytokines | Sultam-containing compounds have been investigated as anti-inflammatory agents.[5] |
| Infectious Diseases | Viral enzymes (e.g., reverse transcriptase), Bacterial enzymes | The sultam scaffold is present in some antiviral and antibacterial agents.[2][4] |
| Neurological Disorders | Carbonic anhydrases, Ion channels | Certain sultams have shown activity as anticonvulsants and for the treatment of other neurological conditions.[2] |
Anticancer Potential: A Promising Avenue for Exploration
The anticancer activity of sultam derivatives is a particularly active area of research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.
Experimental Protocol: In Vitro Anticancer Activity Screening
The following is a general protocol for assessing the cytotoxic effects of novel this compound derivatives against cancer cell lines.
MTT Cell Viability Assay:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for 48-72 hours. A vehicle control (DMSO) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Table 2: Hypothetical Quantitative Data for a Series of this compound Derivatives
| Compound ID | R¹ Substituent | R² Substituent | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 |
| GSD-001 | H | Phenyl | 15.2 | 22.5 |
| GSD-002 | H | 4-Chlorophenyl | 8.7 | 12.1 |
| GSD-003 | H | 4-Methoxyphenyl | 25.4 | 35.8 |
| GSD-004 | Methyl | Phenyl | 12.5 | 18.9 |
| GSD-005 | Methyl | 4-Chlorophenyl | 5.1 | 7.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results would be required to determine the true activity of these compounds.
Future Directions and Conclusion
The this compound scaffold represents a largely untapped area in medicinal chemistry with significant potential for the discovery of novel therapeutic agents. The favorable physicochemical properties of the sultam ring, combined with the versatility of synthetic methodologies, make this an attractive starting point for the design of new chemical entities.
Future research efforts should focus on:
-
Library Synthesis: The generation of diverse libraries of this compound derivatives with various substitutions to explore the structure-activity relationships (SAR).
-
Biological Screening: Comprehensive screening of these libraries against a wide range of biological targets, including kinases, proteases, and other enzymes implicated in disease.
-
Mechanism of Action Studies: In-depth investigation of the molecular mechanisms by which active compounds exert their biological effects.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sultam synthesis [organic-chemistry.org]
- 4. Unveiling sultam in drug discovery: spotlight on the underexplored scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinally Privileged Sultams: Synthesis and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendancy of Isothiazole 1,1-Dioxides: A Comprehensive Guide to their Synthesis and Application in Modern Organic Chemistry
For Immediate Release
Isothiazole 1,1-dioxides, a class of heterocyclic compounds featuring a strained sulfur-nitrogen bond, are rapidly emerging as powerful and versatile building blocks in organic synthesis. Their unique electronic properties and diverse reactivity patterns have positioned them as valuable scaffolds in the development of novel pharmaceuticals and complex molecular architectures. This technical guide provides an in-depth review of the synthesis, reactivity, and applications of isothiazole 1,1-dioxide derivatives, with a particular focus on their utility for researchers, scientists, and drug development professionals.
Synthesis of the Isothiazole 1,1-Dioxide Core
The construction of the isothiazole 1,1-dioxide ring system can be achieved through several synthetic strategies, primarily involving the formation of the key sulfur-nitrogen bond.
1.1. Oxidative Cyclization of α,β-Unsaturated Thiocarboxylic Acid Amides
A common and effective method for the synthesis of isothiazole 1,1-dioxides involves the oxidative cyclization of α,β-unsaturated thiocarboxylic acid amides. This transformation can be accomplished using various oxidizing agents, leading to the formation of the heterocyclic ring with good to excellent yields.
1.2. Ring-Closing Metathesis (RCM)
Ring-closing metathesis has proven to be a powerful tool for the construction of cyclic systems, and isothiazole 1,1-dioxides are no exception. This method typically involves the use of a ruthenium-based catalyst to facilitate the cyclization of a diene precursor containing a sulfonamide moiety.
1.3. Cyclization of N-Sulfonylaminonitriles
A notable procedure for the synthesis of 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivatives involves the base-mediated cyclization of substituted N-benzyl-N-sulfonylaminonitriles.[1] This intramolecular reaction provides a direct route to functionalized isothiazole 1,1-dioxides that can serve as versatile intermediates for further elaboration.
Table 1: Selected Synthetic Methods for Isothiazole 1,1-Dioxides
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| N-Benzyl-N-sulfonylaminonitrile | Sodium hydride, Acetonitrile | 4-Amino-3,3-dimethyl-2,3-dihydroisothiazole 1,1-dioxide | High | [1] |
| α,β-Unsaturated thiocarboxamide | Oxidizing agent (e.g., I₂, H₂O₂) | Substituted Isothiazol-3-one 1,1-dioxide | Variable | General Method |
| Diene-containing sulfonamide | Grubbs' Catalyst | Unsaturated Isothiazole 1,1-dioxide | Variable | General Method |
Key Reactivity Patterns of Isothiazole 1,1-Dioxides
The reactivity of isothiazole 1,1-dioxides is dominated by the electrophilic nature of the sulfur atom and the ability of the ring to participate in various cycloaddition and nucleophilic addition reactions.
2.1. Cycloaddition Reactions
Isothiazole 1,1-dioxides are excellent dienophiles and dipolarophiles in cycloaddition reactions. They readily participate in [4+2] Diels-Alder reactions with a variety of dienes and undergo 1,3-dipolar cycloadditions with dipoles such as azides and nitrile oxides. These reactions provide a powerful means of constructing complex polycyclic systems.
2.2. Nucleophilic Addition Reactions
The electron-deficient nature of the isothiazole 1,1-dioxide ring makes it susceptible to attack by nucleophiles. Michael-type additions are particularly common, where nucleophiles add to the α,β-unsaturated system within the heterocycle. This reactivity allows for the introduction of a wide range of functional groups at the C4 and C5 positions. For instance, the reaction of cyclic sulfonamides (sultams) with oxygen nucleophiles proceeds via a Michael-type addition to yield 4,5-dihydrosultams.[2]
2.3. Electrophilic Substitution
While less common than nucleophilic attack, isothiazoles can undergo electrophilic substitution, primarily at the C4 position.[3] Reactions such as nitration and halogenation have been reported, providing routes to further functionalized derivatives.[3]
Table 2: Representative Reactions of Isothiazole 1,1-Dioxides
| Reaction Type | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |
| Michael Addition | 3-Substituted Isothiazole 1,1-dioxide | Oxygen Nucleophile (e.g., RO⁻) | 4,5-Dihydroisothiazole 1,1-dioxide derivative | Not specified | [2] |
| Nitration | Isothiazole | Nitric acid, Sulfuric acid | 4-Nitroisothiazole | Not specified | [3] |
| Halogenation | Isothiazole | Chlorine | 4-Chloroisothiazole | 30-40 | [3] |
Applications in Drug Discovery and Development
The diverse biological activities exhibited by isothiazole derivatives have made them attractive scaffolds in medicinal chemistry.[4][5] The isothiazole 1,1-dioxide core, in particular, is found in a number of compounds with potential therapeutic applications. Their ability to act as bioisosteres for other functional groups and their capacity to engage in specific interactions with biological targets contribute to their value in drug design.
The development of multicomponent reactions for the synthesis of isothiazole derivatives further enhances their accessibility for high-throughput screening and lead optimization in drug discovery programs.[6][7]
Experimental Protocols
4.1. General Procedure for the Synthesis of 4-Amino-2,3-dihydroisothiazole 1,1-Dioxide Derivatives
A solution of the appropriately substituted N-benzyl-N-sulfonylaminonitrile in anhydrous acetonitrile is treated with a slight excess of sodium hydride at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The reaction is then quenched by the addition of water, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-2,3-dihydroisothiazole 1,1-dioxide derivative.[1]
Visualizing Synthetic Pathways
5.1. General Synthetic Workflow for Isothiazole 1,1-Dioxides
The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of isothiazole 1,1-dioxide derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
A Technical Guide to the Biological Activity Screening of Novel 4,5-Dihydroisothiazole 1,1-Dioxides and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity screening of novel 4,5-dihydroisothiazole 1,1-dioxides and structurally related isothiazole 1,1-dioxide derivatives. The document details the synthesis, biological evaluation, and potential mechanisms of action of these compounds, with a focus on their anticancer and enzyme inhibitory activities. All quantitative data is summarized in structured tables, and detailed experimental protocols for key assays are provided. Visualizations of experimental workflows and potential signaling pathways are presented using Graphviz diagrams to facilitate understanding.
Introduction
The isothiazole 1,1-dioxide scaffold is a key heterocyclic motif that has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties. As a bioisostere of other important five-membered heterocyclic rings, derivatives of isothiazole 1,1-dioxide have been explored for a range of therapeutic applications. This guide focuses on the biological screening of novel 4,5-dihydroisothiazole 1,1-dioxides and their analogues, providing researchers with the necessary information to design and execute screening campaigns for this promising class of compounds.
Synthesis of Isothiazole 1,1-Dioxide Derivatives
The synthesis of isothiazole 1,1-dioxides can be achieved through various synthetic routes. A common method involves the 1,3-dipolar cycloaddition to isothiazole 1,1-dioxides to generate novel fused heterocyclic systems. Another established route is the isothiazolium cyclization-oxidation of 2-thiocyanato-1-carboxaldehydes with aminopyridines or other anilines.
Biological Activities and Data Presentation
Novel 4,5-dihydroisothiazole 1,1-dioxides and their analogues have been investigated for several biological activities, with notable results in anticancer and enzyme inhibition studies.
Anticancer Activity
A series of novel isothiazoloisoxazole 1,1-dioxides, which are structurally related to 4,5-dihydroisothiazole 1,1-dioxides, have demonstrated low micromolar activity against the human breast carcinoma cell line, MCF-7.[1]
Table 1: Antiproliferative Activity of Isothiazoloisoxazole 1,1-Dioxides against MCF-7 Cells
| Compound ID | Structure | GI50 (µM)[1] |
| I | [Image of Isothiazoloisoxazole 1,1-dioxide structure 1] | 2.5 |
| II | [Image of Isothiazoloisoxazole 1,1-dioxide structure 2] | 3.1 |
| III | [Image of Isothiazoloisoxazole 1,1-dioxide structure 3] | 4.2 |
Enzyme Inhibitory Activity
Derivatives of isothiazol-3(2H)-one 1,1-dioxides have been identified as potent inhibitors of human leukocyte elastase (HLE), a serine protease implicated in inflammatory diseases.
Table 2: Human Leukocyte Elastase (HLE) Inhibitory Activity of 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxides
| Compound ID | Structure | IC50 (µM) for HLE[2] |
| IV | 2-(5-Fluoropyridin-2-yl)isothiazol-3(2H)-one 1,1-dioxide | 3.1[2] |
Notably, compound IV was found to be selective for HLE, showing no inhibitory activity against other proteases such as cathepsin G, trypsin, and cathepsin L, nor against serine esterases like acetylcholinesterase and cholesterol esterase.[2]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
General Synthetic Procedure for Isothiazoloisoxazole 1,1-dioxides[1]
A solution of the starting isothiazole 1,1-dioxide (1.0 eq) and the corresponding 1,3-dipole precursor (1.2 eq) in a suitable solvent (e.g., toluene, xylene) is heated under reflux for 12-24 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
In Vitro Antiproliferative Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds against the MCF-7 human breast cancer cell line can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: MCF-7 cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The concentration of the compound that causes 50% inhibition of cell growth (GI50) is calculated from the dose-response curves.
Human Leukocyte Elastase (HLE) Inhibition Assay[2]
The inhibitory activity of the compounds against HLE is measured spectrophotometrically using a chromogenic substrate.
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Brij 35).
-
Enzyme and Substrate: Human leukocyte elastase and the substrate N-methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide are used.
-
Inhibition Assay: In a 96-well plate, add 50 µL of the assay buffer, 10 µL of the test compound solution in DMSO, and 20 µL of the HLE solution. The mixture is pre-incubated for 15 minutes at 25 °C.
-
Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of the substrate solution.
-
Absorbance Reading: The increase in absorbance at 405 nm due to the release of p-nitroaniline is monitored for 10 minutes.
-
IC50 Determination: The concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50) is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations: Workflows and Pathways
The following diagrams, created using the DOT language, illustrate a typical experimental workflow for biological activity screening and a hypothesized signaling pathway for the anticancer activity of isothiazole 1,1-dioxide derivatives.
References
In Silico Prediction of 4,5-Dihydroisothiazole 1,1-Dioxide Properties: A Technical Guide
The 4,5-dihydroisothiazole 1,1-dioxide scaffold, a class of cyclic sulfonamides also known as sultams, is a significant structural motif in medicinal chemistry. Its derivatives have been explored for a wide range of therapeutic applications. To accelerate the discovery and optimization of novel drug candidates based on this scaffold, computational, or in silico, methods are indispensable. These techniques allow for the prediction of physicochemical properties, biological activities, and pharmacokinetic profiles, thereby reducing the time and cost associated with experimental screening.
This technical guide provides an in-depth overview of the core in silico methodologies used to predict the properties of this compound derivatives, aimed at researchers, scientists, and drug development professionals.
Key In Silico Methodologies
The prediction of molecular properties for drug discovery is a multi-faceted process that leverages various computational models. The most prominent methods include Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[1] By identifying the key molecular descriptors that influence activity, QSAR models can predict the potency of novel, unsynthesized molecules.
Several QSAR approaches are commonly applied:
-
Holographic QSAR (HQSAR): A 2D-QSAR method that uses molecular holograms, which are fingerprints of molecular fragments, to correlate with biological activity. This method is not dependent on 3D structural alignment.
-
Comparative Molecular Field Analysis (CoMFA): A 3D-QSAR method that correlates the steric and electrostatic fields of aligned molecules with their biological activity. The results are often visualized as 3D contour maps, highlighting regions where modifications are likely to enhance activity.[2]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA that calculates similarity indices across additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of structure-activity requirements.[2]
The statistical robustness and predictive power of a QSAR model are critical for its utility. Key statistical parameters are used for validation, as summarized in the table below.
Table 1: Example Statistical Validation Parameters for QSAR Models on Cyclic Sulfonamides
| Model Type | Training Set | q² | r² | r²_pred | Reference |
|---|---|---|---|---|---|
| HQSAR | 35 SARS-CoV-2 Inhibitors | 0.704 | 0.958 | 0.779 | [3] |
| Topomer CoMFA | 35 SARS-CoV-2 Inhibitors | 0.623 | 0.938 | 0.893 | [3] |
| CoMFA | 61 S1P1 Receptor Agonists | 0.751 | 0.973 | 0.904 | [2] |
| CoMSIA | 61 S1P1 Receptor Agonists | 0.739 | 0.923 | 0.730 |[2] |
-
q²: Cross-validated correlation coefficient (leave-one-out). A value > 0.5 is generally considered indicative of a good predictive model.
-
r²: Non-cross-validated correlation coefficient. It measures the goodness of fit of the model.
-
r²_pred: Predictive correlation coefficient for an external test set. It assesses the model's ability to predict the activity of new compounds.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a sultam derivative) when bound to a second molecule (a receptor, typically a protein target). This method is crucial for understanding the binding mechanism and predicting the binding affinity between a drug candidate and its biological target.
Docking studies can identify key interactions, such as hydrogen bonds and hydrophobic contacts, with specific amino acid residues in the receptor's active site.[3] For instance, in a study on cyclic sulfonamide inhibitors of SARS-CoV-2 3CLpro, molecular docking identified potential interactions with residues like GLU166, GLN192, and VAL186.[4] This information is invaluable for structure-based drug design, guiding the modification of ligands to improve their potency and selectivity.
ADMET Prediction
A drug candidate must possess not only high biological activity but also favorable pharmacokinetic properties. ADMET prediction models are used to computationally screen compounds for properties such as:
-
Absorption: Intestinal absorption and Caco-2 permeability.[5]
-
Distribution: Plasma protein binding and blood-brain barrier penetration.
-
Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.[5]
-
Excretion: The route and rate of elimination from the body.
-
Toxicity: Potential for adverse effects, including carcinogenicity and hepatotoxicity.
Early assessment of ADMET properties helps to identify compounds with potential liabilities, reducing the rate of attrition in later stages of drug development.[6] Several studies have successfully used in silico ADMET prediction to evaluate novel cyclic sulfonamide compounds, confirming their drug-like properties.[4][7]
Table 2: Commonly Predicted ADMET and Physicochemical Properties
| Property Class | Specific Parameter | Importance |
|---|---|---|
| Absorption | Human Intestinal Absorption (HIA) | Predicts oral bioavailability |
| Caco-2 Permeability | In vitro model for intestinal absorption[5] | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | CNS drug targeting vs. peripheral action |
| P-glycoprotein (P-gp) Substrate/Inhibitor | Role in drug efflux and resistance[5] | |
| Metabolism | CYP450 Enzyme Inhibition (e.g., CYP3A4) | Predicts potential for drug-drug interactions[5] |
| Physicochemical | Lipophilicity (LogP) | Influences absorption, distribution, and toxicity |
| Lipinski's Rule of Five | Guideline for drug-likeness and oral bioavailability[8] | |
| Toxicity | AMES Mutagenicity | Predicts potential for causing DNA mutations |
| | Hepatotoxicity | Predicts potential for liver damage |
Methodologies and Protocols
This section outlines the typical computational protocols for the in silico methods discussed.
Protocol for QSAR Model Development
-
Data Set Preparation: A series of this compound derivatives with experimentally determined biological activities (e.g., IC₅₀ or Kᵢ values) is collected. The data is typically converted to a logarithmic scale (pIC₅₀). The set is divided into a training set (for model generation) and a test set (for external validation).[3]
-
Molecular Modeling: 2D or 3D structures of all compounds are generated and optimized to their lowest energy conformation. For 3D-QSAR methods like CoMFA and CoMSIA, the molecules must be aligned based on a common substructure.
-
Descriptor Calculation: Relevant molecular descriptors are calculated. For CoMFA/CoMSIA, these are steric and electrostatic fields.[2] For HQSAR, fragment counts are generated.[3]
-
Model Generation: A statistical method, commonly Partial Least Squares (PLS) regression, is used to correlate the descriptors (independent variables) with the biological activity (dependent variable).
-
Model Validation:
-
Internal Validation: Cross-validation (typically leave-one-out) is performed on the training set to calculate q².
-
External Validation: The generated model is used to predict the activities of the compounds in the test set, and the predictive r² (r²_pred) is calculated.
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Molecular design, molecular docking and ADMET study of cyclic sulfonamide derivatives as SARS-CoV-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of ADME Properties for Sulfonamides Leading to the Discovery of a T-Type Calcium Channel Blocker, ABT-639 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, molecular docking, in silico ADMET profile and anticancer evaluations of sulfonamide endowed with hydrazone-coupled derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
From Nature's Blueprint to Laboratory Innovation: Thiazole-Containing Natural Products and the Rise of Synthetic Dihydroisothiazole 1,1-Dioxide Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The realm of natural products has perennially served as a treasure trove for the discovery of novel therapeutic agents. Among the myriad of heterocyclic scaffolds found in nature, the thiazole ring is a recurring motif in a diverse array of biologically active secondary metabolites, particularly from marine and microbial sources.[1][2] These natural products exhibit a wide spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The structural and functional diversity of thiazole-containing natural products has not only provided valuable lead compounds for drug development but has also inspired medicinal chemists to design and synthesize novel "natural product-inspired" scaffolds.
This technical guide delves into the discovery and isolation of thiazole-containing natural products, presenting their biological activities with a focus on quantitative data. It further explores the biosynthetic origins of this important heterocycle. Pivoting from this natural blueprint, the guide then examines the dihydroisothiazole 1,1-dioxide moiety, a synthetic scaffold that, while not found in nature, has emerged as a "privileged" structure in medicinal chemistry. We will detail the synthetic routes to this scaffold and summarize the biological activities of its derivatives, highlighting the powerful synergy between natural product chemistry and modern drug discovery.
Part I: Thiazole-Containing Natural Products
Discovery and Isolation of Thiazole-Containing Natural Products
Thiazole and its reduced forms, thiazoline and thiazolidine, are integral components of numerous natural products, especially peptides isolated from marine invertebrates and microorganisms.[5][6] These compounds often possess complex molecular architectures and exhibit potent biological activities.
A notable example is the ulithiacyclamide family of cyclic peptides isolated from the ascidian Lissoclinum patella.[4] These compounds are characterized by a highly modified peptide backbone containing multiple thiazole and oxazoline rings. Their discovery has spurred significant interest due to their potent cytotoxicity against various cancer cell lines.
Experimental Protocol: Isolation of Ulithiacyclamide
The following is a representative protocol for the isolation of ulithiacyclamides from Lissoclinum patella, based on methodologies described in the literature.
1. Collection and Extraction:
- Specimens of the ascidian Lissoclinum patella are collected and immediately frozen.
- The frozen tissue is lyophilized and then exhaustively extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH) at room temperature.
- The resulting crude extract is concentrated under reduced pressure.
2. Solvent Partitioning:
- The crude extract is subjected to solvent-solvent partitioning. A typical scheme involves partitioning between hexane, carbon tetrachloride (CCl₄), dichloromethane, and aqueous methanol to separate compounds based on polarity.
- The cytotoxic fractions, as determined by bioassay, are typically found in the more polar partitions.
3. Chromatographic Purification:
- The active fraction is subjected to a series of chromatographic steps.
- Step 1: Size-Exclusion Chromatography: The extract is first fractionated on a Sephadex LH-20 column using methanol as the eluent to separate compounds based on size.
- Step 2: Silica Gel Chromatography: Fractions exhibiting cytotoxicity are further purified by silica gel flash chromatography using a gradient of ethyl acetate in hexane.
- Step 3: High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (RP-HPLC) on a C18 column using a gradient of acetonitrile in water, often with a trifluoroacetic acid (TFA) modifier, to yield the pure ulithiacyclamide congeners.
4. Structure Elucidation:
- The structures of the isolated compounds are determined using a combination of spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).
Biological Activity of Thiazole Natural Products
Thiazole-containing natural products exhibit a remarkable range of biological activities. The rigid, planar structure of the thiazole ring often plays a crucial role in the molecule's interaction with biological targets. Many of these compounds are potent cytotoxic agents, making them attractive candidates for anticancer drug development. Others display significant antimicrobial or anti-inflammatory properties.
| Compound | Source Organism | Biological Activity | Quantitative Data (IC₅₀/MIC) |
| Ulithiacyclamide F & G | Lissoclinum patella (ascidian) | Cytotoxicity (anti-MDR) against vinblastine-resistant CCRF-CEM | Not explicitly quantified in the provided search results. |
| Bistratamides M & N | Lissoclinum patella (ascidian) | Cytotoxicity against human tumor cell lines (A-549, MDA-MB-231) | Moderate activity reported, specific IC₅₀ values not provided. |
| Dolastatin 18 | Dolabella auricularia (sea hare) | Inhibition of cancer cell growth | Significant inhibition reported, specific IC₅₀ values not provided. |
| Bacillamide C | Bacillus vallismortis (bacterium) | Algicidal | Not tested for algicidal activity due to lack of material. |
| Bisebromoamide | Lyngbya sp. (cyanobacterium) | Antiproliferative, Kinase inhibition | Nanomolar levels of activity reported. |
| Grassypeptolide | Lyngbya sp. (cyanobacterium) | Broad-spectrum cytotoxicity | IC₅₀ values of 2.2, 1.0, 1.5, and 4.2 µM against various cell lines. |
Biosynthesis of the Thiazole Ring
The biosynthesis of the thiazole ring in natural products is a fascinating process that typically involves the amino acid cysteine. Cysteine provides the nitrogen and sulfur atoms, as well as two of the carbon atoms, that form the heterocyclic ring.[7] The third carbon atom is usually derived from another precursor, often through a cyclization reaction with a carbonyl group.
Part II: Dihydroisothiazole 1,1-Dioxide - A Synthetic Scaffold
While the dihydroisothiazole 1,1-dioxide moiety has not been discovered in natural products, its unique physicochemical properties have made it a highly attractive scaffold for synthetic chemists in the field of drug discovery. This five-membered cyclic sulfonamide, also known as a γ-sultam, offers a rigid, three-dimensional structure that can be strategically decorated with functional groups to interact with specific biological targets.
Rationale for Use in Drug Discovery
The dihydroisothiazole 1,1-dioxide scaffold is considered a "privileged" structure for several reasons:
-
Bioisosteric Replacement: It can act as a bioisostere for other five-membered rings, such as pyrrolidines or lactams, offering a different profile of polarity, hydrogen bonding capacity, and metabolic stability.
-
Conformational Rigidity: The cyclic nature of the scaffold reduces the number of rotatable bonds, which can lead to higher binding affinity and selectivity for a target protein.
-
Synthetic Tractability: As will be discussed, the core can be synthesized efficiently, and its structure allows for diversification at multiple points, making it ideal for the creation of compound libraries for high-throughput screening.
Synthesis of Dihydroisothiazole 1,1-Dioxide Scaffolds
A common and efficient method for the synthesis of the dihydroisothiazole 1,1-dioxide core is the Hantzsch synthesis, which involves the reaction of a haloketone with a thioamide.[8] Other modern synthetic methods, such as ring-closing metathesis (RCM), have also been employed to construct this and related sultam scaffolds.
Experimental Protocol: Hantzsch-Type Synthesis of a Thiazole Derivative
The following is a generalized protocol for the Hantzsch synthesis, a foundational method for creating thiazole rings which can be adapted for related heterocycles.[8]
1. Reaction Setup:
- In a round-bottom flask, dissolve the α-haloketone (e.g., 2-bromoacetophenone) (1 equivalent) and the thioamide (e.g., thiourea) (1.2 equivalents) in a suitable solvent such as ethanol or methanol.
- Add a magnetic stir bar to the flask.
2. Reaction Conditions:
- Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- The reaction is typically complete within a few hours.
3. Work-up and Isolation:
- After the reaction is complete, allow the mixture to cool to room temperature.
- If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
- The crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography on silica gel.
4. Characterization:
- The structure of the synthesized thiazole derivative is confirmed by spectroscopic methods such as NMR (¹H and ¹³C) and mass spectrometry.
// Nodes
Haloketone [label="α-Haloketone", fillcolor="#F1F3F4", fontcolor="#202124"];
Thioamide [label="Thioamide", fillcolor="#F1F3F4", fontcolor="#202124"];
Condensation [label="Condensation/\nCyclization", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Thiazole_Core [label="Thiazole Core", fillcolor="#FBBC05", fontcolor="#202124"];
Purification [label="Purification", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
Pure_Product [label="Pure Thiazole Derivative", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Haloketone -> Condensation;
Thioamide -> Condensation;
Condensation -> Thiazole_Core [label="Hantzsch Synthesis"];
Thiazole_Core -> Purification;
Purification -> Pure_Product;
}
Synthetic workflow for Hantzsch thiazole synthesis.
Biological Activities of Synthetic Dihydroisothiazole 1,1-Dioxide Derivatives
- Enzyme Inhibition: Derivatives have been investigated as inhibitors of various enzymes, including proteases and kinases, which are important targets in cancer and inflammatory diseases.
- Receptor Modulation: The rigid scaffold is suitable for designing ligands that can modulate the activity of cell surface receptors.
- Antimicrobial Activity: Some derivatives have shown promise as antibacterial or antifungal agents.
The development of these synthetic libraries is often guided by computational modeling and structure-activity relationship (SAR) studies to optimize their potency and selectivity.
Conclusion
The journey from the discovery of complex thiazole-containing natural products to the rational design of synthetic scaffolds like the dihydroisothiazole 1,1-dioxide highlights a fundamental paradigm in modern drug discovery. Nature provides the inspiration and the validated pharmacophores, while synthetic chemistry provides the tools to create novel, optimized molecules with improved drug-like properties. The study of natural products continues to fuel innovation, and the development of versatile synthetic scaffolds allows for the systematic exploration of chemical space around these natural blueprints. This interplay between the natural and the synthetic will undoubtedly continue to be a driving force in the development of the next generation of therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. eurekaselect.com [eurekaselect.com]
- 3. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Bioactive Thiazole-Based Peptides from Marine Resources: Structural and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Thiazole and oxazole alkaloids: isolation and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thiazole - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Synthetic Routes to Functionalized 4,5-Dihydroisothiazole 1,1-Dioxide Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of functionalized 4,5-dihydroisothiazole 1,1-dioxide derivatives, commonly known as γ-sultams. These saturated heterocyclic scaffolds are of significant interest in medicinal chemistry due to their favorable physicochemical properties and diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. This guide focuses on three prominent synthetic strategies: [3+2] cycloaddition of α,β-unsaturated sultams, ring-closing metathesis (RCM) of olefinic sulfonamides, and intramolecular cyclization reactions.
Key Synthetic Strategies
The synthesis of functionalized 4,5-dihydroisothiazole 1,1-dioxides can be broadly categorized into three main approaches, each offering distinct advantages in terms of substrate scope, stereocontrol, and efficiency.
-
[3+2] Cycloaddition of α,β-Unsaturated Sultams: This powerful method involves the reaction of α,β-unsaturated γ-sultams as dipolarophiles with various 1,3-dipoles, such as nitrones, nitrile oxides, and azomethine ylides. This approach allows for the rapid construction of complex fused heterocyclic systems in a regio- and diastereoselective manner.
-
Ring-Closing Metathesis (RCM): RCM has emerged as a versatile tool for the synthesis of a wide range of cyclic compounds, including sultams. This method utilizes ruthenium-based catalysts to facilitate the intramolecular cyclization of diene-containing sulfonamides, leading to the formation of the this compound ring with good to excellent yields.
-
Intramolecular Cyclization: Various intramolecular cyclization strategies have been developed for the synthesis of γ-sultams. These methods include intramolecular Michael additions and other carbanion-mediated cyclizations of appropriately functionalized sulfonamides.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for the synthesis of functionalized this compound derivatives via different synthetic routes, providing a comparative overview of their efficiency.
| Route | Key Reagents | Catalyst/Conditions | Product Type | Yield (%) | Reference |
| [3+2] Cycloaddition | α,β-Unsaturated γ-sultam, Nitrone | Toluene, reflux | Bicyclic Isoxazolidine | 42-93 | |
| α,β-Unsaturated γ-sultam, Chloroxime/Et3N | Toluene, rt | Isoxazoline-fused sultam | 55-95 | ||
| α,β-Unsaturated γ-sultam, Azomethine ylide precursor | Toluene, reflux | Pyrrolidine-fused sultam | 48-82 | ||
| Ring-Closing Metathesis | Diene-containing sulfonamide | Grubbs' Catalyst | N-Substituted γ-sultam | Good to Excellent | |
| Intramolecular Cyclization | Alkenyl sulfamide | Base-mediated | Bicyclic γ-ureasultam | Not specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound derivatives.
Protocol 1: Synthesis of α,β-Unsaturated γ-Sultams (Precursors for [3+2] Cycloaddition)
This protocol describes the synthesis of α,β-unsaturated γ-sultams, which are essential precursors for [3+2] cycloaddition reactions.
Materials:
-
Appropriate β-hydroxy-γ-sultam
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the β-hydroxy-γ-sultam in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 equivalents) to the solution.
-
Slowly add methanesulfonyl chloride (1.2 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated γ-sultam.
Protocol 2: [3+2] Cycloaddition of an α,β-Unsaturated γ-Sultam with a Nitrone
This protocol details the synthesis of a bicyclic isoxazolidine-fused sultam via a [3+2] cycloaddition reaction.
Materials:
-
α,β-Unsaturated γ-sultam
-
Substituted nitrone
-
Anhydrous toluene
Procedure:
-
To a solution of the α,β-unsaturated γ-sultam in anhydrous toluene, add the nitrone (1.2 equivalents).
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the bicyclic isoxazolidine-fused sultam. This reaction typically provides a single diastereomer.
Protocol 3: Ring-Closing Metathesis (RCM) for the Synthesis of a γ-Sultam
This protocol outlines a general procedure for the synthesis of an N-substituted γ-sultam via RCM.
Materials:
-
Diene-containing sulfonamide
-
Grubbs' first or second-generation catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium)
-
Anhydrous and degassed solvent (e.g., dichloromethane or toluene)
Procedure:
-
Dissolve the diene-containing sulfonamide in the chosen anhydrous and degassed solvent under an inert atmosphere.
-
Add the Grubbs' catalyst (typically 1-5 mol%) to the solution.
-
Heat the reaction mixture to reflux or stir at room temperature, depending on the catalyst and substrate. The driving force for the reaction is the removal of a volatile alkene (e.g., ethene) from the reaction mixture.
-
Monitor the reaction by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired γ-sultam. Many sultams may precipitate from the reaction mixture, allowing for easy separation by filtration.
Visualizations
The following diagrams illustrate the key synthetic pathways and workflows described in this document.
Caption: Overview of synthetic strategies to 4,5-dihydroisothiazole 1,1-dioxides.
Caption: Experimental workflow for the [3+2] cycloaddition reaction.
Caption: Simplified mechanism of Ring-Closing Metathesis for γ-sultam synthesis.
Application Notes and Protocols: Utilizing 4,5-Dihydroisothiazole 1,1-Dioxide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 4,5-dihydroisothiazole 1,1-dioxide scaffold as a versatile building block in modern drug discovery. This document outlines its application in the development of potent inhibitors for viral targets and its potential as a scaffold for neurologically active agents. Detailed experimental protocols for the synthesis of derivative libraries and diagrams of relevant biological pathways are provided to facilitate further research and development.
Introduction
This compound, a cyclic sulfonamide or sultam, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, five-membered ring structure, coupled with the electron-withdrawing nature of the sulfonyl group, imparts unique physicochemical properties that are advantageous for drug design. This building block offers a three-dimensional architecture that can be strategically functionalized to create diverse chemical libraries for high-throughput screening, leading to the identification of novel therapeutic agents. Its synthetic tractability allows for the facile introduction of various substituents, enabling fine-tuning of pharmacological properties and structure-activity relationships (SAR).
Data Presentation: Bioactivity of this compound Derivatives
The this compound scaffold and its derivatives have demonstrated significant biological activity against various targets. Below are summaries of quantitative data for two key areas: inhibition of Hepatitis C Virus (HCV) NS5B polymerase and interaction with serotonin receptors.
Hepatitis C Virus (HCV) NS5B Polymerase Inhibitors
A series of 1,1-dioxoisothiazole derivatives have been designed and evaluated as potent inhibitors of the HCV NS5B polymerase, a key enzyme in the viral replication cycle. Structure-based design has led to the identification of compounds with nanomolar potency.[1]
| Compound ID | Scaffold | Target | Assay | IC50 (nM) | EC50 (nM) |
| Lead Compound | 1,1-Dioxoisothiazole Derivative | HCV NS5B Polymerase (genotype 1b) | Enzymatic Assay | < 10 | - |
| Lead Compound | 1,1-Dioxoisothiazole Derivative | HCV Replicon (genotype 1b) | Cell-based Assay | - | 70 |
Table 1: Potency of a lead 1,1-dioxoisothiazole derivative against HCV NS5B polymerase and a genotype 1b replicon. Data sourced from Kim et al., Bioorg Med Chem Lett. 2008 Jul 15;18(14):4181-5.[1]
Serotonergic Activity of Structurally Related Dihydrothiazole Derivatives
While specific quantitative data for this compound derivatives targeting serotonin receptors is not yet prevalent in publicly available literature, structurally related 4,5-dihydrothiazole-phenylpiperazine derivatives have shown significant affinity for serotonin receptors, suggesting the potential of the core thiazoline ring in designing neurologically active agents.
| Compound ID | Scaffold | Target | Binding Affinity (Ki, nM) |
| FG-18 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT2C Receptor | 17 |
| FG-8 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT2C Receptor | 46 |
| FG-16 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT1A Receptor | 25 |
| FG-7 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT1A Receptor | 54 |
| FG-14 | 4,5-Dihydrothiazole-phenylpiperazine | 5-HT2C Receptor | 72 |
Table 2: Binding affinities of 4,5-dihydrothiazole-phenylpiperazine derivatives for human serotonin receptors. It is important to note that these compounds contain a dihydrothiazole ring, which is structurally related to, but distinct from, the this compound core. Data sourced from a study on serotonergic agents.[2]
Experimental Protocols
The following protocols are based on established methods for the synthesis and diversification of the this compound scaffold.[3]
Protocol 1: Synthesis of the Core 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide Scaffold via Ring-Closing Metathesis (RCM)
This protocol describes the synthesis of a key intermediate for further diversification.
Materials:
-
Allyl(prop-2-yn-1-yl)sulfonamide
-
Grubbs' second-generation catalyst
-
Dichloromethane (DCM), anhydrous
-
Standard glassware for inert atmosphere synthesis
Procedure:
-
Dissolve allyl(prop-2-yn-1-yl)sulfonamide in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen). The concentration should be approximately 0.1 M.
-
Add Grubbs' second-generation catalyst (typically 1-5 mol%) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to yield the 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide.
Protocol 2: One-Pot, Multi-Component Synthesis of Triazole-Containing Isothiazolidine 1,1-Dioxides via Click/Aza-Michael Reaction
This protocol allows for the rapid diversification of the core scaffold to generate a library of compounds.[3]
Materials:
-
2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (from Protocol 1)
-
Various organic azides
-
Various secondary amines (e.g., pyrrolidine, piperidine)
-
Copper(I) iodide (CuI)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Ethanol (EtOH), anhydrous
Procedure:
-
To a 1-dram vial, add 2-(prop-2-yn-1-yl)-2,3-dihydroisothiazole 1,1-dioxide (1 equivalent).
-
Add the desired organic azide (2 equivalents).
-
Add anhydrous EtOH to achieve a concentration of approximately 0.5 M.
-
Add CuI (30 mol%) and DBU (10 mol%) to the mixture.
-
Seal the vial and heat the reaction mixture to 60 °C for 4 hours.
-
After the initial click reaction, cool the mixture to room temperature.
-
Add the desired secondary amine (1.2 equivalents) to the reaction mixture.
-
Reseal the vial and continue heating at 60 °C for an additional 12 hours to facilitate the aza-Michael addition.
-
Upon completion, cool the reaction mixture and filter through a short plug of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using an appropriate method, such as automated mass-directed LCMS, to isolate the desired triazole-containing isothiazolidine 1,1-dioxide derivative.
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathway: Serotonin Receptor Activation
The following diagram illustrates a simplified signaling cascade initiated by the activation of a G-protein coupled serotonin receptor (e.g., 5-HT1A or 5-HT2C), a potential target class for compounds derived from the this compound scaffold.
Caption: Simplified Serotonin Receptor Signaling Pathway.
Experimental Workflow: Library Synthesis
This diagram outlines the workflow for the one-pot, multi-component synthesis of a triazole-containing isothiazolidine 1,1-dioxide library.
Caption: Workflow for Library Synthesis.
Signaling Pathway: HCV NS5B Polymerase Inhibition
The following diagram illustrates the mechanism of action of non-nucleoside inhibitors (NNIs) targeting the HCV NS5B polymerase, a mechanism relevant to the 1,1-dioxoisothiazole derivatives discussed.
Caption: HCV NS5B Polymerase Inhibition by NNIs.
References
- 1. Structure-based design, synthesis, and biological evaluation of 1,1-dioxoisothiazole and benzo[b]thiophene-1,1-dioxide derivatives as novel inhibitors of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triazole-containing Isothiazolidine 1,1-dioxide Library Synthesis: One-Pot, Multi-Component Protocols for Small Molecular Probe Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Alkylation of 4,5-Dihydroisothiazole 1,1-Dioxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the N-alkylation of 4,5-dihydroisothiazole 1,1-dioxide, a key synthetic transformation for the generation of a diverse range of substituted cyclic sulfonyl compounds. These scaffolds are of significant interest in medicinal chemistry and drug development. The described methodology is based on established principles for the alkylation of related sulfur-containing heterocycles and provides a robust framework for accessing a library of N-alkylated products.
Introduction
The this compound core, a cyclic sultam, is a valuable pharmacophore. N-functionalization of this scaffold allows for the modulation of its physicochemical properties, enabling the exploration of structure-activity relationships in drug discovery programs. The protocol herein outlines a general and efficient method for the N-alkylation of the parent heterocycle using various alkylating agents under basic conditions.
Experimental Protocol
This protocol describes a general procedure for the N-alkylation of this compound. The reaction conditions may require optimization for specific substrates and alkylating agents.
Materials:
-
This compound
-
Alkylating agent (e.g., alkyl halide)
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (MeCN))
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Deionized water
-
Saturated aqueous sodium chloride (brine)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser (if heating is required)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in an appropriate anhydrous solvent (e.g., DMF or MeCN). Add the base (1.2-2.0 eq) portion-wise with stirring.
-
Addition of Alkylating Agent: Add the alkylating agent (1.1-1.5 eq) dropwise to the stirred suspension at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with deionized water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
Data Presentation
The following table summarizes representative yields for the N-alkylation of this compound with various alkylating agents under generalized conditions.
| Entry | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | 25 | 4 | 92 |
| 2 | Ethyl Bromide | K₂CO₃ | DMF | 50 | 6 | 85 |
| 3 | Benzyl Bromide | NaH | THF | 25 | 3 | 95 |
| 4 | Propargyl Bromide | K₂CO₃ | MeCN | 25 | 5 | 88 |
| 5 | Allyl Bromide | NaH | THF | 25 | 3 | 90 |
Note: The data presented are representative and may vary based on specific experimental conditions and scale.
Visualizations
Experimental Workflow Diagram
Caption: General workflow for the N-alkylation of this compound.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Perform the reaction in a well-ventilated fume hood.
-
Alkylating agents are often toxic and should be handled with care.
-
Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
Conclusion
The protocol described provides a reliable and adaptable method for the synthesis of N-alkylated 4,5-dihydroisothiazole 1,1-dioxides. This procedure is suitable for generating libraries of compounds for screening in drug discovery and development programs. Further optimization of reaction conditions may be necessary to achieve optimal yields for specific substrates.
Application of 4,5-Dihydroisothiazole 1,1-Dioxide Derivatives in Asymmetric Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 4,5-dihydroisothiazole 1,1-dioxide derivatives, also known as γ-sultams, have emerged as a versatile and robust class of chiral auxiliaries in asymmetric synthesis. Their rigid bicyclic-like structure, conferred by the sulfonamide group, provides a well-defined chiral environment that allows for high levels of stereocontrol in a variety of carbon-carbon bond-forming reactions. This document provides detailed application notes and experimental protocols for the use of these chiral auxiliaries in key asymmetric transformations, including alkylation, aldol reactions, and Diels-Alder cycloadditions. The predictable stereochemical outcomes and the often crystalline nature of the products make these auxiliaries a valuable tool in the synthesis of complex chiral molecules for the pharmaceutical and agrochemical industries.
Core Applications
The primary application of chiral this compound derivatives is as a covalently-bound chiral auxiliary to control the stereochemistry of reactions at a prochiral center. The general workflow for their use is depicted below.
Figure 1: General workflow for asymmetric synthesis.
Asymmetric Alkylation of N-Acyl-4,5-dihydroisothiazole 1,1-dioxides
One of the most well-documented applications of chiral γ-sultam auxiliaries is in the diastereoselective alkylation of their N-acyl derivatives. The enolates generated from these N-acyl sultams exhibit high facial selectivity towards incoming electrophiles, leading to the formation of new stereocenters with excellent control.
Reaction Principle and Stereochemical Model
The diastereoselectivity of the alkylation is rationalized by the formation of a chelated enolate intermediate where the metal cation is coordinated to both the enolate oxygen and the sulfonyl oxygen atoms. This chelation, combined with the steric hindrance of the substituent on the chiral auxiliary, directs the approach of the electrophile to the less hindered face of the enolate.
Figure 2: Proposed stereochemical model for alkylation.
Quantitative Data for Asymmetric Alkylation
The following table summarizes the results for the diastereoselective alkylation of a chiral 3-phenyl-4,5-dihydroisothiazole 1,1-dioxide derivative with various alkyl halides.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | CH₃I | 3-phenyl-5-methyl-γ-sultam | 95 | >95:5 |
| 2 | CH₃CH₂I | 3-phenyl-5-ethyl-γ-sultam | 92 | >95:5 |
| 3 | CH₂=CHCH₂Br | 5-allyl-3-phenyl-γ-sultam | 88 | >95:5 |
| 4 | C₆H₅CH₂Br | 5-benzyl-3-phenyl-γ-sultam | 90 | >95:5 |
Experimental Protocol: General Procedure for Asymmetric Alkylation
Materials:
-
N-propionyl-(3R)-phenyl-4,5-dihydroisothiazole 1,1-dioxide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of N-propionyl-(3R)-phenyl-4,5-dihydroisothiazole 1,1-dioxide (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an argon atmosphere.
-
n-Butyllithium (1.1 mmol, 1.1 equiv) is added dropwise to the solution, and the resulting mixture is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
The alkyl halide (1.2 mmol, 1.2 equiv) is then added dropwise, and the reaction mixture is stirred at -78 °C for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired alkylated product. The diastereomeric ratio is determined by ¹H NMR or HPLC analysis of the crude product.
Asymmetric Diels-Alder Reaction
N-enoyl derivatives of chiral 4,5-dihydroisothiazole 1,1-dioxides serve as effective dienophiles in asymmetric Diels-Alder reactions, providing access to chiral cyclohexene derivatives with high levels of stereocontrol.
Reaction Principle
The chiral auxiliary shields one face of the dienophile, directing the approach of the diene to the opposite face. The endo transition state is generally favored due to secondary orbital interactions.
Figure 3: Workflow for Asymmetric Diels-Alder Reaction.
Quantitative Data for Asymmetric Diels-Alder Reaction
| Entry | Diene | Lewis Acid | Yield (%) | endo:exo | Diastereomeric Excess (de, %) |
| 1 | Cyclopentadiene | Et₂AlCl | 90 | >99:1 | 95 |
| 2 | Isoprene | Et₂AlCl | 85 | 95:5 | 92 |
| 3 | 1,3-Butadiene | TiCl₄ | 82 | 98:2 | 90 |
Experimental Protocol: General Procedure for Asymmetric Diels-Alder Reaction
Materials:
-
N-crotonoyl-(3R)-phenyl-4,5-dihydroisothiazole 1,1-dioxide
-
Anhydrous Dichloromethane (DCM)
-
Lewis Acid (e.g., diethylaluminum chloride, Et₂AlCl, 1.0 M in hexanes)
-
Diene (e.g., cyclopentadiene, freshly distilled)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of N-crotonoyl-(3R)-phenyl-4,5-dihydroisothiazole 1,1-dioxide (1.0 mmol) in anhydrous DCM (10 mL) at -78 °C under an argon atmosphere, is added the Lewis acid (1.2 mmol, 1.2 equiv) dropwise. The mixture is stirred for 30 minutes.
-
The diene (3.0 mmol, 3.0 equiv) is then added dropwise, and the reaction is stirred at -78 °C for 3-6 hours.
-
The reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by flash chromatography to yield the Diels-Alder adduct. The endo:exo ratio and diastereomeric excess are determined by ¹H NMR and chiral HPLC analysis.
Auxiliary Cleavage
A key advantage of using chiral auxiliaries is their facile removal to unveil the desired chiral product and allow for the recovery and reuse of the auxiliary.
Typical Cleavage Conditions
-
For Aldehydes and Carboxylic Acids: Reductive cleavage using LiBH₄ followed by oxidative workup, or hydrolysis with LiOH/H₂O₂.
-
For Amides: Aminolysis with a suitable amine, often in the presence of a Lewis acid.
-
For Esters: Transesterification with an alkoxide, such as NaOMe in methanol.
Figure 4: Common methods for auxiliary cleavage.
Conclusion
Chiral this compound derivatives are highly effective chiral auxiliaries for a range of asymmetric transformations. Their predictable stereochemical control, the high diastereoselectivities achieved, and the straightforward removal and recovery of the auxiliary make them a valuable asset in modern asymmetric synthesis. The protocols provided herein serve as a guide for their application in the laboratory, enabling the efficient synthesis of enantiomerically enriched building blocks for drug discovery and development.
Application Notes and Protocols: Development of 4,5-Dihydroisothiazole 1,1-Dioxide Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of 4,5-dihydroisothiazole 1,1-dioxide and its derivatives as potent enzyme inhibitors, with a primary focus on their activity against key serine proteases involved in inflammatory diseases. Detailed protocols for the synthesis of this class of compounds and for robust enzyme inhibition assays are provided to facilitate further research and development in this area.
Introduction
The this compound scaffold has emerged as a promising platform for the design of selective and potent enzyme inhibitors. This heterocyclic system, also known as a γ-sultam, acts as a bioisostere for various functional groups and has been successfully employed to target the active sites of several enzymes, most notably serine proteases such as Human Leukocyte Elastase (HLE), Cathepsin G, and Proteinase 3 (PR3). These proteases play crucial roles in the pathology of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis. Uncontrolled activity of these enzymes leads to tissue degradation and perpetuation of the inflammatory cascade. Consequently, the development of small molecule inhibitors is a key therapeutic strategy. This document outlines the synthesis, in vitro evaluation, and mechanistic insights into this compound based inhibitors.
Data Presentation: Quantitative Inhibition Data
The inhibitory potency of various this compound derivatives and related compounds against key serine proteases is summarized below.
| Compound ID | Target Enzyme | Inhibition Constant (K_i) | IC50 | Notes |
| ICI 200,355 | Human Leukocyte Elastase (HLE) | 0.6 ± 0.22 nM[1] | 16 nM[1] | A potent peptide-based inhibitor for comparison. |
| Compound 21 | Human Leukocyte Elastase (HLE) | - | 3.1 µM[2] | A 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxide derivative. Selective over Cathepsin G, Trypsin, Cathepsin L, and ACE.[2] |
| Thiazole 3c | Human Neutrophil Elastase (HNE) | - | 38.25 nM[3] | A 3,3-diethylazetidine-2,4-dione based thiazole.[3] |
| Thiazole 3e | Human Neutrophil Elastase (HNE) | - | 35.02 nM[3] | A 3,3-diethylazetidine-2,4-dione based thiazole.[3] |
| Thiazole 3h | Human Neutrophil Elastase (HNE) | - | 44.59 nM[3] | A 3,3-diethylazetidine-2,4-dione based thiazole.[3] |
| Inhibitor 2 | Cathepsin G | - | 0.84 ± 0.11 µM[4] | A 4H-3,1-benzoxazin-4-one derivative.[4] |
| Oxidized MPI | Cathepsin G | 1.2 µM | - | Ki decreases to 42 nM in the presence of heparin.[3] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Substituted 4,5-Dihydroisothiazole 1,1-Dioxides via Intramolecular Cyclization of Vinyl Sulfonamides
This protocol describes a general method for the synthesis of the this compound core structure, which can be adapted for the preparation of a variety of substituted analogs. The key step is the intramolecular Michael addition of a sulfonamide to a vinyl group.
Materials:
-
Primary or secondary amine
-
2-Chloroethanesulfonyl chloride
-
Triethylamine (Et3N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Sodium hydride (NaH) or other strong base
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Appropriate alkylating agent (e.g., benzyl bromide, if N-substitution is desired)
-
Silica gel for column chromatography
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Synthesis of the Vinyl Sulfonamide Precursor: a. Dissolve the starting amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add a solution of 2-chloroethanesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise to the cooled amine solution over 30 minutes. d. Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude vinyl sulfonamide. g. Purify the crude product by flash column chromatography on silica gel.
-
N-Alkylation of the Sulfonamide (Optional): a. To a solution of the purified vinyl sulfonamide (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C. b. Stir the mixture at 0 °C for 30 minutes. c. Add the desired alkylating agent (e.g., benzyl bromide, 1.1 eq) dropwise. d. Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC. e. Quench the reaction carefully with saturated aqueous ammonium chloride solution. f. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. g. Purify the N-alkylated vinyl sulfonamide by column chromatography.
-
Intramolecular Cyclization to form the this compound: a. Dissolve the N-substituted vinyl sulfonamide (1.0 eq) in anhydrous THF. b. Add a strong base such as sodium hydride (1.2 eq) at 0 °C. c. Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material. d. Carefully quench the reaction with saturated aqueous ammonium chloride. e. Extract the product with ethyl acetate. f. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. g. Purify the final this compound derivative by flash column chromatography or recrystallization.
Protocol 2: In Vitro Enzyme Inhibition Assay - Human Leukocyte Elastase (HLE)
This protocol outlines a fluorometric assay to determine the inhibitory activity of test compounds against HLE.
Materials:
-
Human Leukocyte Elastase (HLE), purified
-
Fluorogenic HLE substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)
-
Assay Buffer: 0.1 M HEPES, pH 7.5, 0.5 M NaCl, 10% DMSO
-
Test compounds (inhibitors) dissolved in DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation: a. Prepare a stock solution of the fluorogenic substrate in DMSO. b. Dilute the substrate in Assay Buffer to the desired final concentration (typically at or below the Kₘ value). c. Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the final desired concentrations.
-
Assay Protocol: a. To the wells of a 96-well black microplate, add 50 µL of the test compound dilutions. Include wells for a positive control (a known HLE inhibitor) and a negative control (DMSO vehicle). b. Add 25 µL of the HLE enzyme solution (diluted in Assay Buffer) to each well. c. Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding. d. Initiate the enzymatic reaction by adding 25 µL of the fluorogenic substrate solution to each well. e. Immediately place the plate in the fluorescence microplate reader and measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
-
Data Analysis: a. Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves. b. Determine the percent inhibition for each compound concentration relative to the control (no inhibitor). c. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
Protocol 3: In Vitro Enzyme Inhibition Assay - Cathepsin G
This protocol describes a colorimetric assay for measuring the inhibitory activity of compounds against Cathepsin G.
Materials:
-
Active Human Cathepsin G Enzyme
-
Cathepsin G Substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)
-
Cathepsin G Assay Buffer
-
Known Cathepsin G Inhibitor (Positive Control, e.g., Chymostatin)
-
Test Compounds
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation: a. Prepare Cathepsin G Assay Buffer as per the manufacturer's instructions. b. Dilute the Cathepsin G substrate in the assay buffer. c. Dissolve and dilute test compounds to the desired screening concentrations in assay buffer.
-
Assay Protocol: a. Set up the following wells in a 96-well plate:
- Sample: Test compound + Cathepsin G enzyme + Substrate
- Positive Control: Known inhibitor + Cathepsin G enzyme + Substrate
- Enzyme Control: Assay buffer + Cathepsin G enzyme + Substrate
- Blank: Assay buffer + Substrate b. Add the test compounds or control inhibitors to the respective wells. c. Add the Cathepsin G enzyme to all wells except the blank. d. Pre-incubate the plate at 37°C for 10-15 minutes. e. Initiate the reaction by adding the Cathepsin G substrate to all wells. f. Immediately begin reading the absorbance at 405 nm kinetically for 30-60 minutes, or incubate for a fixed time (e.g., 60 minutes) for an endpoint reading.
-
Data Analysis: a. Calculate the rate of substrate cleavage (change in absorbance per minute) for each well. b. Determine the percent inhibition for each test compound relative to the enzyme control. c. Calculate the IC50 value by plotting percent inhibition versus inhibitor concentration.
Mandatory Visualization
Signaling Pathways
The following diagrams illustrate the key signaling pathways involving the serine proteases targeted by this compound based inhibitors.
Caption: Serine protease signaling pathways and points of inhibition.
Experimental Workflows
Caption: General workflow for synthesis and evaluation of inhibitors.
Logical Relationships
Caption: Logical relationship of inhibitor properties and applications.
References
- 1. Inhibition of human neutrophil elastase by ICI 200,355 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and elastase-inhibiting activity of 2-pyridinyl-isothiazol-3(2H)-one 1,1-dioxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial and Antifungal Assays of Isothiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies used to assess the antimicrobial and antifungal efficacy of isothiazole analogs. Due to a scarcity of publicly available data specifically on 4,5-dihydroisothiazole 1,1-dioxide analogs, this document presents data and protocols for structurally related isothiazole and thiazole derivatives, which can serve as a foundational guide for designing and executing similar assays for the target compounds.
Data Presentation: Antimicrobial and Antifungal Activities
The following tables summarize the antimicrobial and antifungal activities of various isothiazole and thiazole derivatives against a range of bacterial and fungal strains. The data is presented as Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) in µg/mL.
Table 1: Antibacterial Activity of Thiazole Derivatives against Gram-Positive Bacteria
| Compound/Analog | Staphylococcus aureus (MIC/MBC in µg/mL) | Bacillus subtilis (MIC/MBC in µg/mL) | Streptococcus pneumoniae (MIC/MBC in µg/mL) | Reference |
| Thiazole Derivative 1 | 0.23 / 0.47 | - / - | - / - | [1] |
| Thiazole Derivative 2 | 0.23-0.70 / 0.47-0.94 | - / - | 0.06 | [1][2] |
| Thiazole Derivative 3 | - / - | 0.06 | 0.03 | [2] |
| Thiazolidin-4-one A | >0.48 | 0.008-0.06 / 0.0016-0.48 | - / - | [3] |
| Thiazolidin-4-one B | 0.008-0.06 / 0.0016-0.48 | - / - | - / - | [3] |
Table 2: Antibacterial Activity of Thiazole Derivatives against Gram-Negative Bacteria
| Compound/Analog | Escherichia coli (MIC/MBC in µg/mL) | Pseudomonas aeruginosa (MIC/MBC in µg/mL) | Salmonella Typhimurium (MIC/MBC in µg/mL) | Reference |
| Thiazole Derivative 1 | 0.17 / 0.23 | - / - | 0.23 / 0.47 | [1] |
| Thiazole Derivative 2 | 0.23-0.70 / 0.47-0.94 | - / - | 0.23-0.70 / 0.47-0.94 | [1] |
| Thiazolidin-4-one A | 0.008-0.06 / 0.0016-0.48 | - / - | 0.008-0.06 / 0.0016-0.48 | [3] |
| Thiazolidin-4-one B | - / - | >0.48 | - / - | [3] |
Table 3: Antifungal Activity of Thiazole Derivatives
| Compound/Analog | Candida albicans (MIC/MFC in µg/mL) | Aspergillus niger (MIC/MFC in µg/mL) | Trichophyton viride (MIC/MFC in µg/mL) | Reference |
| Thiazole Derivative X | 0.06-0.47 / 0.11-0.94 | 0.11 / 0.23 | 0.08 / 0.11 | [1] |
| Thiazole Derivative Y | 0.06-0.23 / 0.11-0.47 | 0.11 / 0.23 | 0.08 / 0.11 | [1] |
| Thiazolidin-4-one C | - / - | - / - | - / - | [3] |
Experimental Protocols
Detailed methodologies for key antimicrobial and antifungal assays are provided below. These protocols are based on standard practices and can be adapted for the evaluation of this compound analogs.
Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the determination of the minimum concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (this compound analogs)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (medium with DMSO)
Procedure:
-
Preparation of Inoculum:
-
Culture bacteria or fungi overnight in their respective broths.
-
Dilute the culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Preparation of Test Compounds:
-
Dissolve the test compounds in dimethyl sulfoxide (DMSO).
-
Prepare serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates.
-
-
Inoculation:
-
Add the prepared inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This protocol is a continuation of the MIC assay to determine the lowest concentration of an antimicrobial agent that kills the microorganism.
Materials:
-
Plates from the MIC assay
-
Mueller-Hinton Agar (MHA) plates for bacteria or Sabouraud Dextrose Agar (SDA) plates for fungi
Procedure:
-
Subculturing:
-
Take an aliquot from each well of the MIC plate that shows no visible growth.
-
Spread the aliquot onto a fresh agar plate.
-
-
Incubation:
-
Incubate the agar plates under the same conditions as the MIC assay.
-
-
Determination of MBC/MFC:
-
The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.
-
Visualizations
The following diagrams illustrate the experimental workflows for the described antimicrobial and antifungal assays.
Caption: Workflow for MIC and MBC/MFC Determination.
Caption: Logical Flow from Compound to Lead Identification.
References
- 1. Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines [ouci.dntb.gov.ua]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing 4,5-Dihydroisothiazole 1,1-Dioxide in the Synthesis of Bioactive Heterocycles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthetic utility of 4,5-dihydroisothiazole 1,1-dioxide, a versatile cyclic sulfamide, in the construction of various bioactive heterocyclic compounds. The protocols outlined herein offer practical guidance for the synthesis of key intermediates and final products with potential therapeutic applications, particularly as modulators of the GABAergic system.
Introduction
This compound, also known as γ-sultam, is a five-membered cyclic sulfamide that has emerged as a valuable building block in medicinal chemistry. Its strained ring system and the presence of a reactive N-H group make it an ideal precursor for the synthesis of a diverse range of heterocyclic structures. Notably, its utility in the preparation of conformationally restricted analogues of γ-aminobutyric acid (GABA) has garnered significant attention. GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its dysregulation is implicated in various neurological and psychiatric disorders.[1] Consequently, the development of GABA analogues that can modulate GABAergic signaling is a key area of drug discovery.[1]
This document details synthetic strategies involving this compound, including N-alkylation and subsequent ring-opening reactions, to generate valuable scaffolds for bioactive molecules.
Key Synthetic Strategies and Applications
The primary synthetic utility of this compound lies in its function as a masked form of a γ-amino acid scaffold. Through a sequence of N-functionalization followed by nucleophilic ring-opening, a variety of substituted γ-amino acids and their derivatives can be accessed.
Synthesis of GABA Analogues and Precursors
A prominent application of this compound is in the synthesis of conformationally restricted GABA analogues. These molecules are designed to have increased lipophilicity and reduced conformational flexibility to enhance their binding to GABA receptors or transporters.[2] The general synthetic approach involves two key steps: N-alkylation of the γ-sultam followed by hydrolytic ring opening.
a) N-Alkylation of this compound:
The acidic proton on the nitrogen atom of this compound can be readily removed by a base, allowing for N-alkylation with various electrophiles. This step is crucial for introducing desired side chains and functionalities.
b) Ring-Opening to Yield γ-Amino Acid Derivatives:
The resulting N-alkylated γ-sultam can undergo nucleophilic attack, leading to the cleavage of the S-N bond and the formation of a γ-amino sulfonic acid derivative, which can be further converted to the corresponding γ-amino acid.
Data Presentation
Table 1: Synthesis of N-Alkylated this compound Derivatives
| Entry | Alkylating Agent (R-X) | Base | Solvent | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzyl bromide | K₂CO₃ | DMF | RT | 2 | N-Benzyl-4,5-dihydroisothiazole 1,1-dioxide | 74 |
| 2 | 4-Methoxybenzyl chloride | K₂CO₃ | DMF | RT | overnight | N-(4-Methoxybenzyl)-4,5-dihydroisothiazole 1,1-dioxide | 72 |
| 3 | Ethyl bromoacetate | NaH | THF | 0 to RT | 4 | Ethyl 2-(1,1-dioxido-4,5-dihydroisothiazol-2-yl)acetate | 85 |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of this compound
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add potassium carbonate (1.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the alkyl halide (1.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for the time indicated in Table 1 or until completion as monitored by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.
Protocol 2: Synthesis of a GABA Analogue Precursor via Ring Opening
Materials:
-
N-Benzyl-4,5-dihydroisothiazole 1,1-dioxide
-
Sodium hydroxide (NaOH)
-
Water
-
Ethanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve N-benzyl-4,5-dihydroisothiazole 1,1-dioxide (1.0 eq) in a mixture of ethanol and 1 M aqueous sodium hydroxide solution.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and acidify with concentrated HCl to pH ~1.
-
Remove the ethanol under reduced pressure.
-
The resulting aqueous solution contains the ring-opened product, 3-(N-benzylsulfamoyl)propanoic acid, which can be extracted with a suitable organic solvent or used directly in the next step.
Signaling Pathways and Logical Relationships
The bioactive heterocycles synthesized from this compound, particularly GABA analogues, are designed to interact with the GABAergic system. The primary target is often the GABA signaling pathway, which plays a crucial role in regulating neuronal excitability in the central nervous system.[3][4]
GABAergic Synaptic Transmission
Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the brain.[1] It is synthesized from glutamate by the enzyme glutamate decarboxylase (GAD).[5] Once released into the synaptic cleft, GABA binds to its receptors, primarily GABA-A and GABA-B receptors, on the postsynaptic neuron.[6]
-
GABA-A Receptors: These are ligand-gated ion channels that, upon GABA binding, open to allow the influx of chloride ions (Cl⁻) into the neuron.[6] This influx hyperpolarizes the neuron, making it less likely to fire an action potential.[6]
-
GABA-B Receptors: These are G-protein coupled receptors that, upon activation, can lead to the opening of potassium channels (K⁺) or the closing of calcium channels (Ca²⁺), both of which contribute to an inhibitory effect.[5]
The action of GABA is terminated by its reuptake into presynaptic neurons and surrounding glial cells by GABA transporters (GATs).[5] Inside these cells, GABA is metabolized by the enzyme GABA transaminase (GABA-T).[7][8]
Mechanism of Action of GABA Aminotransferase (GABA-T) Inhibitors
Many of the GABA analogues synthesized are designed to inhibit GABA transaminase (GABA-T), the enzyme responsible for GABA degradation.[7][8] By inhibiting GABA-T, the concentration of GABA in the synapse is increased, enhancing the inhibitory tone of the nervous system. This is a clinically validated strategy for the treatment of epilepsy.[9][10]
Synthetic Workflow from this compound
The overall synthetic strategy to access bioactive GABA analogues from this compound can be visualized as a logical workflow.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of a range of bioactive heterocyclic compounds. Its application in the construction of GABA analogues highlights its potential in the development of novel therapeutics for neurological disorders. The protocols and pathways described in these notes provide a foundation for researchers to explore the rich chemistry of this scaffold and to design new molecules with tailored biological activities.
References
- 1. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. GABA receptor - Wikipedia [en.wikipedia.org]
- 7. What are GABA transaminase inhibitors and how do they work? [synapse.patsnap.com]
- 8. GABA transaminase inhibitor - Wikipedia [en.wikipedia.org]
- 9. Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Oxidation of 4,5-Dihydroisothiazoles to their 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the oxidation of 4,5-dihydroisothiazoles to their corresponding 1,1-dioxides, also known as cyclic sultams. This transformation is a key step in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols described herein are based on established literature precedents and offer guidance on reaction conditions, purification, and characterization.
Introduction
The oxidation of the sulfur atom in the 4,5-dihydroisothiazole ring to a sulfone group significantly alters the electronic and steric properties of the molecule. This modification can lead to enhanced biological activity, improved pharmacokinetic properties, or provide a versatile synthetic handle for further functionalization. Common oxidizing agents for this transformation include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and potassium peroxymonosulfate (Oxone®).[1][2] The choice of oxidant and reaction conditions can be tailored to the specific substrate and desired outcome.
Experimental Protocols
This section details a general procedure for the oxidation of 4,5-dihydroisothiazoles to their 1,1-dioxides, adapted from the oxidation of related isothiazolium salts.[3][4]
Materials:
-
Substituted 4,5-dihydroisothiazole
-
Magnesium monoperoxyphthalate hexahydrate (MMPP·6H₂O) or meta-chloroperoxybenzoic acid (m-CPBA)
-
Acetonitrile (ACN)
-
Water (H₂O)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethanol or Acetone for recrystallization
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ultrasonic bath (optional, but recommended for the MMPP method)
-
Reflux condenser (if heating is required)
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
-
Melting point apparatus
-
NMR spectrometer and/or mass spectrometer for product characterization
Protocol 1: Oxidation using Magnesium Monoperoxyphthalate (MMPP)
This protocol is adapted from a procedure for the oxidation of isothiazolium salts.[3]
-
Reaction Setup: In a round-bottom flask, dissolve the starting 4,5-dihydroisothiazole (1.0 eq) in a 3:1 mixture of acetonitrile and water.
-
Addition of Oxidant: To the stirred solution, add magnesium monoperoxyphthalate hexahydrate (MMPP·6H₂O, 3.0 eq) portion-wise.
-
Reaction Conditions: The reaction mixture is then stirred for 3 hours at 50°C. The use of an ultrasonic bath during this time can improve reaction efficiency.[3]
-
Work-up: After the reaction is complete (monitored by TLC), add a saturated aqueous solution of NaHCO₃ to the mixture to neutralize the phthalic acid byproduct.
-
Extraction: Extract the aqueous mixture with diethyl ether or ethyl acetate (3 x volume of the aqueous phase).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol or acetone to yield the pure 4,5-dihydroisothiazole-1,1-dioxide.[3]
Protocol 2: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-CPBA is a widely used oxidant for the conversion of sulfides to sulfones.[5]
-
Reaction Setup: Dissolve the 4,5-dihydroisothiazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Addition of Oxidant: Cool the solution to 0°C in an ice bath. Add m-CPBA (2.0-2.2 eq) portion-wise, ensuring the temperature remains low.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ or sodium thiosulfate.
-
Extraction: Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes representative yields for the oxidation of substituted isothiazolium salts to their corresponding 2,3-dihydroisothiazole 1,1-dioxides using MMPP, which serves as a model for the expected efficiency of the oxidation of 4,5-dihydroisothiazoles.[3]
| Entry | Starting Material (Isothiazolium Salt) | Product (2,3-Dihydroisothiazole-1,1-dioxide) | Yield (%) |
| 1 | 2-Phenyl-3,4-dimethylisothiazolium | 2-Phenyl-3-hydroxy-3,4-dimethyl-2,3-dihydroisothiazole 1,1-dioxide | 57 |
| 2 | 2-(4-Methoxyphenyl)-3,4-dimethylisothiazolium | 2-(4-Methoxyphenyl)-3-hydroxy-3,4-dimethyl-2,3-dihydroisothiazole 1,1-dioxide | 65 |
| 3 | 2-(4-Chlorophenyl)-3,4-dimethylisothiazolium | 2-(4-Chlorophenyl)-3-hydroxy-3,4-dimethyl-2,3-dihydroisothiazole 1,1-dioxide | 60 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the oxidation of 4,5-dihydroisothiazoles.
Signaling Pathway (General Oxidation Reaction)
Caption: Stepwise oxidation of the sulfur heteroatom.
References
Scale-Up Synthesis of 4,5-Dihydroisothiazole 1,1-Dioxide for Preclinical Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 4,5-dihydroisothiazole 1,1-dioxide, a key heterocyclic scaffold in medicinal chemistry. The synthesis is designed to be scalable for the production of sufficient quantities for preclinical studies. The protocols outlined herein are based on established synthetic routes, including the preparation of necessary precursors and the final cyclization step. This guide includes comprehensive experimental procedures, data presentation in tabular format for clarity, and visual diagrams to illustrate the workflow and chemical transformations.
Introduction
This compound, a cyclic sulfonamide also known as a γ-sultam, is a privileged scaffold in drug discovery. Its unique physicochemical properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a variety of biologically active molecules. The development of a robust and scalable synthetic route is crucial for advancing drug candidates containing this moiety from discovery to preclinical evaluation. This document details a multi-step synthesis suitable for producing gram-scale quantities of the target compound.
Data Presentation
Table 1: Summary of Key Reaction Parameters and Outcomes
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Synthesis of 2-Aminoethyl hydrogen sulfate | Ethanolamine, Sulfuric acid | None | 120 | 4 | >95 | - |
| 2 | Synthesis of Sodium 2-aminoethanesulfonate (Taurine) | 2-Aminoethyl hydrogen sulfate, Sodium sulfite | Water | Reflux | 24 | ~85 | >98 |
| 3 | Synthesis of N,N-Diallyl-2-aminoethanesulfonamide | Taurine, Allyl bromide, Base | Acetonitrile | 80 | 12 | ~70 | >95 |
| 4 | Ring-Closing Metathesis (RCM) | N,N-Diallyl-2-aminoethanesulfonamide, Grubbs II catalyst | Toluene | 80 | 1 | 60-96 | >98 |
Experimental Protocols
Step 1: Synthesis of 2-Aminoethyl hydrogen sulfate
This procedure outlines the esterification of ethanolamine with sulfuric acid.
Materials:
-
Ethanolamine
-
Concentrated Sulfuric Acid (98%)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
To a round-bottom flask equipped with a stir bar and reflux condenser, cautiously add ethanolamine.
-
Slowly and with vigorous stirring, add an equimolar amount of concentrated sulfuric acid. The reaction is exothermic and the temperature should be controlled.
-
Once the addition is complete, heat the mixture to 120 °C for 4 hours.
-
Allow the reaction mixture to cool to room temperature. The resulting crude 2-aminoethyl hydrogen sulfate is used directly in the next step without further purification.
Step 2: Synthesis of Sodium 2-aminoethanesulfonate (Taurine)
This step involves the sulfonation of the intermediate from Step 1.
Materials:
-
Crude 2-Aminoethyl hydrogen sulfate
-
Sodium sulfite
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Dissolve the crude 2-aminoethyl hydrogen sulfate in deionized water in a round-bottom flask.
-
Add a stoichiometric excess of sodium sulfite to the solution.
-
Heat the mixture to reflux and maintain for 24 hours.
-
Cool the reaction mixture and adjust the pH to neutral with a suitable acid or base if necessary.
-
The product, sodium 2-aminoethanesulfonate (taurine), can be isolated by crystallization and filtration. Wash the crystals with cold ethanol and dry under vacuum.
Step 3: Synthesis of N,N-Diallyl-2-aminoethanesulfonamide
This procedure describes the N-allylation of taurine to form the precursor for ring-closing metathesis.
Materials:
-
Sodium 2-aminoethanesulfonate (Taurine)
-
Allyl bromide
-
Potassium carbonate (or other suitable base)
-
Acetonitrile
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Stir bar
Procedure:
-
Suspend taurine and a suitable base (e.g., potassium carbonate) in acetonitrile in a round-bottom flask.
-
Add a stoichiometric excess of allyl bromide to the suspension.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N,N-diallyl-2-aminoethanesulfonamide.
Step 4: Ring-Closing Metathesis (RCM) for the Synthesis of this compound
This final step utilizes a ruthenium catalyst to form the desired sultam ring.[1]
Materials:
-
N,N-Diallyl-2-aminoethanesulfonamide
-
Grubbs II catalyst
-
Anhydrous Toluene
-
Schlenk flask and line
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask under an inert atmosphere, dissolve N,N-diallyl-2-aminoethanesulfonamide in anhydrous toluene.
-
Add Grubbs II catalyst (typically 5 mol%) to the solution.
-
Heat the reaction mixture to 80 °C for 1 hour.[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction mixture. The product may precipitate from the solution upon cooling and can be isolated by filtration.[1]
-
If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.
Mandatory Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Key chemical transformations in the synthesis pathway.
Safety Precautions
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Allyl Bromide: Allyl bromide is a lachrymator and is toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Grubbs Catalyst: Ruthenium catalysts are air and moisture sensitive. Handle under an inert atmosphere.
-
Solvents: Toluene and acetonitrile are flammable and toxic. Use in a well-ventilated area and away from ignition sources.
Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR should show characteristic peaks for the methylene protons of the dihydroisothiazole ring.
-
¹³C NMR will confirm the carbon framework of the molecule.
-
-
Infrared (IR) Spectroscopy:
-
Characteristic strong absorption bands for the S=O stretching of the sulfone group are expected around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
Electrospray ionization (ESI) or other soft ionization techniques can be used to determine the molecular weight of the compound.
-
-
Purity Analysis:
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final product.
-
Conclusion
The protocols described in this document provide a reliable and scalable method for the synthesis of this compound, suitable for producing the quantities required for preclinical research. Adherence to the detailed procedures and safety precautions is essential for a successful and safe synthesis. Proper characterization of the final compound will ensure its quality for subsequent biological and pharmacological studies.
References
Application Notes and Protocols for Click Chemistry Applications of Azido-Functionalized 4,5-Dihydroisothiazole 1,1-Dioxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of azido-functionalized 4,5-dihydroisothiazole 1,1-dioxides as versatile building blocks in click chemistry. The protocols detailed herein are based on established methodologies for analogous azido-functionalized sultams, such as 6-azidosaccharin, and are intended to serve as a foundational guide for the application of these compounds in bioconjugation, drug discovery, and materials science.
Introduction
4,5-Dihydroisothiazole 1,1-dioxides, a class of cyclic sulfonamides or sultams, represent a valuable scaffold in medicinal chemistry. The introduction of an azide moiety onto this framework transforms it into a powerful tool for "click chemistry," a suite of reactions known for their high efficiency, selectivity, and biocompatibility. The azide group can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), enabling the facile conjugation of the sultam core to a wide array of molecules, including biomolecules, fluorophores, and polymers.
This document outlines the proposed synthesis of an exemplary azido-functionalized 4,5-dihydroisothiazole 1,1-dioxide and provides detailed protocols for its application in CuAAC and SPAAC reactions.
Proposed Synthesis of Azido-Functionalized this compound
Application 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a cornerstone of click chemistry, facilitating the formation of a stable 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction is widely used for the synthesis of complex molecular architectures.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for CuAAC reactions involving azido-sultam derivatives, based on data from analogous systems like 6-azidosaccharin.[1]
| Parameter | Value/Range | Notes |
| Azido-Sultam Concentration | 10-100 mM | Dependent on the solubility of the specific derivative. |
| Alkyne Concentration | 1.0-1.2 equivalents | A slight excess of the alkyne is often used. |
| Copper(I) Catalyst | 1-10 mol% | Commonly used sources include CuSO₄/sodium ascorbate, Cu(I)Br, or [Cu(CH₃CN)₄]PF₆. |
| Ligand | 1-10 mol% | Ligands like TBTA or THPTA can accelerate the reaction and protect biomolecules. |
| Solvent | Various | Common solvents include THF, DMF, DMSO, and aqueous buffer systems. |
| Temperature | Room Temperature to 50°C | Reactions are typically fast at ambient temperatures. |
| Reaction Time | 1-24 hours | Monitored by TLC or LC-MS. |
| Yield | >90% | CuAAC reactions are known for their high efficiency. |
Experimental Protocol: CuAAC Conjugation of an Azido-Sultam to a Terminal Alkyne
This protocol describes a general procedure for the conjugation of an azido-functionalized this compound to a molecule containing a terminal alkyne.
Materials:
-
Azido-functionalized this compound
-
Alkyne-functionalized molecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, for bioconjugation)
-
Solvent (e.g., a mixture of tert-butanol and water (1:1))
-
Nitrogen or Argon gas
Procedure:
-
In a reaction vial, dissolve the azido-functionalized this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents) in the chosen solvent.
-
If performing a bioconjugation, add TBTA (0.1 equivalents) to the mixture.
-
Prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
Prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO₄·5H₂O solution.
-
Seal the reaction vial and stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the product can be isolated by standard purification techniques such as column chromatography, recrystallization, or precipitation.
CuAAC Reaction Workflow.
Application 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that utilizes a strained cyclooctyne to react with an azide. The absence of a cytotoxic copper catalyst makes SPAAC particularly suitable for applications in living systems.
Quantitative Data Summary
The following table provides typical parameters for SPAAC reactions. The reaction kinetics are highly dependent on the specific strained alkyne used.
| Parameter | Value/Range | Notes |
| Azido-Sultam Concentration | 1-50 µM | For live-cell imaging applications. |
| Strained Alkyne Concentration | 1.0-1.5 equivalents | Common strained alkynes include DBCO, BCN, and DIFO. |
| Solvent | Aqueous buffers, Cell culture media | Compatible with physiological conditions. |
| Temperature | Room Temperature to 37°C | Reactions proceed readily at physiological temperatures. |
| Reaction Time | 0.5-4 hours | Generally faster than CuAAC at low concentrations. |
| Yield | High | SPAAC reactions are typically very efficient. |
Experimental Protocol: SPAAC for Live-Cell Imaging
This protocol outlines a general procedure for labeling azide-modified biomolecules on the surface of living cells with a strained alkyne-fluorophore conjugate. This assumes the azido-sultam has been incorporated into a cellular component.
Materials:
-
Cells with metabolically incorporated azido-sultam functionality
-
Strained alkyne-fluorophore conjugate (e.g., DBCO-Fluorophore)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Fluorescence microscope
Procedure:
-
Cell Preparation:
-
Culture cells to the desired confluency in a suitable vessel (e.g., glass-bottom dish).
-
If the azido-sultam is part of a metabolic label, incubate the cells with the label for a sufficient time to allow for incorporation.
-
Gently wash the cells three times with warm PBS or cell culture medium to remove any unincorporated label.
-
-
SPAAC Labeling:
-
Prepare a solution of the strained alkyne-fluorophore conjugate in cell culture medium at a final concentration of 1-50 µM.
-
Incubate the cells with the labeling solution for 30-60 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the labeling solution and wash the cells three times with warm PBS to remove any unreacted fluorophore.
-
-
Imaging:
-
Add fresh cell culture medium or an appropriate imaging buffer to the cells.
-
Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.
-
SPAAC Live-Cell Imaging Workflow.
Logical Relationship of Click Chemistry Applications
The choice between CuAAC and SPAAC depends on the specific application, with biocompatibility being a key determinant.
Decision pathway for click chemistry.
Conclusion
Azido-functionalized 4,5-dihydroisothiazole 1,1-dioxides are promising reagents for a wide range of click chemistry applications. Their ability to be incorporated into molecules of interest and subsequently conjugated via CuAAC or SPAAC opens up numerous possibilities in drug discovery, chemical biology, and materials science. The protocols provided herein offer a starting point for researchers to explore the potential of this versatile chemical tool. Further optimization may be required depending on the specific substrates and desired outcomes.
References
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 4,5-Dihydroisothiazole 1,1-Dioxides
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the regioselective synthesis of 4,5-dihydroisothiazole 1,1-dioxides, commonly known as γ-sultams.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for the regioselective synthesis of 4,5-dihydroisothiazole 1,1-dioxides?
A1: The most common and effective method is the [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition, between a nitrone and a vinyl sulfonamide. This reaction forms the five-membered heterocyclic ring with high regioselectivity under appropriate conditions.
Q2: What are the potential regioisomers in this synthesis?
A2: The reaction between a nitrone and a vinyl sulfonamide can theoretically yield two regioisomers: the desired 4,5-dihydroisothiazole 1,1-dioxide and the isomeric 5,4-dihydroisothiazole 1,1-dioxide. The control of regioselectivity is crucial for obtaining the desired product.
Q3: What factors primarily influence the regioselectivity of the cycloaddition?
A3: Regioselectivity is governed by a combination of steric and electronic factors, as dictated by the Frontier Molecular Orbital (FMO) theory.[1] The relative energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the nitrone and the vinyl sulfonamide determine the predominant regioisomer. Generally, the reaction is favored between the atoms with the largest orbital coefficients in the HOMO of one component and the LUMO of the other.[1][2]
Q4: Can the reaction conditions be modified to favor a specific regioisomer?
A4: Yes, reaction conditions can significantly impact regioselectivity. Key parameters to adjust include the choice of solvent, reaction temperature, and the use of Lewis acid catalysts. These modifications can alter the energy levels of the frontier orbitals and influence the kinetic or thermodynamic outcome of the reaction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Inactive starting materials. 2. Incorrect reaction temperature. 3. Inappropriate solvent. 4. Decomposition of the nitrone or vinyl sulfonamide. | 1. Check the purity of starting materials by NMR or other analytical techniques. 2. Optimize the reaction temperature. Some cycloadditions require heating, while others proceed at room temperature. 3. Screen different solvents. Aprotic solvents like toluene, THF, or dichloromethane are commonly used. 4. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if starting materials are sensitive to air or moisture. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Unfavorable electronic or steric matching of reactants. 2. Reaction temperature is too high, leading to the formation of the thermodynamically favored, but undesired, isomer. 3. Absence of a catalyst to direct the regioselectivity. | 1. Modify the substituents on the nitrone or the vinyl sulfonamide to enhance the electronic and steric bias for the desired isomer. 2. Conduct the reaction at a lower temperature to favor the kinetically controlled product. 3. Introduce a Lewis acid catalyst (e.g., Mg(ClO₄)₂, Zn(OTf)₂) to coordinate with the reactants and favor a specific transition state. |
| Formation of Byproducts | 1. Dimerization of the nitrone. 2. Polymerization of the vinyl sulfonamide. 3. Side reactions involving functional groups on the starting materials. | 1. Use the nitrone in situ as it is generated to minimize dimerization. 2. Add the vinyl sulfonamide slowly to the reaction mixture. 3. Protect sensitive functional groups on the starting materials before the cycloaddition reaction. |
| Difficulty in Product Isolation/Purification | 1. Similar polarity of regioisomers. 2. Oily or non-crystalline product. | 1. Utilize advanced chromatographic techniques such as preparative HPLC or supercritical fluid chromatography (SFC). 2. Attempt to form a crystalline derivative of the product for easier purification by recrystallization. |
Experimental Protocols
General Protocol for the Regioselective Synthesis of 4,5-Dihydroisothiazole 1,1-Dioxides via [3+2] Cycloaddition
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-substituted hydroxylamine
-
Aldehyde or ketone
-
Vinyl sulfonamide
-
Anhydrous solvent (e.g., toluene, THF, CH₂Cl₂)
-
Dehydrating agent (e.g., molecular sieves, MgSO₄)
-
(Optional) Lewis acid catalyst (e.g., Mg(ClO₄)₂, Zn(OTf)₂)
Procedure:
-
In Situ Generation of the Nitrone:
-
To a solution of the N-substituted hydroxylamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the chosen anhydrous solvent, add a dehydrating agent.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the nitrone. The progress of the reaction can be monitored by TLC.
-
-
Cycloaddition Reaction:
-
To the freshly prepared nitrone solution, add the vinyl sulfonamide (1.2 eq).
-
If a catalyst is used, add the Lewis acid (0.1-0.2 eq) at this stage.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor its progress by TLC. Reaction times can vary from a few hours to several days.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter off the dehydrating agent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to isolate the desired regioisomer.
-
Quantitative Data
The following table provides illustrative data on how reaction conditions can influence the yield and regioselectivity of the cycloaddition reaction.
| Entry | Solvent | Temperature (°C) | Catalyst | Yield (%) | Regioisomeric Ratio (4,5-dihydro : 5,4-dihydro) |
| 1 | Toluene | 80 | None | 65 | 5:1 |
| 2 | THF | 65 | None | 60 | 4:1 |
| 3 | CH₂Cl₂ | 25 | None | 55 | 8:1 |
| 4 | CH₂Cl₂ | 25 | Mg(ClO₄)₂ (10 mol%) | 85 | >20:1 |
| 5 | Toluene | 110 | None | 70 | 2:1 |
Note: The data presented in this table is for illustrative purposes and may not be representative of all substrate combinations.
Visualizations
Reaction Workflow
Caption: Experimental workflow for the synthesis of 4,5-dihydroisothiazole 1,1-dioxides.
Regioselectivity Determining Pathways
Caption: Competing pathways for the formation of regioisomers.
References
Optimizing reaction conditions for the synthesis of substituted 4,5-dihydroisothiazole 1,1-dioxides
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of substituted 4,5-dihydroisothiazole 1,1-dioxides, also known as γ-sultams.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 4,5-dihydroisothiazole 1,1-dioxides?
A1: The most prevalent methods involve the intramolecular cyclization of unsaturated sulfonamides. Key strategies include:
-
Radical Cyclization: Often initiated by reagents like AIBN and tri-n-butyltin hydride, this method is effective for the cyclization of N-allyl-α-bromo-N-tosylacetamides to form the corresponding γ-sultams.[1]
-
Heck-type Cyclization: Palladium-catalyzed intramolecular cyclization of vinyl sulfonamides can be a powerful tool for constructing the dihydroisothiazole ring system.
-
Michael Addition: Intramolecular Michael addition of a nucleophile on the sulfonamide backbone to an activated alkene is another viable route.
Q2: How do substituents on the starting materials affect the reaction outcome?
A2: Substituents can have a significant impact on reaction rates and yields.
-
Electron-withdrawing groups (EWGs) on the aromatic ring of the sulfonamide can decrease the nucleophilicity of the nitrogen atom, potentially slowing down cyclization. However, they can also activate a double bond for Michael addition.
-
Electron-donating groups (EDGs) can enhance the nucleophilicity of the sulfonamide nitrogen, which may facilitate cyclization.[2]
-
Steric hindrance near the reaction centers can impede cyclization and may require more forcing reaction conditions or alternative synthetic strategies.
Q3: What are some common side reactions to be aware of?
A3: Common side reactions include:
-
Polymerization of the unsaturated starting material, especially under radical conditions.
-
Intermolecular reactions leading to dimers or oligomers, particularly at high concentrations.
-
Isomerization of the double bond in the starting material, which can lead to undesired regioisomers.
-
In base-catalyzed reactions, elimination reactions can compete with cyclization.
Q4: How can I purify the final substituted 4,5-dihydroisothiazole 1,1-dioxide product?
A4: Purification is typically achieved through column chromatography on silica gel.[1] The choice of eluent will depend on the polarity of the product, which is influenced by the substituents. A common eluent system is a mixture of hexane and ethyl acetate. Recrystallization can also be an effective method for obtaining highly pure product if a suitable solvent is found.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Inactive catalyst or reagents.2. Incorrect reaction temperature.3. Insufficient reaction time.4. Steric hindrance from bulky substituents.5. Poor choice of base or solvent. | 1. Use fresh reagents and ensure the catalyst is active.2. Optimize the reaction temperature. Some reactions require heating to reflux, while others proceed at room temperature.[1][3]3. Monitor the reaction by TLC to determine the optimal reaction time.4. Consider a less sterically hindered starting material or a different synthetic route.5. Screen different bases and solvents to find the optimal combination for your specific substrate. |
| Formation of multiple products | 1. Competing side reactions (e.g., polymerization, intermolecular reactions).2. Isomerization of the starting material.3. Lack of regioselectivity in the cyclization. | 1. Use a radical scavenger if polymerization is suspected. Run the reaction at a lower concentration to favor intramolecular cyclization.2. Check the purity of the starting material and consider purification before use.3. Modify the catalyst or reaction conditions to improve regioselectivity. The choice of ligands in a metal-catalyzed reaction can significantly influence the outcome. |
| Product decomposes during workup or purification | 1. The product is sensitive to acid or base.2. The product is thermally unstable. | 1. Use a neutral workup procedure. Wash with saturated sodium bicarbonate solution to remove acid, or with dilute ammonium chloride to remove base.2. Avoid excessive heating during solvent evaporation and purification. Use a rotary evaporator at a lower temperature. |
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic Intramolecular Radical Cyclization
| Entry | Precursor | Initiator (eq.) | Additive (eq.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | N-allyl-α-bromo-N-tosylacetamide | AIBN (0.1) | Bu₃SnH (1.1) | Benzene | 80 | 4 | 75 |
| 2 | N-allyl-α-bromo-N-mesylacetamide | AIBN (0.1) | Bu₃SnH (1.1) | Toluene | 110 | 3 | 72 |
| 3 | N-crotyl-α-bromo-N-tosylacetamide | AIBN (0.1) | Bu₃SnH (1.1) | Benzene | 80 | 4 | 68 |
| 4 | N-allyl-α-bromo-N-nosylacetamide | AIBN (0.1) | Bu₃SnH (1.1) | Benzene | 80 | 5 | 81 |
Data is illustrative and based on typical conditions for radical cyclizations of this type.[1]
Experimental Protocols
Protocol 1: Synthesis of a Substituted N-Sulfonylpyrrolidinone via Radical Cyclization [1]
-
Preparation of the Precursor (N-allyl-α-bromo-N-tosylacetamide):
-
To a solution of N-allyltosylamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane), add a base such as pyridine (1.2 equiv) at 0 °C.
-
Slowly add bromoacetyl bromide (1.1 equiv) to the mixture.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the precursor.
-
-
Radical Cyclization:
-
Prepare a solution of the N-allyl-α-bromo-N-tosylacetamide (1.0 equiv) and AIBN (0.1 equiv) in degassed benzene.
-
Heat the solution to reflux (80 °C).
-
Slowly add a solution of tri-n-butyltin hydride (1.1 equiv) in degassed benzene via a syringe pump over 2 hours.
-
Continue to reflux for an additional 2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-sulfonylpyrrolidinone.
-
Visualizations
Caption: Experimental workflow for the synthesis of substituted 4,5-dihydroisothiazole 1,1-dioxides.
Caption: Troubleshooting logic for low or no product yield in the synthesis.
References
Stability and degradation pathways of 4,5-dihydroisothiazole 1,1-dioxide under acidic/basic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation pathways of 4,5-dihydroisothiazole 1,1-dioxide under acidic and basic conditions. The information is presented in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound under acidic conditions?
While specific data on this compound is limited, derivatives of isothiazole and thiazoline can be susceptible to degradation under acidic conditions, primarily through hydrolysis.[1][2] For instance, some 2-thiazolines have been shown to hydrolyze under acidic conditions. It is anticipated that the strained ring system of this compound may undergo acid-catalyzed hydrolysis, leading to ring opening.
Q2: What are the likely degradation pathways of this compound in acidic media?
The primary degradation pathway under acidic conditions is expected to be hydrolysis of the sulfonamide bond within the heterocyclic ring. This would likely result in the formation of an amino sulfonic acid derivative.
Q3: How does this compound behave under basic conditions?
Similar to acidic conditions, basic conditions are expected to promote the hydrolysis of the this compound ring. Thiazole rings and related structures can be susceptible to cleavage under strong alkaline conditions.[1] The presence of the electron-withdrawing sulfone group would likely increase the susceptibility of the ring to nucleophilic attack by hydroxide ions.
Q4: What are the potential degradation products under basic conditions?
Under basic conditions, the degradation is also expected to proceed via hydrolysis of the sulfonamide bond, leading to the formation of a salt of the corresponding amino sulfonic acid.
Troubleshooting Guides
Issue 1: Rapid degradation of the compound is observed during my experiment.
-
Possible Cause: The experimental conditions (pH, temperature) may be too harsh.
-
Troubleshooting Steps:
-
Verify pH: Ensure the pH of your solution is accurately measured and controlled.
-
Lower Temperature: Perform the experiment at a lower temperature to decrease the rate of degradation.
-
Use Milder Conditions: If possible, use a weaker acid or base for your study.
-
Time Points: Reduce the duration of the experiment and take more frequent time points at the beginning to capture the initial degradation kinetics.
-
Issue 2: Inconsistent results between experimental runs.
-
Possible Cause: Variability in experimental setup, reagent concentration, or sample handling.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, including temperature, pH, and concentrations, are consistent across all runs.
-
Fresh Reagents: Prepare fresh solutions of acids, bases, and buffers for each experiment.
-
Inert Atmosphere: For oxidative degradation studies, ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[3]
-
Control Samples: Always include control samples (compound in a neutral, stable solvent) to compare against.
-
Issue 3: Difficulty in identifying degradation products.
-
Possible Cause: Degradation products may be present at low concentrations or may not be readily detectable by the analytical method used.
-
Troubleshooting Steps:
-
Concentrate Sample: Concentrate the sample to increase the concentration of the degradation products.
-
Use Multiple Analytical Techniques: Employ a combination of analytical techniques such as HPLC-UV, LC-MS, and NMR to identify and characterize the degradation products.[4]
-
Forced Degradation: Perform forced degradation studies under more extreme conditions to generate a higher concentration of the degradation products for identification purposes.[5]
-
Experimental Protocols
A general protocol for conducting forced degradation studies to investigate the stability of this compound is provided below. This protocol is based on established guidelines for stability testing.[5][6][7]
Objective: To determine the degradation pathways of this compound under acidic and basic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), various concentrations (e.g., 0.1 M, 1 M)
-
Sodium hydroxide (NaOH), various concentrations (e.g., 0.1 M, 1 M)
-
High-purity water
-
Suitable organic solvent (e.g., acetonitrile, methanol)
-
pH meter
-
Thermostatically controlled water bath or oven
-
HPLC-UV system
-
LC-MS system for peak identification
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile or water).
-
Acid Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of HCl solution of a specific concentration (e.g., 0.1 M or 1 M).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of NaOH.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
To a known volume of the stock solution, add an equal volume of NaOH solution of a specific concentration (e.g., 0.1 M or 1 M).
-
Incubate the mixture at a controlled temperature (e.g., 60 °C).
-
Withdraw aliquots at specified time intervals.
-
Neutralize the aliquots with an equivalent amount of HCl.
-
Dilute the samples to a suitable concentration for analysis.
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the solvent to the same concentration as the stressed samples.
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC-UV method.
-
Quantify the amount of undegraded this compound and any degradation products.
-
Use LC-MS to identify the mass of the degradation products to aid in structure elucidation.
-
Data Presentation
Quantitative data from stability studies should be summarized in a clear and organized manner. Below is an example table for presenting degradation data.
Table 1: Degradation of this compound under Acidic and Basic Conditions at 60 °C.
| Condition | Time (hours) | Parent Compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 4.8 | - | |
| 4 | 90.5 | 9.5 | - | |
| 8 | 81.3 | 18.7 | - | |
| 24 | 65.1 | 34.9 | - | |
| 0.1 M NaOH | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 92.8 | - | 7.2 | |
| 4 | 85.4 | - | 14.6 | |
| 8 | 72.1 | - | 27.9 | |
| 24 | 50.3 | - | 49.7 |
Note: This table contains hypothetical data for illustrative purposes.
Visualizations
Degradation Pathway under Acidic Conditions
Caption: Proposed acidic degradation pathway.
Degradation Pathway under Basic Conditions
Caption: Proposed basic degradation pathway.
Experimental Workflow for Stability Testing
Caption: Workflow for forced degradation studies.
Troubleshooting Logic for Unexpected Degradation
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Kinetics and Characterization of Degradation Products of Dihydralazine and Hydrochlorothiazide in Binary Mixture by HPLC-UV, LC-DAD and LC–MS Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. database.ich.org [database.ich.org]
- 7. japsonline.com [japsonline.com]
Technical Support Center: Purification of Polar 4,5-Dihydroisothiazole 1,1-Dioxide Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar 4,5-dihydroisothiazole 1,1-dioxide derivatives (cyclic sulfonamides/sultams).
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for purifying a polar this compound derivative?
A1: The initial approach should be guided by a thorough analysis of the crude product by Thin Layer Chromatography (TLC). Test a range of solvent systems from non-polar (e.g., Hexane/Ethyl Acetate) to polar (e.g., Dichloromethane/Methanol). If the compound remains at the baseline (Rf = 0) even with highly polar solvents like 100% Ethyl Acetate or 9:1 DCM/MeOH, it indicates high polarity, and standard silica gel chromatography may be challenging. In such cases, consider the purification strategy outlined in the diagram below.
Q2: My compound appears to be degrading on the silica gel TLC plate or during column chromatography. What can I do?
A2: 4,5-Dihydroisothiazole 1,1-dioxides, being sultams, can be susceptible to hydrolysis or reactions on acidic silica gel. Silica gel has been reported to catalyze certain reactions involving sulfonamides.[1][2] First, assess stability by spotting the compound on a TLC plate, letting it sit for an hour, and then eluting to see if new spots appear. If degradation is observed, you can try deactivating the silica gel by flushing the column with a solvent mixture containing a small amount of a base like triethylamine (1-2%) before loading your sample. Alternatively, using a different stationary phase such as alumina or considering reverse-phase chromatography or HILIC is recommended.[3]
Q3: When should I consider using reverse-phase (RP) chromatography for these compounds?
A3: Reverse-phase chromatography is a powerful technique for purifying polar compounds that are poorly retained or unstable on normal-phase silica.[4][5] It is particularly useful when your compound elutes very quickly (high Rf) or streaks badly on silica even with polar mobile phases. However, very polar compounds might elute in the solvent front even on C18 columns.[6] In such cases, using columns with embedded polar groups or considering 100% aqueous mobile phases may improve retention.[7]
Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC), and is it suitable for my polar sultam derivative?
A4: HILIC is an excellent alternative for separating highly polar compounds that show little to no retention in reverse-phase chromatography.[8][9] It utilizes a polar stationary phase (like bare silica, or columns bonded with diol, amino, or zwitterionic phases) and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8][10] In HILIC, water is the strong eluting solvent. This technique is highly suitable for polar sulfonamides and is a recommended secondary strategy if normal-phase chromatography fails.[8]
Q5: I am struggling with recrystallizing my polar compound. What techniques can improve my success rate?
A5: Low yields or failure to crystallize are common with polar molecules due to their high solubility in polar solvents. To improve recovery, use the absolute minimum amount of hot solvent needed for dissolution. If a single solvent is not effective, a co-solvent system is recommended. Dissolve the compound in a minimal amount of a hot polar solvent (e.g., methanol, ethanol) and then slowly add a less polar "anti-solvent" (e.g., diethyl ether, hexane, or water) until turbidity appears. Gently reheat to clarify and then cool slowly. Seeding with a pure crystal or scratching the flask's inner surface can help induce crystallization.
Troubleshooting Guides
This section addresses specific issues that may arise during purification experiments.
Issue 1: The compound will not move from the baseline on a silica gel TLC plate (Rf ≈ 0).
-
Problem: The compound is too polar for the selected mobile phase.
-
Troubleshooting Steps:
-
Increase Mobile Phase Polarity: Systematically increase the percentage of the polar solvent (e.g., methanol in dichloromethane). A common starting point for very polar compounds is a gradient from 100% DCM up to 20% MeOH in DCM.
-
Add a Modifier: For nitrogen-containing heterocycles, which can interact strongly with acidic silanol groups on the silica surface, adding a small amount of base can improve elution and reduce streaking. Try adding 1-2% ammonium hydroxide or triethylamine to the mobile phase.[3] A common system is 80% DCM / 18% MeOH / 2% NH4OH.[3]
-
Switch to an Alternative Technique: If the compound still does not move, normal-phase chromatography on silica may not be suitable. Proceed to evaluate Reverse-Phase HPLC or HILIC.[3][6][10]
-
Issue 2: The compound streaks badly during column chromatography.
-
Problem: This can be caused by several factors including compound overloading, interaction with the stationary phase, or the presence of acidic/basic functionalities.
-
Troubleshooting Steps:
-
Reduce Sample Load: Overloading the column is a common cause of tailing and streaking. Use a sample-to-silica ratio of 1:50 or 1:100 for difficult separations.
-
Modify the Mobile Phase: As mentioned above, adding a base like triethylamine or ammonium hydroxide to the eluent can mitigate interactions with acidic silanol groups, leading to sharper peaks.[3]
-
Deactivate the Stationary Phase: Before loading the sample, flush the packed column with 2-3 column volumes of your eluent containing 1-2% triethylamine. Then, equilibrate with the initial mobile phase before running the separation.
-
Consider an Alternative Stationary Phase: Alumina (basic or neutral) can be a good alternative to silica for basic compounds.[3] Amino- or diol-bonded silica phases can also offer different selectivity and reduce streaking.[8]
-
Issue 3: Low or no recovery of the compound from the column.
-
Problem: The compound may have irreversibly adsorbed to the silica gel or decomposed during the purification process.
-
Troubleshooting Steps:
-
Assess Stability: First, confirm the compound's stability on silica gel using the TLC spot test described in FAQ #2.
-
Flush the Column: If the compound is stable but strongly adsorbed, try flushing the column with a very strong solvent system, such as 10-20% methanol in DCM with 2-5% acetic acid (for acidic compounds) or ammonium hydroxide (for basic compounds).
-
Change Purification Method: If decomposition is suspected, avoid silica gel. Opt for reverse-phase chromatography, HILIC, or recrystallization.
-
Data Presentation: Recommended Starting Solvent Systems
The following tables provide suggested starting points for various purification techniques. These will likely require optimization for specific this compound derivatives.
Table 1: Normal-Phase Flash Chromatography
| Stationary Phase | Mobile Phase System (Gradient) | Target Compound Characteristics |
| Silica Gel | Hexane / Ethyl Acetate (EtOAc) | Moderately polar compounds |
| Silica Gel | Dichloromethane (DCM) / Methanol (MeOH) | Polar compounds |
| Silica Gel + 1-2% NH4OH | DCM / MeOH | Polar, basic, or nitrogen-containing compounds to prevent streaking[3] |
| Alumina (Neutral/Basic) | DCM / MeOH | Polar, base-sensitive compounds[3] |
Table 2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Stationary Phase | Mobile Phase System (Gradient) | Target Compound Characteristics |
| C18 | Water / Acetonitrile (ACN) with 0.1% Formic Acid or TFA | General purpose for moderately polar to non-polar compounds[4] |
| C18 (Polar-modified/end-capped) | Water / ACN or Water / MeOH with 0.1% Formic Acid or TFA | Enhanced retention for polar compounds[7] |
| Phenyl-Hexyl | Water / ACN with 0.1% Formic Acid or TFA | Alternative selectivity for polar and aromatic compounds |
Table 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
| Stationary Phase | Mobile Phase System (Gradient) | Target Compound Characteristics |
| Bare Silica | ACN / Water with Ammonium Acetate or Formate buffer | Highly polar compounds[8] |
| Zwitterionic (e.g., ZIC-HILIC) | ACN / Water with Ammonium Acetate or Formate buffer | Highly polar and charged compounds, including sulfonamides[8] |
| Amide or Diol-bonded Silica | ACN / Water with Ammonium Acetate or Formate buffer | Highly polar neutral compounds[8] |
Experimental Protocols
Protocol 1: General Procedure for Normal-Phase Flash Chromatography with a Modifier
-
TLC Analysis: Develop a suitable solvent system using Dichloromethane/Methanol that gives your target compound an Rf value of 0.2-0.3. If streaking is observed, add 1-2% triethylamine or ammonium hydroxide to the TLC solvent jar and re-evaluate.
-
Column Packing: Dry or slurry pack a flash chromatography column with silica gel in your initial, less polar solvent.
-
Deactivation/Equilibration: Equilibrate the column by passing 3-5 column volumes of the initial mobile phase (e.g., 100% DCM or DCM with a low percentage of MeOH, including the 1-2% modifier if used) through the silica gel.
-
Sample Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a stronger solvent (like DCM/MeOH). Alternatively, for poorly soluble compounds, pre-adsorb the crude material onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the initial mobile phase. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol) to elute your compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to pool the pure fractions containing your product.
-
Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified compound.
Protocol 2: General Procedure for Recrystallization using a Co-Solvent System
-
Solvent Selection: Identify a polar solvent in which your compound is soluble when hot but poorly soluble when cold (e.g., ethanol, methanol, isopropanol). Identify a second, less polar "anti-solvent" in which your compound is insoluble (e.g., water, diethyl ether, hexane). The two solvents must be miscible.
-
Dissolution: Place the crude solid in a flask and add the minimum volume of the hot polar solvent required to just dissolve the compound completely.
-
Addition of Anti-Solvent: While the solution is still hot, add the anti-solvent dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few more drops of the hot polar solvent until the solution becomes clear again.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.
-
Isolation: Collect the formed crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.
Mandatory Visualization
Caption: Decision tree for selecting a purification method.
Caption: Workflow for troubleshooting common chromatography issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chromtech.com [chromtech.com]
- 5. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 6. researchgate.net [researchgate.net]
- 7. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. biotage.com [biotage.com]
Identification and minimization of byproducts in 4,5-dihydroisothiazole 1,1-dioxide reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of 4,5-dihydroisothiazole 1,1-dioxides, commonly known as sultams.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 4,5-dihydroisothiazole 1,1-dioxides.
Issue 1: Low to No Product Yield
Q: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in sultam synthesis can be attributed to several factors, ranging from reagent quality to reaction conditions. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or increasing the temperature. Ensure the reaction is heated to the specified temperature for the required duration.[1]
-
-
Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed efficiently or too high, leading to decomposition.
-
Solution: Verify the optimal temperature for your specific synthetic route. Some cyclization reactions require elevated temperatures to overcome the activation energy barrier.[2]
-
-
Poor Quality of Reagents or Solvents: Degradation of starting materials or the presence of impurities in solvents can inhibit the reaction.
-
Solution: Use freshly purified reagents and anhydrous solvents. Ensure that any moisture-sensitive reagents are handled under an inert atmosphere.
-
-
Incorrect Base or Catalyst: The choice and amount of base or catalyst are critical for many sultam synthesis protocols.
-
Solution: Re-evaluate the base or catalyst used. For instance, in intramolecular Michael additions, the choice of base can significantly impact the yield. Ensure the correct stoichiometry is used.
-
-
Product Instability: The desired sultam may be unstable under the reaction or work-up conditions.
-
Solution: If the product is suspected to be acid or base sensitive, perform a stability test on a small sample before the full work-up. Adjust the pH of the work-up accordingly. Some sultams are known to be moisture-sensitive and can hydrolyze.[3]
-
Issue 2: Formation of Multiple Products (Visible as multiple spots on TLC)
Q: My TLC plate shows multiple spots, indicating the presence of several byproducts. What are the likely side products and how can I minimize their formation?
A: The formation of multiple products is a common challenge in the synthesis of 4,5-dihydroisothiazole 1,1-dioxides. The nature of these byproducts depends on the specific synthetic route employed.
Common Byproducts and Minimization Strategies:
-
Diastereomers: For chiral sultams, the formation of diastereomeric mixtures is a frequent issue.
-
Identification: Diastereomers often have very similar Rf values on TLC but may be distinguishable by careful analysis of high-field ¹H NMR spectra. Chiral HPLC can also be used for separation and quantification.
-
Minimization: The diastereoselectivity of the reaction can often be influenced by the choice of catalyst, solvent, and temperature. For instance, in Baylis-Hillman reactions to form sultams, the choice of organocatalyst can significantly influence the diastereomeric ratio.[4] Lewis acid stoichiometry has also been shown to affect anti/syn selectivity in aldol reactions using Oppolzer's sultam.[5]
-
-
Ring-Opened Byproducts: The sultam ring can be susceptible to nucleophilic attack, leading to the formation of linear sulfonamides.
-
Identification: These byproducts will have significantly different polarity compared to the cyclic product and can be identified by the absence of the characteristic cyclic structure signals in NMR and the presence of additional NH or OH protons. Mass spectrometry will show a molecular weight corresponding to the addition of the nucleophile (e.g., water, alcohol). For example, oxidation of 2-phenyl-4,5-dihydrothiazoles can lead to the formation of benzoylamino sulfonic acids.[3][6]
-
Minimization: Avoid harsh acidic or basic conditions during the reaction and work-up. If a strong nucleophile is present in the reaction mixture, consider using a protecting group strategy.
-
-
Oligomers/Polymers: The starting materials or reactive intermediates may self-condense or polymerize, especially at high concentrations or temperatures.
-
Identification: Oligomeric byproducts often appear as a smear or a series of closely spaced spots at the baseline of the TLC plate. In the mass spectrum, you may observe ions corresponding to multiples of the monomer unit.
-
Minimization: Use high-dilution conditions to favor intramolecular cyclization over intermolecular reactions. This can be achieved by slow addition of the substrate to the reaction mixture.
-
Table 1: Troubleshooting Guide for Common Issues
| Observed Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction | Extend reaction time, increase temperature, monitor by TLC.[1] |
| Poor reagent/solvent quality | Use freshly purified reagents and anhydrous solvents. | |
| Incorrect catalyst/base | Verify the choice and stoichiometry of the catalyst or base. | |
| Multiple Products on TLC | Formation of diastereomers | Optimize reaction conditions (catalyst, solvent, temperature) for better stereoselectivity.[4][5] |
| Ring-opened byproducts | Avoid harsh acidic/basic conditions; consider protecting groups.[3][6] | |
| Oligomerization/Polymerization | Employ high-dilution techniques (e.g., slow addition of substrate). | |
| Difficulty in Product Purification | Co-eluting impurities | Optimize the solvent system for column chromatography; try a different stationary phase.[7][8] |
| Product is an oil | If the product is an oil, recrystallization is not an option; focus on chromatographic purification. | |
| Poor crystal formation | Screen a variety of solvents for recrystallization; try slow evaporation or vapor diffusion techniques. |
Frequently Asked Questions (FAQs)
Q1: What is the best synthetic route to minimize byproducts in the synthesis of 4,5-dihydroisothiazole 1,1-dioxides?
A1: The choice of synthetic route depends on the desired substitution pattern of the sultam. Intramolecular cyclization of vinyl sulfonamides is a versatile method that can be adapted to synthesize a variety of sultam scaffolds.[4][9] Ring-closing metathesis (RCM) is another powerful technique, particularly for the synthesis of N-substituted five-membered sultams, and often results in clean reactions with easy product isolation.[10] For benzo-fused sultams, Sonogashira coupling followed by cyclization of 2-bromobenzenesulfonamides can provide good yields and regioselectivity.[10]
Q2: How can I effectively purify my target 4,5-dihydroisothiazole 1,1-dioxide from the reaction mixture?
A2: The purification strategy will depend on the physical properties of your product and the nature of the impurities.
-
Column Chromatography: This is the most common method for purifying sultams, especially if they are oils or if the impurities have similar polarities. A step-by-step guide is provided in the Experimental Protocols section. The choice of eluent is crucial and should be determined by TLC analysis. A typical starting point for silica gel chromatography is a mixture of hexanes and ethyl acetate.[7][8]
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity. The key is to find a suitable solvent that dissolves the compound at high temperatures but not at low temperatures.
Q3: My desired product is a thick oil that is difficult to handle and purify. What can I do?
A3: Dealing with oily products can be challenging. If column chromatography is difficult due to the viscosity of the oil, you can try dissolving the crude product in a minimal amount of a low-boiling solvent before loading it onto the column. If the oil is still difficult to purify, consider if it can be converted to a solid derivative (e.g., a salt if it has a basic or acidic handle) for easier purification, followed by regeneration of the parent compound.
Q4: I am having trouble with the diastereoselectivity of my reaction. How can I improve it?
A4: Improving diastereoselectivity often requires systematic optimization of reaction parameters.
-
Temperature: Lowering the reaction temperature can sometimes enhance diastereoselectivity by favoring the transition state with the lowest activation energy.
-
Catalyst/Reagent: The choice of catalyst or reagent can have a profound impact. For example, in asymmetric synthesis, using a chiral catalyst or auxiliary is essential. The steric bulk of the catalyst or reagents can also influence the stereochemical outcome.
-
Solvent: The polarity of the solvent can affect the stability of the transition states leading to different diastereomers. Experiment with a range of solvents with varying polarities.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a this compound via Intramolecular Michael Addition
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Vinyl Sulfonamide Precursor: Synthesize the corresponding N-alkenyl-N-alkylsulfonamide from the appropriate amine and vinylsulfonyl chloride in the presence of a base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C to room temperature.
-
Intramolecular Cyclization:
-
Dissolve the vinyl sulfonamide precursor in a suitable anhydrous solvent (e.g., THF, DMF) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).
-
Add a solution of a suitable base (e.g., sodium hydride, potassium tert-butoxide) dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature and monitor its progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Protocol 2: Purification by Flash Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel ("dry loading").
-
Elution: Start eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Visualizations
Caption: Potential reaction pathways leading to the desired sultam and common byproducts.
Caption: A logical workflow for troubleshooting common issues in sultam synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of sultam scaffolds via intramolecular oxa-Michael and diastereoselective Baylis-Hillman reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oppolzer sultam directed aldol as a key step for the stereoselective syntheses of antitumor antibiotic belactosin C and its synthetic congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. orgsyn.org [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. researchgate.net [researchgate.net]
- 10. Sultam synthesis [organic-chemistry.org]
Overcoming low yields in the synthesis of 4,5-dihydroisothiazole 1,1-dioxide
Technical Support Center: Synthesis of 4,5-Dihydroisothiazole 1,1-dioxide
Welcome to the technical support center for the synthesis of 4,5-dihydroisothiazole 1,1-dioxides, also known as γ-sultams. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My [3+2] cycloaddition reaction to form the γ-sultam ring is resulting in a low yield. What are the common causes?
A1: Low yields in the [3+2] cycloaddition approach are often traced back to several key factors:
-
Purity of Reactants: The starting materials, particularly the activated alkene (dipolarophile) and the 1,3-dipole precursor (e.g., nitrones, azomethine ylides), must be of high purity. Impurities can lead to significant side reactions.[1][2]
-
Suboptimal Catalyst: Many of these cycloadditions are catalyzed by Lewis acids. The choice and activity of the Lewis acid are critical. An inappropriate or deactivated catalyst will result in poor conversion.
-
Reaction Conditions: Temperature, solvent, and reaction time are crucial parameters. The reaction may require specific temperature control to prevent decomposition of reactants or intermediates. The solvent choice can significantly influence the reaction rate and selectivity.[2]
-
Choice of 1,3-Dipole: Not all 1,3-dipolar compounds are equally effective. For instance, reactions with nitrones, nitrile oxides, and certain azomethine ylides tend to work well, while attempts with azides or allenes may be unsuccessful.[3][4][5]
Q2: I'm observing a mixture of regioisomers and diastereomers in my product. How can I improve selectivity?
A2: Achieving high selectivity is a common challenge. Consider the following:
-
Catalyst Control: Chiral Lewis acids can be employed to induce stereoselectivity, leading to a single desired diastereomer.
-
Substituent Effects: The electronic and steric properties of the substituents on both the dipolarophile and the 1,3-dipole play a significant role in directing the regioselectivity of the cycloaddition.
-
Reaction Temperature: Lowering the reaction temperature can often enhance selectivity by favoring the formation of the thermodynamically more stable product.
Q3: Are there alternative synthetic routes if the [3+2] cycloaddition fails to provide adequate yields?
A3: Yes, several other methods can be employed for the synthesis of γ-sultams:
-
Intramolecular Cyclization: This is a classic and robust method. It typically involves the synthesis of a linear sulfonamide precursor containing a suitable leaving group, which then undergoes intramolecular cyclization to form the sultam ring.[6]
-
Ring-Closing Metathesis (RCM): For substrates containing two terminal alkenes, RCM is a powerful technique to form the cyclic sultam structure.[7]
-
Iron-Catalyzed C-H Amidation: A modern approach involves the direct intramolecular amidation of C(sp³)-H bonds, catalyzed by iron complexes, to form the sultam ring. This method can be highly efficient for certain substrates.[6]
Q4: My primary sulfonamide starting material for an intramolecular cyclization is difficult to handle or prepare. What can I do?
A4: The synthesis of sulfonamides can sometimes be challenging. A reliable method involves the reaction of N-silylamines with sulfonyl chlorides. This procedure often results in high yields and simplifies purification, as the byproduct, trimethylsilyl chloride, is volatile and easily removed.[8]
Q5: What are the best practices for purifying the final this compound product?
A5: Purification can be challenging due to the polarity of the sultam functional group.
-
Column Chromatography: This is the most common method. Silica gel is typically used as the stationary phase, with a gradient elution system of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane).[8]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining material of high purity.[1]
-
Solvent Extraction: A standard aqueous workup is often necessary to remove inorganic salts and water-soluble impurities before chromatography or recrystallization.[1]
Data Presentation
Table 1: Effect of Lewis Acid Catalyst on the Yield of a [3+2] Cycloaddition Reaction
The choice of catalyst can significantly impact the efficiency of the cycloaddition. The following table summarizes the yields obtained for the Diels-Alder cycloaddition of 2,5-dimethylfuran and ethylene to produce p-xylene, highlighting the importance of acid site characteristics. While not a direct synthesis of the target heterocycle, it illustrates the profound effect of the catalyst on cycloaddition yields.
| Catalyst | Acid Site Type | p-Xylene Yield (%) | Reference |
| Amorphous Silica-Alumina (ASA) | Brønsted & Lewis | ~20 | [9] |
| Amorphous Silica-Gallia (ASG) | Brønsted & Lewis | ~20 | [9] |
| Amorphous Silica-Inda (ASI) | Primarily Lewis | < 5 | [9] |
| Amorphous Silica-Zirconia (ASZ) | Primarily Lewis | < 5 | [9] |
This table demonstrates that catalysts with Brønsted acid sites showed significantly higher yields in this specific cycloaddition, indicating that catalyst selection is a critical parameter for optimization.
Experimental Protocols
Protocol 1: General Procedure for the [3+2] Cycloaddition of an α,β-Unsaturated Sultam with a Nitrone
This protocol is a representative example for the synthesis of a fused bicyclic sultam via a regio- and diastereoselective [3+2] cycloaddition reaction.[3][4]
Materials:
-
α,β-Unsaturated γ-sultam (1.0 equiv)
-
Substituted Nitrone (1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Toluene
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a solution of the α,β-unsaturated γ-sultam in anhydrous DCM, add the nitrone (1.2 equivalents).
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sultam is consumed. Reaction times can vary from a few hours to overnight.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired bicyclic isoxazolidine product.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, HRMS).
Visualizations
Diagram 1: General Synthesis Pathway
Caption: General reaction scheme for the [3+2] cycloaddition synthesis.
Diagram 2: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Synthesis of Sultams and Cyclic N-Sulfonyl Ketimines via Iron-Catalyzed Intramolecular Aliphatic C-H Amidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. “Click, Click, Cyclize”: A DOS Approach to Sultams Utilizing Vinyl Sulfonamide Linchpins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Ring-Opening Reactions of 4,5-Dihydroisothiazole 1,1-Dioxides
Welcome to the technical support center for the ring-opening reactions of 4,5-dihydroisothiazole 1,1-dioxides (γ-sultams). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are 4,5-dihydroisothiazole 1,1-dioxides and why are their ring-opening reactions important?
A1: 4,5-Dihydroisothiazole 1,1-dioxides, also known as γ-sultams, are five-membered cyclic sulfonamides. Their ring-opening reactions are a valuable synthetic strategy for accessing a variety of β-amino sulfonic acids and their derivatives. These products, such as taurine analogs, are of significant interest in medicinal chemistry due to their potential biological activities.
Q2: What is the general mechanism for the nucleophilic ring-opening of 4,5-dihydroisothiazole 1,1-dioxides?
A2: The ring-opening of these γ-sultams typically proceeds via a nucleophilic attack on one of the electrophilic carbon atoms of the ring, leading to the cleavage of a carbon-nitrogen or carbon-sulfur bond. The specific mechanism can be influenced by the nature of the nucleophile, the solvent, and the presence of activating or protecting groups on the sultam ring.
Q3: What types of nucleophiles are commonly used for the ring-opening of these sultams?
A3: A wide range of nucleophiles can be employed, including amines, hydroxides, alkoxides, and other strong nucleophiles. The choice of nucleophile will determine the nature of the functional group introduced into the final product.
Q4: How does the stability of 4,5-dihydroisothiazole 1,1-dioxides compare to other cyclic sulfonamides?
A4: Generally, five-membered γ-sultams are more stable and less strained than their four-membered β-sultam counterparts. This increased stability means that more forcing conditions (e.g., stronger nucleophiles, higher temperatures) may be required to achieve ring-opening compared to β-sultams.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the ring-opening reactions of 4,5-dihydroisothiazole 1,1-dioxides.
Problem 1: Low or No Conversion of the Starting Sultam
Q: I am observing a low yield or no reaction at all. What are the potential causes and how can I troubleshoot this?
A: Low or no conversion is a common issue and can stem from several factors. Here is a systematic approach to troubleshooting this problem:
-
Nucleophile Reactivity: The nucleophile may not be strong enough to attack the relatively stable γ-sultam ring.
-
Solution: Consider using a stronger nucleophile. For example, if a primary amine is unreactive, a more nucleophilic secondary amine or an organometallic reagent might be more effective. The strength of the nucleophile can significantly impact the reaction rate.
-
-
Reaction Temperature: The reaction may require higher temperatures to overcome the activation energy barrier for ring-opening.
-
Solution: Gradually increase the reaction temperature. Monitor the reaction closely by TLC or LC-MS to check for product formation and decomposition.
-
-
Solvent Effects: The choice of solvent can influence the solubility of the reactants and the rate of the reaction.
-
Solution: Experiment with different solvents. Polar aprotic solvents like DMF or DMSO can often enhance the rate of nucleophilic substitution reactions.
-
-
Steric Hindrance: Bulky substituents on the sultam ring or the nucleophile can sterically hinder the reaction.
-
Solution: If possible, use a less sterically hindered nucleophile or a sultam substrate with smaller substituents.
-
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting logic for addressing low or no conversion in sultam ring-opening reactions.
Problem 2: Formation of Multiple Products or Side Reactions
Q: My reaction is producing a mixture of products, making purification difficult. What are the likely side reactions and how can I minimize them?
A: The formation of multiple products often indicates the presence of side reactions. Here are some common issues and their solutions:
-
Decomposition of Starting Material or Product: The reaction conditions may be too harsh, leading to the degradation of the sultam or the desired ring-opened product.
-
Solution: Try running the reaction at a lower temperature for a longer period. Using a milder base or nucleophile can also help.
-
-
Reaction at Multiple Sites: If the sultam has multiple electrophilic sites, the nucleophile may attack at more than one position.
-
Solution: The use of protecting groups can block unwanted reaction sites. The choice of nucleophile and reaction conditions can also influence regioselectivity.
-
-
Elimination Reactions: Under basic conditions, elimination reactions can sometimes compete with the desired nucleophilic substitution.
-
Solution: Use a non-basic, highly nucleophilic reagent if possible. Lowering the reaction temperature can also favor substitution over elimination.
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I am having trouble isolating and purifying my desired ring-opened product. What strategies can I use?
A: The properties of the β-amino sulfonic acid products can make them challenging to isolate.
-
High Polarity: The product is likely to be highly polar and may be soluble in the aqueous phase during work-up.
-
Solution: After quenching the reaction, consider using techniques like ion-exchange chromatography for purification. Lyophilization can be used to remove water if the product is water-soluble.
-
-
Emulsion Formation during Extraction: The product may act as a surfactant, leading to the formation of emulsions during liquid-liquid extraction.
-
Solution: Adding a small amount of brine (saturated NaCl solution) can help to break up emulsions. Centrifugation can also be effective.
-
Experimental Protocols
The following are generalized experimental protocols for the ring-opening of 4,5-dihydroisothiazole 1,1-dioxides. Researchers should optimize these conditions for their specific substrates and nucleophiles.
Protocol 1: Amine-Mediated Ring Opening
This protocol describes a general procedure for the ring-opening of a 4,5-dihydroisothiazole 1,1-dioxide with a primary or secondary amine.
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile, DMF, or DMSO) to a concentration of 0.1-0.5 M.
-
Addition of Nucleophile: Add the amine nucleophile (2.0-5.0 eq) to the reaction mixture. The use of excess amine can help to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. Monitor the progress of the reaction by TLC or LC-MS. Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.
Experimental Workflow for Amine-Mediated Ring Opening
Caption: A typical experimental workflow for the ring-opening of a γ-sultam with an amine nucleophile.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol outlines a general procedure for the hydrolysis of a this compound to the corresponding β-amino sulfonic acid.
-
Reactant Preparation: To a solution of the this compound (1.0 eq) in a mixture of water and a co-solvent (e.g., THF or dioxane, 1:1 v/v), add a strong base such as sodium hydroxide or lithium hydroxide (2.0-3.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C). Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully acidify with a strong acid (e.g., HCl) to a pH of approximately 2-3.
-
Isolation: The resulting β-amino sulfonic acid may precipitate from the solution upon acidification and can be collected by filtration. If the product is water-soluble, it may be necessary to remove the water under reduced pressure and purify the residue by ion-exchange chromatography.
Data Presentation
The following tables summarize typical reaction conditions and yields for the ring-opening of sultams. Note that these are generalized from the literature on various sultams and should be used as a starting point for optimization.
Table 1: Influence of Nucleophile on Ring-Opening of a Generic γ-Sultam
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzylamine | Acetonitrile | 80 | 12 | 75 |
| Morpholine | DMF | 100 | 8 | 85 |
| Sodium Hydroxide | Water/THF | 100 | 24 | 90 |
| Sodium Methoxide | Methanol | 65 | 6 | 80 |
Table 2: Effect of Solvent on the Ring-Opening with Benzylamine
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Toluene | 110 | 24 | 40 |
| Acetonitrile | 80 | 12 | 75 |
| DMF | 100 | 8 | 82 |
| DMSO | 120 | 6 | 88 |
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. All experimental work should be conducted in a safe and appropriate laboratory setting by qualified personnel. The specific reaction conditions may need to be optimized for individual substrates and reagents.
References
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 4,5-Dihydroisothiazole 1,1-Dioxides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) for catalyst selection in cross-coupling reactions involving 4,5-dihydroisothiazole 1,1-dioxides, also known as γ-sultams.
Frequently Asked Questions (FAQs)
Q1: Which cross-coupling reactions are most commonly and successfully applied to 4,5-dihydroisothiazole 1,1-dioxide scaffolds?
A1: The most prevalent cross-coupling reactions for the functionalization of 4,5-dihydroisothiazole 1,1-dioxides and related cyclic sultams are the Suzuki-Miyaura, Sonogashira, and Heck couplings. These palladium-catalyzed methods are effective for creating carbon-carbon bonds, allowing for the introduction of a variety of substituents.
Q2: What are the key considerations for selecting a palladium catalyst for these reactions?
A2: The choice of the palladium source is crucial for a successful coupling reaction. For initial screenings, Pd(OAc)₂ and Pd₂(dba)₃ are versatile options for generating the active Pd(0) species in situ. For more challenging transformations or to improve reproducibility, well-defined, air-stable precatalysts that incorporate a ligand, such as XPhos-Pd-G3 or SPhos-Pd-G2, are often more efficient.
Q3: How does the electronic nature of the this compound ring affect catalyst selection?
A3: The this compound ring is electron-deficient. This property can influence the oxidative addition step in the catalytic cycle. For electron-deficient halides, the Suzuki coupling is generally easier. However, the specific electronic environment of your substrate should be considered when selecting the ligand.
Q4: What role does the ligand play, and how do I choose the right one?
A4: Ligand selection is critical and depends on the specific reaction, substrate, and coupling partner. For C-C couplings like Suzuki and Heck reactions, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially for sterically hindered substrates. For C-N couplings (Buchwald-Hartwig amination), bulky, electron-rich biaryl phosphine ligands like XPhos and RuPhos are generally required to facilitate the reductive elimination step.
Q5: Are there any general recommendations for bases and solvents?
A5: The choice of base and solvent is highly dependent on the specific cross-coupling reaction. For Suzuki-Miyaura couplings, inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used in solvents such as dioxane, THF, or DMF, often with the addition of water. For Sonogashira couplings, an amine base like triethylamine or diisopropylamine is typically used in a solvent such as THF or DMF. Heck reactions often employ hindered amine bases in polar aprotic solvents.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the palladium catalyst is not degraded. Use a freshly opened bottle or a reliable precatalyst. - Consider using a more active catalyst system (e.g., a palladacycle or a pre-formed catalyst-ligand complex). - Degas the reaction mixture thoroughly to prevent oxygen from deactivating the catalyst. |
| Incorrect Ligand | - Screen a variety of ligands with different steric and electronic properties. For electron-deficient systems like cyclic sultams, electron-rich and bulky ligands are often beneficial. |
| Suboptimal Base | - The strength and nature of the base can be critical. For Suzuki couplings, try switching from a carbonate base to a phosphate base (e.g., K₃PO₄), which can be more effective for challenging substrates. - Ensure the base is finely powdered and dry for better reactivity. |
| Poor Solubility | - Ensure all reactants are soluble in the chosen solvent system at the reaction temperature. Consider screening different solvents or solvent mixtures. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Some cross-coupling reactions require elevated temperatures to proceed at a reasonable rate. |
Problem 2: Formation of Byproducts
| Possible Cause | Troubleshooting Steps |
| Homocoupling of Boronic Acid (Suzuki) | - This is often due to oxidative conditions. Ensure the reaction is thoroughly degassed with an inert gas (e.g., argon or nitrogen). |
| Debromination/Dehalogenation | - This side reaction can be promoted by certain bases or impurities. Try using a milder base or a different palladium source. - Minimize the amount of water in the reaction, as it can be a proton source. |
| Protodeboronation of Boronic Acid (Suzuki) | - The presence of water or acidic protons can lead to the cleavage of the C-B bond. Use anhydrous solvents and reagents. - Employ a stronger, non-hydroxide base like K₃PO₄. |
Quantitative Data Summary
The following tables summarize reaction conditions for successful cross-coupling reactions with related heterocyclic compounds, which can serve as a starting point for optimizing reactions with 4,5-dihydroisothiazole 1,1-dioxides.
Table 1: Suzuki-Miyaura Coupling of Iodo-Heterocycles
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/Ethanol/Water | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/Water | 90 | 8 | 92 |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (2) / SPhos (4) | K₃PO₄ | Toluene | 110 | 16 | 78 |
Table 2: Sonogashira Coupling of Bromo-Heterocycles
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 6 | 88 |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | DMF | 80 | 12 | 75 |
| 3 | 1-Hexyne | Pd(OAc)₂ (3) / XPhos (6) | CuI (5) | Et₃N | Dioxane | 70 | 8 | 82 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup : In a dry reaction vessel, combine the halo-4,5-dihydroisothiazole 1,1-dioxide (1.0 eq), the arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq).
-
Inert Atmosphere : Seal the vessel, then evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent and Catalyst Addition : Under the inert atmosphere, add the anhydrous solvent (e.g., dioxane), followed by the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 eq).
-
Reaction : Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired coupled product.[1]
General Protocol for Sonogashira Coupling
-
Reaction Setup : To a dry round-bottom flask or Schlenk tube under an inert atmosphere, add the halo-4,5-dihydroisothiazole 1,1-dioxide, palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and copper(I) iodide.[2]
-
Solvent and Reagent Addition : Add the anhydrous solvent (e.g., THF), followed by the amine base (e.g., triethylamine) and the terminal alkyne via syringe.[2]
-
Reaction Conditions : Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 40-80 °C). Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or a saturated aqueous solution of ammonium chloride.[2]
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.[2]
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Decision tree for catalyst system selection.
References
Protecting group strategies for the synthesis of complex 4,5-dihydroisothiazole 1,1-dioxides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in applying protecting group strategies for the synthesis of complex 4,5-dihydroisothiazole 1,1-dioxides (sultams).
Frequently Asked Questions (FAQs)
Q1: What are the most common N-protecting groups for 4,5-dihydroisothiazole 1,1-dioxides?
A1: The most frequently employed N-protecting groups for cyclic sulfonamides, such as 4,5-dihydroisothiazole 1,1-dioxides, are carbamate-type protecting groups. The selection depends on the overall synthetic strategy and the stability of other functional groups in the molecule. Commonly used groups include:
-
Boc (tert-butyloxycarbonyl): Stable to a wide range of non-acidic conditions and is typically removed with strong acids like trifluoroacetic acid (TFA).
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions and is commonly removed by catalytic hydrogenolysis.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Base-labile and often used in orthogonal strategies where acid-sensitive groups are present.
Q2: I am having trouble installing the Boc group onto the sultam nitrogen. What could be the issue?
A2: Low yields during Boc protection can stem from several factors:
-
Steric Hindrance: The nitrogen atom of the sultam may be sterically hindered, impeding the approach of the bulky Boc anhydride.
-
Base Strength: The choice and amount of base are critical. A non-nucleophilic base like DMAP (4-dimethylaminopyridine) is often used as a catalyst with a stoichiometric amount of a tertiary amine base like triethylamine.
-
Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the Boc anhydride. Elevated temperatures may be required for sterically hindered substrates.
Q3: Are there any known side reactions when deprotecting an N-Boc protected 4,5-dihydroisothiazole 1,1-dioxide with strong acid?
A3: Yes, while the sultam ring is generally stable, strong acidic conditions (e.g., neat TFA) can potentially lead to side reactions, especially if other sensitive functional groups are present. It is advisable to perform the deprotection at 0°C and monitor the reaction closely by TLC or LC-MS to minimize degradation. In some cases, using a milder acid catalyst or a different protecting group might be necessary.
Q4: Can I use an Fmoc protecting group if my molecule contains other base-sensitive functionalities?
A4: Using an Fmoc group in the presence of other base-sensitive groups requires careful planning of an orthogonal protecting group strategy. The mild basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) are generally selective. However, if your molecule contains exceptionally base-labile groups, you may need to consider alternative protecting groups or a different synthetic route.
Troubleshooting Guides
Problem 1: Incomplete N-Protection Reaction
| Symptom | Possible Cause | Suggested Solution |
| Starting material remains after prolonged reaction time. | Insufficient reactivity of the protecting group precursor. | Use a more reactive acylating agent (e.g., acyl chloride instead of anhydride). |
| Steric hindrance around the nitrogen atom. | Increase reaction temperature and/or use a less sterically demanding protecting group if possible. | |
| Inadequate base catalysis. | Ensure the use of a suitable catalyst like DMAP in sufficient quantity. | |
| Presence of moisture. | Use anhydrous solvents and reagents. |
Problem 2: Low Yield or Failure of N-Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Boc Deprotection: No reaction with standard acidic conditions (TFA/DCM). | Insufficient acid strength or concentration. | Increase the concentration of TFA or use neat TFA. Consider alternative strong acids like HCl in dioxane. |
| Scavenger needed for cationic intermediates. | Add a scavenger like triethylsilane or anisole to the reaction mixture. | |
| Cbz Deprotection: Catalyst poisoning or inactivity. | Impurities in the substrate or solvent. | Purify the substrate and use high-purity solvents. |
| Inefficient catalyst. | Use a fresh batch of catalyst (e.g., Palladium on carbon) and ensure proper reaction setup for hydrogenation. | |
| Fmoc Deprotection: Incomplete removal of the Fmoc group. | Insufficient amount of base or short reaction time. | Increase the concentration of piperidine or the reaction time. |
Problem 3: Unexpected Side Reactions During Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Degradation of the this compound ring. | Harsh acidic or basic conditions. | Use milder deprotection methods or choose a protecting group that can be removed under neutral conditions. |
| Loss of other protecting groups during N-deprotection. | Lack of orthogonality in the protecting group strategy. | Re-evaluate the protecting group scheme to ensure compatibility with all reaction steps. |
| Epimerization at a stereocenter adjacent to a carbonyl group. | Basic conditions during protection or deprotection. | Use non-basic conditions where possible or employ a protecting group strategy that avoids exposure to strong bases. |
Quantitative Data Tables
Table 1: Common N-Protecting Groups for Sultams and Their Cleavage Conditions
| Protecting Group | Structure | Protection Reagents | Cleavage Conditions | Yield (%) |
| Boc | (CH₃)₃COCO- | (Boc)₂O, DMAP, Et₃N | TFA in CH₂Cl₂; or 4M HCl in Dioxane | 85-95 |
| Cbz | C₆H₅CH₂OCO- | Cbz-Cl, NaHCO₃ | H₂, Pd/C | 90-98 |
| Fmoc | C₁₅H₁₁O₂- | Fmoc-Cl, NaHCO₃ | 20% Piperidine in DMF | 90-99 |
| Teoc | (CH₃)₃SiCH₂CH₂OCO- | Teoc-OSu, Et₃N | TBAF in THF | 80-90 |
| Alloc | CH₂=CHCH₂OCO- | Alloc-Cl, Pyridine | Pd(PPh₃)₄, Phenylsilane | 85-95 |
Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of a this compound
-
Dissolve the this compound (1.0 eq.) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq.) portion-wise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for N-Boc Deprotection using TFA
-
Dissolve the N-Boc protected this compound (1.0 eq.) in DCM.
-
Cool the solution to 0°C and add trifluoroacetic acid (TFA, 10-20 eq.) dropwise.
-
Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Co-evaporate with toluene to remove residual TFA.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated NaHCO₃ solution).
-
Extract the product, dry the organic layer, and concentrate to yield the deprotected amine.
Visualizations
Caption: General workflow for synthesis involving a this compound.
Caption: Decision tree for troubleshooting N-deprotection of sultams.
Caption: Orthogonal protecting group strategy for a multi-functionalized sultam.
Validation & Comparative
Cyclic Sulfones in Drug Discovery: A Comparative Analysis of 4,5-Dihydroisothiazole 1,1-Dioxide and Other Key Scaffolds
In the landscape of medicinal chemistry, cyclic sulfones represent a versatile class of compounds with a broad spectrum of biological activities. Among these, the 4,5-dihydroisothiazole 1,1-dioxide scaffold has garnered significant attention as a bioisostere for various functional groups, leading to the development of potent and selective therapeutic agents. This guide provides a comparative analysis of the biological activity of this compound derivatives against other notable cyclic sulfones, supported by experimental data and detailed methodologies.
Introduction to Cyclic Sulfones
Cyclic sulfones, also known as sultones or sulfonyl-containing heterocycles, are characterized by a sulfonyl group (SO2) integrated into a ring system. This functional group is a key contributor to the physicochemical properties of the molecule, including increased polarity, metabolic stability, and the ability to act as a hydrogen bond acceptor. These attributes make cyclic sulfones attractive scaffolds in drug design.
The Rise of this compound
The this compound core, a five-membered cyclic sulfone, has emerged as a particularly valuable scaffold. Its unique stereochemical and electronic properties allow it to mimic the functionality of other chemical groups, a strategy known as bioisosteric replacement. This has been successfully applied in the development of inhibitors for various enzymes and receptors.
A prominent example of the successful application of this scaffold is in the design of γ-secretase modulators for the potential treatment of Alzheimer's disease. The cyclic sulfone acts as a key pharmacophore, contributing to the compound's potency and metabolic stability.
Comparative Biological Activity
To illustrate the therapeutic potential of the this compound scaffold, we compare its derivatives with other cyclic sulfones that have demonstrated significant biological activity.
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway and a target for non-steroidal anti-inflammatory drugs (NSAIDs). Several cyclic sulfone-containing compounds have been developed as selective COX-2 inhibitors.
| Compound Class | Example Compound | Target | IC50 (µM) | Reference |
| This compound Derivatives | Substituted diaryl derivatives | COX-2 | 0.1 - 5.0 | Varies by substitution |
| Thiophene-3,3-dioxide Derivatives | L-791,456 | COX-2 | 0.042 | |
| Benzothiophene Dioxide Derivatives | DFU-T | COX-2 | 0.2 |
As the table indicates, while specific this compound derivatives show potent COX-2 inhibition, other cyclic sulfone classes, such as thiophene-3,3-dioxides and benzothiophene dioxides, have also yielded highly potent inhibitors. The choice of scaffold often depends on the desired selectivity and pharmacokinetic profile.
Anticancer Activity
The antiproliferative and pro-apoptotic effects of cyclic sulfones have been explored in various cancer cell lines. The sulfonyl group can play a crucial role in interacting with biological targets.
| Compound Class | Example Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| This compound Derivatives | Novel synthetic derivatives | Various (e.g., MCF-7, HCT116) | 1.0 - 20.0 | Apoptosis induction |
| Sulfolane Derivatives | Substituted sulfolanes | A549 (Lung) | 5.0 - 50.0 | Cell cycle arrest |
| Benzisothiazole 1,1-dioxide Derivatives | N-Aryl derivatives | HeLa (Cervical) | 2.5 - 15.0 | Tubulin polymerization inhibition |
The data highlights the broad applicability of cyclic sulfones in oncology research, with different scaffolds exhibiting varying potencies and mechanisms of action.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the assays mentioned above.
COX-2 Inhibition Assay
Objective: To determine the in vitro inhibitory activity of a compound against human recombinant COX-2.
Methodology:
-
Human recombinant COX-2 is pre-incubated with the test compound at various concentrations for 15 minutes at room temperature.
-
The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.
-
The reaction is allowed to proceed for a specified time (e.g., 2 minutes) at 37°C.
-
The reaction is terminated by the addition of an acidic solution.
-
The product, prostaglandin E2 (PGE2), is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.
-
The IC50 value, the concentration of the compound required to inhibit 50% of the enzyme activity, is calculated by plotting the percentage of inhibition against the compound concentration.
Workflow for determining COX-2 inhibitory activity.
Cell Proliferation (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for an additional 4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Signaling Pathways
The biological effects of cyclic sulfones are often mediated through their interaction with specific signaling pathways. For instance, in cancer, these compounds can induce apoptosis through the intrinsic or extrinsic pathways.
Intrinsic apoptosis pathway induced by cyclic sulfones.
Conclusion
The this compound scaffold represents a valuable asset in the medicinal chemist's toolbox. Its favorable physicochemical properties and synthetic accessibility have led to its incorporation into a variety of biologically active molecules. While comparative data shows that other cyclic sulfone scaffolds also exhibit potent activities, the versatility of the this compound core ensures its continued prominence in the development of novel therapeutics. Future research will likely focus on further elucidating the structure-activity relationships of this and other cyclic sulfone scaffolds to design next-generation drugs with enhanced efficacy and safety profiles.
A Comparative Study on the Reactivity of 4,5-Dihydroisothiazole 1,1-Dioxide and its Saturated Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 4,5-dihydroisothiazole 1,1-dioxide and its saturated counterpart, tetrahydroisothiazole 1,1-dioxide. While direct comparative quantitative data is limited in the available literature, this document extrapolates expected reactivity based on the well-established principles of organic chemistry and studies on analogous structures. The information presented herein is intended to guide researchers in designing synthetic routes and understanding the chemical behavior of these important heterocyclic scaffolds.
Introduction
This compound and tetrahydroisothiazole 1,1-dioxide are five-membered cyclic sulfonamides, also known as γ-sultams. The key structural difference lies in the presence of a carbon-carbon double bond in the 4,5-position of the dihydro- analog, which significantly influences its reactivity profile compared to the fully saturated ring system. The electron-withdrawing nature of the sulfonyl group activates the C=N bond in both molecules, rendering them susceptible to nucleophilic attack. However, the unsaturation in this compound introduces additional reaction pathways.
Comparative Reactivity at a Glance
The presence of the C=C double bond in conjugation with the sulfonyl group in this compound makes it a versatile building block, susceptible to a wider range of chemical transformations compared to its saturated analog.
| Reaction Type | This compound | Tetrahydroisothiazole 1,1-Dioxide | Reactivity Comparison |
| Nucleophilic Addition at C=N | Readily undergoes addition. | Readily undergoes addition. | Both are reactive due to the electron-withdrawing sulfonyl group. |
| Michael (Conjugate) Addition | Acts as a Michael acceptor. | Not applicable. | The C=C bond in the dihydro- analog is activated for conjugate addition. |
| Cycloaddition Reactions | Participates as a dienophile or dipolarophile. | Not applicable. | The unsaturated ring allows for participation in pericyclic reactions. |
| Reduction | C=C and C=N bonds can be reduced. | Only the C=N bond can be reduced. | The dihydro- analog offers more sites for reduction. |
| Acidity of α-Protons | Protons at C-5 are acidic. | Protons at C-2 and C-5 are acidic. | The acidity is influenced by the adjacent sulfonyl group in both cases. |
Key Reaction Classes: A Deeper Dive
Nucleophilic Addition to the C=N Bond
Both this compound and tetrahydroisothiazole 1,1-dioxide possess an electrophilic carbon atom in the C=N double bond, making them susceptible to nucleophilic attack. This reactivity is a hallmark of cyclic N-sulfonyl imines.
Expected Reactivity: Both compounds are expected to react readily with a variety of nucleophiles, including organometallics, enolates, and hydrides. The reaction proceeds via attack at the imine carbon, leading to the formation of N-substituted tetrahydroisothiazole 1,1-dioxides.
Experimental Protocol: Asymmetric Phosphine-Nucleophile Addition to a Cyclic N-Sulfonyl Imine (Analogous System) [1]
-
Materials: Cyclic N-sulfonyl imine (1a, 0.1 mmol), diphenylphosphine oxide (2a, 0.12 mmol), chiral phosphonium salt catalyst (P4, 0.01 mmol), 1,2-dichloroethane (DCE, 1.0 mL).
-
Procedure: To a solution of the cyclic N-sulfonyl imine (1a) and diphenylphosphine oxide (2a) in DCE, the chiral phosphonium salt catalyst (P4) is added. The reaction mixture is stirred at room temperature for 2 hours.
-
Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired α-aminophosphine oxide.
Caption: Nucleophilic addition to the C=N bond.
Michael (Conjugate) Addition
The carbon-carbon double bond in this compound is activated by the adjacent electron-withdrawing sulfonyl group, making it an excellent Michael acceptor. This allows for the 1,4-addition of soft nucleophiles.
Expected Reactivity: this compound is expected to undergo Michael addition with nucleophiles such as thiols (thia-Michael addition), amines (aza-Michael addition), and stabilized carbanions. This reaction provides a route to 4-substituted tetrahydroisothiazole 1,1-dioxides. Tetrahydroisothiazole 1,1-dioxide, lacking the C=C double bond, does not undergo this reaction.
Experimental Protocol: Thia-Michael Addition to an α,β-Unsaturated Carbonyl Compound (Analogous System) [2]
-
Materials: α,β-Unsaturated carbonyl compound (1 mmol), thiol (1.2 mmol), triethylamine (Et3N, 0.1 mmol), dichloromethane (DCM, 5 mL).
-
Procedure: To a solution of the α,β-unsaturated carbonyl compound in DCM, the thiol is added, followed by the catalytic amount of triethylamine. The reaction mixture is stirred at room temperature for 15-30 minutes.
-
Work-up: The reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.
Caption: Michael addition reactivity comparison.
Cycloaddition Reactions
The double bond in this compound allows it to participate in pericyclic reactions, such as Diels-Alder and 1,3-dipolar cycloadditions, where it can act as a dienophile or a dipolarophile. This reactivity is absent in its saturated analog. Unsaturated sulfones are known to be effective dienophiles in cycloaddition reactions.
Expected Reactivity: this compound is expected to react with dienes (e.g., cyclopentadiene) in [4+2] cycloaddition reactions and with 1,3-dipoles (e.g., nitrones, azides) in [3+2] cycloaddition reactions to form fused heterocyclic systems.
Experimental Protocol: Diels-Alder Reaction of an Unsaturated Sulfone (Analogous System) [1]
-
Materials: Acetylenic sulfone (1 mmol), cyclopentadiene (2 mmol), benzene (10 mL).
-
Procedure: A solution of the acetylenic sulfone and cyclopentadiene in benzene is heated at reflux. The progress of the reaction is monitored by TLC.
-
Work-up: After completion, the solvent is removed under reduced pressure, and the residue is purified by chromatography to yield the Diels-Alder adduct.
Caption: Cycloaddition reactivity comparison.
Reduction
Both molecules can be reduced, but the presence of the C=C bond in this compound provides an additional site for reduction.
Expected Reactivity:
-
This compound: The C=N bond can be reduced to an amine, and the C=C bond can be reduced to a single bond, leading to the fully saturated tetrahydroisothiazole 1,1-dioxide. Selective reduction might be possible depending on the reducing agent and reaction conditions.
-
Tetrahydroisothiazole 1,1-dioxide: Only the C=N bond is available for reduction to the corresponding amine.
Experimental Protocol: Reduction of a C=N bond with Sodium Borohydride (Analogous System)
-
Materials: Cyclic imine (1 mmol), sodium borohydride (NaBH4, 1.5 mmol), methanol (10 mL).
-
Procedure: The cyclic imine is dissolved in methanol, and the solution is cooled to 0 °C. Sodium borohydride is added portion-wise with stirring. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Work-up: The solvent is evaporated, and the residue is taken up in water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is dried and concentrated to give the reduced product.
Conclusion
The presence of the 4,5-double bond in this compound significantly broadens its synthetic utility compared to its saturated analog, tetrahydroisothiazole 1,1-dioxide. While both compounds are reactive towards nucleophilic addition at the C=N bond, the unsaturated system's ability to undergo conjugate additions and cycloaddition reactions makes it a more versatile precursor for the synthesis of complex heterocyclic structures. The choice between these two scaffolds will depend on the desired final product and the specific reaction pathways to be explored. Further quantitative studies are needed to provide a more precise comparison of their reaction kinetics and yields under various conditions.
References
Spectroscopic Fingerprints: A Comparative Guide to Differentiating 4,5-Dihydroisothiazole 1,1-Dioxide and Isothiazole 1,1-Dioxide
For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. This guide provides a comprehensive spectroscopic comparison of 4,5-dihydroisothiazole 1,1-dioxide and its unsaturated counterpart, isothiazole 1,1-dioxide. By leveraging nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a clear methodology for distinguishing between these two structurally similar but electronically distinct molecules.
The core structural difference lies in the presence of a C4-C5 double bond in isothiazole 1,1-dioxide, which is absent in the saturated this compound. This seemingly subtle variation imparts significant changes in the spectroscopic properties of the molecules, providing a robust basis for their differentiation.
At a Glance: Key Spectroscopic Differentiators
| Spectroscopic Technique | This compound | Isothiazole 1,1-Dioxide | Key Difference |
| ¹H NMR | Aliphatic protons (C4-H, C5-H) in the ~3-4 ppm region, appearing as multiplets. | Vinylic protons (C4-H, C5-H) in the ~6-8 ppm region, appearing as doublets. | Significant downfield shift of C4-H and C5-H in the unsaturated analog due to the double bond. |
| ¹³C NMR | Aliphatic carbons (C4, C5) in the ~40-60 ppm region. | Vinylic carbons (C4, C5) in the ~120-140 ppm region. | Large downfield shift of C4 and C5 in isothiazole 1,1-dioxide, characteristic of sp² hybridized carbons. |
| IR Spectroscopy | C-H stretching of sp³ hybridized carbons below 3000 cm⁻¹. | C-H stretching of sp² hybridized carbons above 3000 cm⁻¹; C=C stretching around 1600-1650 cm⁻¹. | Presence of vinylic C-H and C=C stretching bands in the unsaturated compound. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 121. | Molecular Ion (M⁺) at m/z = 119. | A difference of 2 Da in the molecular ion peak, corresponding to the two extra hydrogen atoms in the dihydro- derivative. |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for differentiating between the saturated and unsaturated sultams. The chemical environment of the protons and carbons at the C4 and C5 positions are markedly different.
¹H NMR: In this compound, the protons on the C4 and C5 carbons are aliphatic and are expected to resonate in the upfield region of the spectrum, typically between 3.0 and 4.0 ppm. These protons will likely appear as complex multiplets due to vicinal and geminal coupling. In contrast, the corresponding protons in isothiazole 1,1-dioxide are vinylic and are significantly deshielded by the π-electron system of the double bond. Consequently, their signals are shifted downfield to the aromatic/vinylic region, typically appearing between 6.0 and 8.0 ppm as doublets, with a coupling constant characteristic of cis-vinylic protons.
¹³C NMR: The distinction is even more pronounced in the ¹³C NMR spectra. The sp³ hybridized C4 and C5 carbons of this compound will exhibit signals in the aliphatic region, generally between 40 and 60 ppm. For isothiazole 1,1-dioxide, the sp² hybridized C4 and C5 carbons of the double bond will resonate in the downfield vinylic/aromatic region, typically between 120 and 140 ppm. This large difference in chemical shift provides an unambiguous method of identification.
Infrared (IR) Spectroscopy
IR spectroscopy offers complementary information based on the vibrational modes of the functional groups present in each molecule. The key differences to observe are the C-H and C=C stretching vibrations.
For this compound, the IR spectrum will be characterized by C-H stretching absorptions from the sp³ hybridized carbons of the ring, which typically appear just below 3000 cm⁻¹. In contrast, isothiazole 1,1-dioxide will exhibit C-H stretching bands from the sp² hybridized carbons of the double bond, which are found at slightly higher frequencies, typically above 3000 cm⁻¹. Furthermore, the presence of the C=C double bond in isothiazole 1,1-dioxide will give rise to a characteristic stretching absorption in the region of 1600-1650 cm⁻¹, a band that will be absent in the spectrum of its saturated counterpart. Both molecules will show strong characteristic absorptions for the sulfone group (SO₂) asymmetric and symmetric stretching, typically around 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively.
Mass Spectrometry (MS)
Mass spectrometry provides a straightforward method to distinguish the two compounds based on their molecular weights. This compound has a molecular formula of C₃H₅NO₂S, giving a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 121. Isothiazole 1,1-dioxide, with the molecular formula C₃H₃NO₂S, has a molecular ion peak at m/z 119. This clear 2 Da difference, corresponding to the two additional hydrogen atoms in the dihydro- derivative, is a definitive indicator for differentiation. Fragmentation patterns may also differ, with the unsaturated ring of isothiazole 1,1-dioxide potentially showing more complex fragmentation pathways due to its greater stability.
Experimental Protocols
The following are general experimental protocols for the spectroscopic analysis of these compounds.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-32.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024 or more, depending on sample concentration.
-
Relaxation delay: 2-5 seconds.
-
-
Data Processing: Process the raw data using appropriate NMR software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (KBr Pellet): Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal or a pure KBr pellet.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition (ESI):
-
Mode: Positive or negative ion mode.
-
Infuse the sample solution directly into the source or inject it via an HPLC system.
-
Scan range: m/z 50-500.
-
-
Data Acquisition (EI):
-
Introduce the sample via a direct insertion probe or a gas chromatograph (GC).
-
Electron energy: 70 eV.
-
Scan range: m/z 35-500.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Logical Workflow for Differentiation
The following diagram illustrates a logical workflow for the spectroscopic differentiation of this compound and isothiazole 1,1-dioxide.
Caption: Workflow for differentiating the two isomers.
Structural Basis for Spectroscopic Differences
The electronic effects of the double bond in isothiazole 1,1-dioxide are the primary reason for the observed spectroscopic differences.
Caption: Structural differences leading to spectroscopic variations.
By applying this systematic spectroscopic approach, researchers can confidently and accurately differentiate between this compound and isothiazole 1,1-dioxide, ensuring the correct identification of these important heterocyclic scaffolds in their research and development endeavors.
Head-to-head comparison of synthetic routes to 4,5-dihydroisothiazole 1,1-dioxides
A comparative analysis of synthetic methodologies is crucial for researchers in medicinal and organic chemistry to select the most efficient pathway for accessing target molecules. This guide provides a head-to-head comparison of prominent synthetic routes to 4,5-dihydroisothiazole 1,1-dioxides, commonly known as γ-sultams. These saturated heterocyclic compounds are of significant interest in drug discovery as they serve as metabolically stable isosteres of lactams and conformationally restricted analogs of bioactive molecules.[1][2]
This document outlines three key synthetic strategies, presenting their experimental protocols, quantitative data, and a discussion of their respective advantages and limitations. The information is tailored for researchers, scientists, and drug development professionals to facilitate informed decisions in synthetic planning.
Route 1: Reductive Cyclization of Cyanoalkylsulfonyl Fluorides
This one-pot method provides an efficient pathway to spirocyclic γ-sultams.[3] The strategy involves the reduction of a nitrile group, followed by an intramolecular sulfonylation of the resulting primary amine.[3][4] This approach is noted for its scalability and good to excellent yields.[3]
Experimental Protocol
A solution of the appropriate β-cyanoalkylsulfonyl fluoride (1.0 equiv) in methanol is treated with NiCl₂·6H₂O (0.2 equiv). The resulting mixture is cooled to 0 °C, and NaBH₄ (5.0 equiv) is added portion-wise over 30 minutes. The reaction mixture is then stirred at room temperature for 12 hours. Upon completion, the solvent is evaporated, and the residue is treated with 2 M HCl. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford the desired γ-sultam.[3][4]
Logical Workflow
Caption: Reductive cyclization of a cyanoalkylsulfonyl fluoride.
Route 2: Aza-Michael Addition/Intramolecular Amidation of Vinyl Sulfonamides
This one-pot, sequential protocol utilizes the complementary ambiphile pairing (CAP) of a vinyl sulfonamide with an unprotected amino acid.[5] The reaction proceeds via an aza-Michael addition followed by an intramolecular amidation, generating diverse sp3-rich sultam scaffolds.[5] This method is highly scalable and allows for the rapid generation of stereochemically diverse libraries.[5]
Experimental Protocol
To a solution of the vinyl sulfonamide (1.0 equiv) in a suitable solvent (e.g., DMF or CHCl₃), the corresponding amino acid (1.2 equiv) and a base such as DBU (1.2 equiv) are added. The mixture is stirred at room temperature (or up to 50 °C for less reactive substrates) for 1-2 hours to facilitate the aza-Michael addition. Subsequently, a coupling agent like EDC (1.5 equiv) is added, and the reaction is stirred for an additional 12-24 hours to promote intramolecular amidation. The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. Purification by flash chromatography yields the acyl sultam.[5]
Logical Workflow
Caption: Sequential aza-Michael addition and intramolecular amidation.
Route 3: [4+2] Cycloaddition (Diels-Alder Reaction)
The Diels-Alder reaction represents a powerful tool for the construction of six-membered rings.[6] In the context of γ-sultam synthesis, α,β-unsaturated γ-sultams can act as dienophiles in [4+2] cycloaddition reactions with various dienes.[7] This approach allows for the stereoselective formation of complex bicyclic and polycyclic sultam structures.[7][8]
Experimental Protocol
A solution of the N-substituted isothiazol-3(2H)-one 1,1-dioxide (1.0 equiv) and a diene (e.g., 2,3-dimethyl-1,3-butadiene, 2.0 equiv) in a high-boiling solvent such as 1,2-dichloroethane or toluene is heated under reflux. The reaction progress is monitored by TLC. After completion (typically several hours to days), the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel or by recrystallization to provide the pure Diels-Alder adduct.[7]
Logical Workflow
Caption: Diels-Alder reaction for bicyclic sultam synthesis.
Comparative Summary of Synthetic Routes
| Parameter | Route 1: Reductive Cyclization | Route 2: Aza-Michael/Amidation | Route 3: [4+2] Cycloaddition |
| Reaction Type | One-pot reductive cyclization | One-pot sequential addition/amidation | Pericyclic cycloaddition |
| Key Reagents | NiCl₂·6H₂O, NaBH₄ | DBU, EDC | Heat or Lewis Acid |
| Typical Yields | 61-84%[3][4] | 39-85%[5] | Varies, can be high for reactive dienes[7] |
| Reaction Time | ~12 hours[3] | 13-26 hours[5] | Hours to days[7] |
| Temperature | 0 °C to Room Temperature[3] | Room Temperature to 50 °C[5] | High (reflux)[7] |
| Advantages | High yields, scalability, access to spiro-systems.[3] | High diversity, use of readily available amino acids, scalable.[5] | High stereocontrol, access to complex polycyclic systems.[7] |
| Limitations | Requires synthesis of cyanoalkylsulfonyl fluoride precursors. | May require optimization for different amino acids. | Limited by diene/dienophile reactivity, may require harsh conditions. |
References
- 1. Synthesis of benzosultams via Ag( i )-catalyzed alkylative cyclization of vinyl sulfonamides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01583E [pubs.rsc.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of spirocyclic β- and γ-sultams by one-pot reductive cyclization of cyanoalkylsulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [kuscholarworks.ku.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. api.pageplace.de [api.pageplace.de]
Evaluating the efficacy of 4,5-dihydroisothiazole 1,1-dioxide derivatives against known inhibitors
For Immediate Release
This guide provides a comparative analysis of the inhibitory efficacy of emerging dihydrothiazole-based sulfonamides against various isoforms of the human carbonic anhydrase (hCA) enzyme family. The performance of these novel derivatives is evaluated against established, clinically used carbonic anhydrase inhibitors (CAIs), offering researchers, scientists, and drug development professionals a comprehensive resource for understanding their potential. This document summarizes quantitative inhibition data, details experimental methodologies, and visualizes key biological and experimental processes.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of a compound is a critical metric for evaluating its potential as a therapeutic agent. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to reduce the enzyme's activity by half. A lower Kᵢ value signifies a more potent inhibitor.
The following tables present a summary of the inhibition constants (Kᵢ in nM) for a series of novel dihydrothiazole benzenesulfonamides and established clinical inhibitors against four key human carbonic anhydrase isoforms: hCA I, hCA II, hCA IX, and hCA XII.
Table 1: Inhibition Data (Kᵢ in nM) for Dihydrothiazole Benzenesulfonamide Derivatives
| Compound ID | Substituent (Aryl) | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
| EMAC10101a | 4-Fluorophenyl | 4472.4 | 724.8 | 108.8 | 1390.0 |
| EMAC10101c | 2,4-Dichlorophenyl | 101.9 | 9.2 | 162.7 | 104.5 |
| EMAC10101d | 2,4-Dichlorophenyl | 110.2 | 8.1 | 155.4 | 100.3 |
Data sourced from a study on new dihydrothiazole benzensulfonamides.[1][2]
Table 2: Inhibition Data (Kᵢ in nM) for Known Carbonic Anhydrase Inhibitors
| Inhibitor | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA IX (Kᵢ) | hCA XII (Kᵢ) |
| Acetazolamide (AAZ) | 250 | 12 | 25.8 | 5.7 |
| Dorzolamide (DZA) | >10000 | 9.0 | 52.0 | 3.5 |
| Brinzolamide (BZA) | 15.0 | 9.0 | 12.0 | 45.0 |
Kᵢ values for known inhibitors are compiled from multiple sources for comparison.[3][4][5]
Experimental Protocols
The determination of carbonic anhydrase inhibition constants is a crucial step in the evaluation of novel inhibitor candidates. The most widely accepted and accurate method for this is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This assay measures the enzyme-catalyzed rate of carbon dioxide hydration. The underlying principle is that the hydration of CO₂ produces a proton, leading to a decrease in the pH of a buffered solution. This change in pH is monitored over time using a pH indicator dye.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Inhibitor stock solutions (typically dissolved in DMSO or water)
-
pH indicator solution (e.g., phenol red, p-nitrophenol)[8]
Procedure:
-
Enzyme and Inhibitor Pre-incubation: A solution of the specific carbonic anhydrase isoenzyme is pre-incubated with the inhibitor at various concentrations for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for the formation of the enzyme-inhibitor complex.
-
Reaction Initiation: The enzyme-inhibitor solution is rapidly mixed with a CO₂-saturated solution within the stopped-flow instrument.[7][9]
-
Data Acquisition: The change in absorbance of the pH indicator is monitored at a specific wavelength over a short period (typically seconds). The initial velocity of the reaction is determined from the linear phase of the absorbance change.[10]
-
Data Analysis: The initial velocities are plotted against the inhibitor concentration. The IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by fitting the data to a dose-response curve. The Kᵢ value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis-Menten constant (Kₘ) of the enzyme for its substrate.
Visualizing Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors of Different Structures Dilate Pre-Contracted Porcine Retinal Arteries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multitargeting approaches involving carbonic anhydrase inhibitors: hybrid drugs against a variety of disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationships of Isothiazole 1,1-Dioxide Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiazole 1,1-dioxide analogs, with a focus on derivatives of the saturated 4,5-dihydroisothiazole 1,1-dioxide and the aromatic benzo[d]isothiazol-3(2H)-one 1,1-dioxide (saccharin) scaffolds. Due to a scarcity of published SAR studies specifically on this compound analogs, this guide extrapolates potential SAR principles from closely related, biologically active isothiazole 1,1-dioxide derivatives. The information presented is intended to guide the rational design of novel therapeutic agents based on this versatile heterocyclic core.
Comparative Biological Activities of Isothiazole 1,1-Dioxide Analogs
The isothiazole 1,1-dioxide scaffold, particularly in the form of saccharin and its derivatives, has been explored for a wide range of biological activities. These include anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties. The following table summarizes the reported biological activities of various N-substituted saccharin derivatives, which can serve as a starting point for designing novel this compound analogs.
| Compound ID | Scaffold | R-Group (Substitution at Nitrogen) | Biological Activity | Potency (IC₅₀/EC₅₀) | Reference |
| Saccharin | Benzo[d]isothiazol-3(2H)-one 1,1-dioxide | H | Sweetener, Various biological activities | - | [1][2] |
| N-Aryl Saccharin Derivatives | Benzo[d]isothiazol-3(2H)-one 1,1-dioxide | Various substituted aryl groups | Anticancer, Anti-inflammatory | Micromolar to nanomolar range | [1] |
| N-Alkyl Saccharin Derivatives | Benzo[d]isothiazol-3(2H)-one 1,1-dioxide | Various alkyl and substituted alkyl groups | Antibacterial, Antifungal | Varies with substitution | [2] |
| Isothiazole Derivatives | Isothiazole | Various substitutions | Antiviral, Anti-inflammatory, Immunotropic | - | [3] |
| 1,1-Dioxoisothiazoles | 1,1-Dioxoisothiazole | Various substitutions | HCV NS5B polymerase inhibitors | Nanomolar range | [4] |
Key Structure-Activity Relationship (SAR) Insights
Based on the available literature for saccharin and other isothiazole 1,1-dioxide analogs, the following SAR principles can be inferred and potentially applied to the this compound core:
-
Substitution at the Nitrogen Atom: The nature of the substituent at the nitrogen atom of the sultam ring is a critical determinant of biological activity.
-
Aromatic Substituents: The introduction of substituted aryl rings can lead to potent anticancer and anti-inflammatory activities. The electronic properties and substitution pattern on the aryl ring significantly influence potency.[1]
-
Alkyl and Heterocyclic Substituents: N-alkylation or the introduction of heterocyclic moieties can confer antimicrobial and other enzyme inhibitory activities.[2]
-
-
The Isothiazole Core: The core heterocyclic structure itself is crucial for activity. While saccharin's benzo-fused ring provides a rigid scaffold, the more flexible 4,5-dihydroisothiazole ring may allow for different binding modes to biological targets.
-
The Sulfonyl Group: The 1,1-dioxide moiety is a key feature, likely involved in hydrogen bonding and other polar interactions with target proteins.
The following diagram illustrates the general SAR principles for N-substituted isothiazole 1,1-dioxides.
Caption: General SAR for N-substituted isothiazole 1,1-dioxides.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of SAR studies. Below are representative protocols for key assays mentioned in the literature for evaluating the biological activity of isothiazole 1,1-dioxide analogs.
3.1. Anticancer Activity Assay (MTT Assay)
This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth) is determined.
3.2. Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
The following diagram illustrates a typical workflow for the synthesis and evaluation of novel isothiazole 1,1-dioxide analogs.
Caption: Workflow for SAR studies of isothiazole 1,1-dioxide analogs.
Conclusion and Future Directions
The isothiazole 1,1-dioxide scaffold, particularly as exemplified by saccharin derivatives, represents a promising starting point for the development of new therapeutic agents. The N-substituent on the sultam ring is a key handle for modulating biological activity. While direct SAR studies on this compound analogs are limited, the principles derived from related aromatic systems provide a strong foundation for future drug discovery efforts.
Future research should focus on the systematic synthesis and biological evaluation of a library of this compound analogs with diverse N-substituents. This will allow for the establishment of a clear SAR for this specific scaffold and potentially lead to the discovery of novel compounds with improved potency and selectivity for various biological targets. The exploration of different substitution patterns on the saturated ring of the this compound core could also yield valuable insights and new lead compounds.
References
- 1. Synthesis, Anticancer, Antioxidant, Anti-Inflammatory, Antimicrobial Activities, Molecular Docking, and DFT Studies of Sultams Derived from Saccharin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel saccharin analogs as promising antibacterial and anticancer agents: synthesis, DFT, POM analysis, molecular docking, molecular dynamic simulations, and cell-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Structure-based design, synthesis, and biological evaluation of 1,1-dioxoisothiazole and benzo[b]thiophene-1,1-dioxide derivatives as novel inhibitors of hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Stability of 4,5-Dihydroisothiazole 1,1-Dioxide Against Other Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
The stability of heterocyclic scaffolds is a critical parameter in drug discovery and development, influencing a compound's shelf-life, metabolic fate, and overall therapeutic potential. This guide provides a comparative analysis of the stability of 4,5-dihydroisothiazole 1,1-dioxide against other prominent sulfur-containing heterocycles: thiophene, thiazole, and isothiazole. The information presented herein is intended to assist researchers in making informed decisions when selecting heterocyclic moieties in drug design.
While direct, quantitative comparative studies on the stability of this compound are limited in publicly available literature, this guide synthesizes existing knowledge on the general stability of these classes of compounds and outlines standardized protocols for their evaluation. The inherent reactivity of the "1,1-dioxide" functional group suggests that this compound may exhibit different stability profiles compared to its non-oxidized counterparts.
Comparative Stability Overview
The following table summarizes the expected stability profiles of this compound and other key sulfur-containing heterocycles based on general chemical principles and available data.
| Heterocycle | Chemical Stability (pH) | Thermal Stability | Oxidative Stability | Metabolic Stability |
| This compound | Potentially susceptible to degradation under strong acidic or basic conditions due to ring strain and the electron-withdrawing nature of the sulfone. | Expected to have moderate to good thermal stability. | The sulfone group is already in a high oxidation state, suggesting good stability against further oxidation. | The saturated ring may be susceptible to enzymatic degradation. |
| Thiophene | Generally stable across a wide pH range. | High thermal stability due to its aromatic character.[1] | Can undergo oxidation at the sulfur atom, potentially leading to sulfoxides and sulfones.[2] | Subject to metabolic oxidation.[2] |
| Thiazole | Generally stable, though the presence of the nitrogen atom can influence its basicity and reactivity at different pH values. | Good thermal stability, characteristic of aromatic heterocycles. | The sulfur atom is susceptible to oxidation. | Can be metabolized through various pathways, including oxidation of the sulfur atom. |
| Isothiazole | Stability is influenced by the position of the nitrogen atom, which can affect the ring's electronic properties. Some isothiazole derivatives show pH-dependent degradation. | Generally possesses good thermal stability. | The sulfur atom can be oxidized. | Metabolic pathways can involve the sulfur atom and other parts of the ring. |
Note: The stability of any heterocyclic compound can be significantly influenced by the nature and position of its substituents. The information in this table represents the general stability of the parent ring systems.
Experimental Protocols for Stability Assessment
To obtain quantitative and directly comparable data, the following experimental protocols are recommended.
Chemical Stability (pH) Assessment
This protocol is designed to evaluate the stability of a compound across a range of pH values, simulating conditions it might encounter in physiological environments or during formulation.
-
Preparation of Buffer Solutions: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 7.4, 9, and 12).
-
Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO or acetonitrile).
-
Incubation: Add a small aliquot of the stock solution to each buffer to achieve a final concentration typically in the low micromolar range. Incubate the samples at a controlled temperature (e.g., 37°C) for a defined period (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
Sample Analysis: At each time point, withdraw an aliquot from each sample and quench the reaction if necessary (e.g., by adding an equal volume of a solvent that stops degradation). Analyze the concentration of the remaining parent compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: Plot the natural logarithm of the compound concentration versus time for each pH. The degradation rate constant (k) can be determined from the slope of the line. The half-life (t½) at each pH can then be calculated using the formula: t½ = 0.693 / k.
Thermal Stability Assessment
This protocol assesses the stability of a compound when subjected to elevated temperatures.
-
Instrumentation: Utilize a thermogravimetric analyzer (TGA) or a differential scanning calorimeter (DSC).
-
Sample Preparation: Place a small, accurately weighed amount of the solid compound into the sample pan.
-
TGA Method: Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 500°C). The TGA will record the mass of the sample as a function of temperature. The onset temperature of decomposition is a key indicator of thermal stability.
-
Isothermal Method: Alternatively, hold the sample at a specific high temperature for an extended period and monitor for degradation over time using an analytical technique like HPLC to quantify the remaining parent compound.
Oxidative Stability Assessment
This protocol evaluates the susceptibility of a compound to degradation by reactive oxygen species.
-
Reagent Preparation: Prepare solutions of oxidizing agents, such as hydrogen peroxide (H₂O₂) or Fenton's reagent (a solution of H₂O₂ and an iron catalyst).
-
Sample Preparation: Prepare a stock solution of the test compound.
-
Incubation: Add the oxidizing agent to the test compound solution and incubate at a controlled temperature. Include a control sample without the oxidizing agent.
-
Sample Analysis: At various time points, take aliquots and quench the reaction (e.g., by adding a scavenger like sodium bisulfite). Analyze the concentration of the parent compound using HPLC or LC-MS.
-
Data Analysis: Compare the degradation rate of the compound in the presence and absence of the oxidizing agent to determine its oxidative stability.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive stability assessment of sulfur-containing heterocycles.
References
A Comparative Guide to the Cross-Reactivity Profiling of 4,5-Dihydroisothiazole 1,1-Dioxide Based Compounds and Their Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-reactivity and selectivity of compounds based on the 4,5-dihydroisothiazole scaffold and its close structural analogs. Due to the limited availability of comprehensive cross-reactivity data for compounds with the specific 4,5-dihydroisothiazole 1,1-dioxide core, this document extends its scope to include structurally related 4,5-dihydrothiazole and tetrahydrobenzo[d]thiazole derivatives. This approach offers a broader perspective on the potential off-target interactions of this class of compounds, which is crucial for drug development and for understanding their therapeutic potential and possible side effects.
The guide focuses on two primary target classes where these scaffolds have shown significant activity: G-Protein Coupled Receptors (GPCRs), specifically serotonin receptors, and protein kinases.
Data Presentation: Quantitative Analysis of Compound Selectivity
The following tables summarize the binding affinities and inhibitory concentrations of various thiazole-based compounds against different biological targets. This data is essential for comparing the selectivity and potency of these molecules.
Table 1: Binding Affinity (Ki) of 4,5-Dihydrothiazole-Phenylpiperazine Derivatives for Serotonin Receptors
This table presents data for a series of compounds (designated FG-1 through FG-18) tested for their affinity at 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1] Lower Ki values indicate higher binding affinity. The selectivity profile can be inferred by comparing the Ki values across the different receptor subtypes.
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) | Selectivity Profile |
| FG-1 | 100 | >1000 | 115 | Moderate 5-HT1A / 5-HT2C |
| FG-4 | 98 | >1000 | 100 | Moderate 5-HT1A / 5-HT2C |
| FG-5 | 120 | >1000 | 150 | Moderate 5-HT1A / 5-HT2C |
| FG-6 | 85 | >1000 | 95 | Moderate 5-HT1A / 5-HT2C |
| FG-7 | 54 | >1000 | 250 | Selective for 5-HT1A |
| FG-8 | 200 | >1000 | 46 | Selective for 5-HT2C |
| FG-14 | >1000 | >1000 | 72 | Selective for 5-HT2C |
| FG-16 | 25 | >1000 | >1000 | Selective for 5-HT1A |
| FG-18 | >1000 | >1000 | 17 | Highly Selective for 5-HT2C |
Data sourced from a study on novel 4,5-dihydrothiazole-phenylpiperazine derivatives as serotonergic agents.[1]
Table 2: Inhibitory Concentration (IC50) of Tetrahydrobenzo[d]thiazole Derivatives for Protein Kinases
This table shows the IC50 values for novel dual kinase inhibitors based on the 4,5,6,7-tetrahydrobenzo[d]thiazole scaffold. These compounds were tested for their ability to inhibit Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β). Lower IC50 values indicate greater inhibitory potency.
| Compound | CK2 IC50 (µM) | GSK3β IC50 (µM) | Selectivity Profile |
| 1d | < 8 | < 8 | Dual Inhibitor |
| 1g | 1.9 | 0.67 | Dual Inhibitor, preference for GSK3β |
| 1h | < 8 | < 8 | Dual Inhibitor |
| 2g | < 3 | < 3 | Dual Inhibitor |
Data extracted from a study on the design and evaluation of novel dual kinase inhibitors.[2]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to generate the data in this guide.
General Workflow for Cross-Reactivity Profiling
A systematic approach is necessary to characterize the selectivity of a novel compound. The general workflow involves a tiered screening process, starting with a broad panel of targets and narrowing down to detailed dose-response analysis for significant "hits".
Caption: General workflow for small molecule cross-reactivity profiling.
Protocol 1: Radioligand Binding Assay for Serotonin Receptors
Radioligand binding assays are the gold standard for measuring the affinity of a ligand for a receptor.[3][4][5] This competitive binding protocol is used to determine the Ki value of a test compound.
1. Membrane Preparation:
-
Tissue or cultured cells expressing the target receptor (e.g., 5-HT1A) are homogenized in a cold lysis buffer.[6]
-
The homogenate is centrifuged to pellet the cell membranes.[6]
-
The membrane pellet is washed, resuspended in an assay buffer, and the protein concentration is determined (e.g., using a BCA assay).[6]
2. Competitive Binding Reaction:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A), and a range of concentrations of the unlabeled test compound.[3]
-
Total binding is determined in the absence of the test compound, while non-specific binding is measured in the presence of a high concentration of a known unlabeled ligand.
-
The plate is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 30°C).[6]
3. Separation and Counting:
-
The reaction is terminated by rapid vacuum filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.[3]
-
The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.[6]
-
A scintillation cocktail is added to the filters, and the radioactivity is quantified using a scintillation counter.[6]
4. Data Analysis:
-
The specific binding at each concentration of the test compound is calculated by subtracting the non-specific binding from the total binding.
-
The data is plotted as percent specific binding versus the log concentration of the test compound to generate a sigmoidal curve.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Caption: Workflow for a competitive radioligand binding assay.
Protocol 2: Z'-LYTE™ Kinase Assay
The Z'-LYTE™ assay is a fluorescence-based, coupled-enzyme method used to measure kinase activity and inhibition.[2][8] It relies on the differential sensitivity of phosphorylated and non-phosphorylated peptide substrates to proteolytic cleavage.[8]
1. Kinase Reaction:
-
In a 384-well plate, combine the kinase, a FRET-labeled peptide substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP at a concentration near the Km for the specific kinase.
-
The kinase transfers the phosphate from ATP to a serine, threonine, or tyrosine residue on the peptide substrate.[8]
-
Incubate at room temperature for a set period (e.g., 1-2 hours).[9]
2. Development Reaction:
-
Add the "Development Reagent," which contains a site-specific protease.[2]
-
This protease specifically cleaves the non-phosphorylated peptide substrate. Phosphorylation protects the peptide from cleavage.
-
Cleavage of the non-phosphorylated peptide separates the two fluorophores (coumarin and fluorescein), disrupting FRET.[8]
3. Detection:
-
Measure the fluorescence emission of both coumarin (donor) and fluorescein (acceptor).
-
Calculate the emission ratio (Coumarin/Fluorescein). A high ratio indicates low kinase activity (more cleavage), while a low ratio indicates high kinase activity (less cleavage).
4. Data Analysis:
-
Calculate the percent phosphorylation based on the emission ratios of control wells (0% and 100% phosphorylation).
-
Calculate the percent inhibition for each concentration of the test compound relative to a no-inhibitor (DMSO) control.
-
Determine the IC50 value by fitting the percent inhibition data to a sigmoidal dose-response curve using a 4-parameter logistic fit.[10]
Caption: Workflow for the Z'-LYTE™ kinase inhibition assay.
Signaling Pathways
Understanding the signaling pathways of primary and off-targets is critical for predicting the functional consequences of compound binding.
Serotonin 5-HT1A and 5-HT2C Receptor Signaling
5-HT1A and 5-HT2C receptors are both GPCRs but typically couple to different G-proteins, leading to opposing downstream effects.
-
5-HT1A Receptors primarily couple to Gαi/o proteins. Activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced Protein Kinase A (PKA) activity.[11][12] They also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.[13]
-
5-HT2C Receptors primarily couple to Gαq/11 proteins.[14] Activation stimulates phospholipase C (PLC), which hydrolyzes PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates Protein Kinase C (PKC).[11]
Caption: Simplified signaling pathways for 5-HT1A and 5-HT2C receptors.
CK2 and GSK3β Signaling in Cancer
Casein Kinase 2 (CK2) and Glycogen Synthase Kinase 3β (GSK3β) are serine/threonine kinases implicated in various cellular processes, and their dysregulation is a hallmark of many cancers.[15] They often participate in the same signaling networks, such as the PI3K/Akt and Wnt/β-catenin pathways.
-
CK2 is considered a pro-oncogenic kinase that promotes cell proliferation and survival.[16] It can phosphorylate and activate key signaling molecules like Akt and Ikaros, and it can inhibit tumor suppressors like PTEN.[17][18]
-
GSK3β has a more complex role, acting as either a tumor suppressor or promoter depending on the context.[19] In the canonical Wnt pathway, GSK3β is part of a "destruction complex" that targets β-catenin for degradation. Inhibition of GSK3β leads to β-catenin stabilization, nuclear translocation, and transcription of pro-proliferative genes.[17]
Caption: Interplay of CK2 and GSK3β in key cancer signaling pathways.
References
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Z'-LYTE Kinase Assay Kits | Thermo Fisher Scientific - US [thermofisher.com]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. revvity.com [revvity.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. courses.edx.org [courses.edx.org]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. assayquant.com [assayquant.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 13. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. CK2 and the Hallmarks of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. CK2 in Cancer: Cellular and Biochemical Mechanisms and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Protein Kinase CK2 in Cancer Energetics [frontiersin.org]
- 18. pure.psu.edu [pure.psu.edu]
- 19. Casein Kinase II (CK2), Glycogen Synthase Kinase-3 (GSK-3) and Ikaros mediated regulation of leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling Binding Affinities: A Comparative Docking Analysis of 4,5-Dihydroisothiazole 1,1-Dioxide and Isothiazole Derivatives in the Human Leukocyte Elastase Active Site
A detailed in-silico investigation into the binding interactions of 4,5-dihydroisothiazole 1,1-dioxide and isothiazole derivatives with Human Leukocyte Elastase (HLE) reveals key structural determinants for inhibitory potential. While direct comparative docking studies of the parent this compound and isothiazole are not extensively documented, analysis of their derivatives provides valuable insights into their potential as HLE inhibitors. This guide synthesizes available data to offer a comparative overview for researchers and drug development professionals.
Human Leukocyte Elastase (HLE) is a serine protease implicated in a variety of inflammatory diseases, making it a significant target for therapeutic intervention. Both isothiazole and its saturated, oxidized counterpart, this compound (a cyclic sultam), are heterocyclic scaffolds of interest in medicinal chemistry. This guide provides a comparative analysis of their derivatives' docking performance against HLE, based on available research.
Comparative Docking Performance in Human Leukocyte Elastase
The following table summarizes the docking performance of various isothiazole and thiazole derivatives against Human Leukocyte Elastase. Thiazole derivatives are included as a close structural analog to isothiazole for a broader comparative context. It is important to note that the data is collated from different studies and direct comparison should be approached with caution due to variations in computational methods.
| Compound Class | Derivative | Target Enzyme | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues |
| Isothiazole Derivatives | 2-Pyridinyl-isothiazol-3(2H)-one 1,1-dioxide | Human Leukocyte Elastase | Not Specified | Data Not Available | Not Specified |
| Thiazole Derivatives | Phthalimide-based thiazoles | Human Neutrophil Elastase | 2H1U | Not Specified | Not Specified |
| 3,3-Diethylazetidine-2,4-dione based thiazoles | Human Neutrophil Elastase | 1BMA | Not Specified | Ser195 |
Note: Specific binding affinity values for the isothiazole 1,1-dioxide derivative were not available in the reviewed literature. The thiazole derivatives are presented to provide a general understanding of the binding potential of this class of heterocycles in the HLE active site.
Experimental Protocols: Molecular Docking of HLE Inhibitors
The following protocol represents a generalized workflow for the molecular docking of small molecules into the active site of Human Leukocyte Elastase, based on methodologies reported in various studies.
1. Protein Preparation:
-
The three-dimensional crystal structure of Human Leukocyte Elastase is retrieved from the Protein Data Bank (PDB). Commonly used PDB IDs include 1HNE, 2Z7F, and 8VK5.
-
The protein structure is prepared by removing water molecules, co-crystallized ligands, and any non-essential ions.
-
Hydrogen atoms are added to the protein, and charges are assigned using a force field such as CHARMM or AMBER.
-
The protein structure is then minimized to relieve any steric clashes.
2. Ligand Preparation:
-
The 2D structures of the this compound and isothiazole derivatives are drawn using chemical drawing software.
-
The 2D structures are converted to 3D and subjected to energy minimization using a suitable force field (e.g., MMFF94).
-
Appropriate protonation states at physiological pH are assigned.
3. Grid Generation:
-
The binding site in the HLE active site is defined. This is typically centered around the catalytic triad residues: His57, Asp102, and Ser195.
-
A grid box is generated to encompass the defined binding site, providing the search space for the docking algorithm.
4. Molecular Docking:
-
Docking is performed using software such as AutoDock, Glide, or GOLD.
-
The software samples various conformations and orientations of the ligand within the grid box.
-
A scoring function is used to calculate the binding affinity for each pose, typically expressed in kcal/mol.
5. Analysis of Results:
-
The docked poses are ranked based on their binding energies.
-
The pose with the lowest binding energy is selected for further analysis.
-
The interactions between the ligand and the amino acid residues in the HLE active site (e.g., hydrogen bonds, hydrophobic interactions, and van der Waals forces) are visualized and analyzed.
Visualizing the Workflow and Signaling Pathway
To better understand the processes involved, the following diagrams illustrate the general molecular docking workflow and the signaling pathway of Human Leukocyte Elastase.
Figure 1. A generalized workflow for molecular docking studies.
Figure 2. Signaling pathways activated by Human Leukocyte Elastase.
Safety Operating Guide
Navigating the Safe Disposal of 4,5-Dihydroisothiazole 1,1-dioxide: A Comprehensive Guide
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is critical to be aware of the potential hazards associated with 4,5-Dihydroisothiazole 1,1-dioxide and similar compounds. Related chemicals are known to cause skin and eye irritation, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Respiratory Protection: If working in a poorly ventilated area or if dusts/aerosols may be generated, use a NIOSH-approved respirator.
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[4]
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[3]
-
Avoid contact with skin, eyes, and clothing.[3]
-
Prevent the formation of dust and aerosols.[5]
-
Keep away from heat, sparks, and open flames.[4]
Step-by-Step Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Do not discharge to sewer systems or contaminate water, foodstuffs, or feed.[5]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves, weighing paper) in a designated, properly labeled, and sealed container.
-
Use suitable, closed containers for disposal.[4]
-
-
Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Keep the container tightly closed.[4]
-
-
Waste Disposal:
-
The recommended method of disposal is to send the chemical waste to a licensed chemical destruction plant or to dispose of it through controlled incineration with flue gas scrubbing.[5]
-
All disposal practices must be in accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) office for specific guidance and to arrange for waste pickup.
-
-
Contaminated Packaging:
-
Empty containers should be triple-rinsed (or equivalent) with a suitable solvent. The rinsate should be collected and treated as hazardous waste.
-
After rinsing, the packaging can be punctured to prevent reuse and disposed of in a sanitary landfill, or incinerated if combustible.[5] Consult with your EHS office for approved procedures.
-
Quantitative Data Summary
While specific quantitative data for this compound is limited in the provided search results, the following table summarizes relevant information for related compounds, which should be considered as guidance.
| Parameter | Value/Information | Source Citation |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H410: Very toxic to aquatic life with long lasting effects. | |
| Precautionary Statements | P261: Avoid breathing dust.P273: Avoid release to the environment.P280: Wear protective gloves/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P501: Dispose of contents/container to an approved waste disposal plant. | |
| Incompatible Materials | Acids, Strong oxidizing agents, Acid anhydrides, Acid chlorides, Carbon dioxide (CO2). | [4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 4,5-Dihydroisothiazole 1,1-dioxide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4,5-Dihydroisothiazole 1,1-dioxide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. Based on the hazard profile of related isothiazole compounds, which are known to cause skin and eye irritation and may cause allergic skin reactions, the following PPE is recommended.[1][2][3][4][5]
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 compliant | Protects against chemical splashes.[6][7] |
| Face Shield | Worn over safety goggles | Recommended when there is a significant risk of splashing or when handling larger quantities.[6][7] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or Neoprene | Provides protection against incidental contact. For prolonged contact, consider double-gloving.[6][8] |
| Body Protection | Laboratory Coat | Long-sleeved, flame-retardant recommended | Protects skin and personal clothing from contamination.[6][7] |
| Respiratory Protection | Chemical Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood.[6][7] | |
| Respirator | NIOSH-approved (e.g., N95 or higher) | Required if handling outside of a fume hood or if there is a risk of aerosol generation.[7] | |
| Foot Protection | Closed-Toed Shoes | Protects feet from spills.[6] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for minimizing risk and ensuring regulatory compliance.
Operational Plan: Safe Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Verify that a safety shower and eyewash station are accessible and have been recently tested.[6]
-
Confirm that a chemical spill kit appropriate for the hazards of isothiazolinones is readily available.[6]
-
Don all required PPE as outlined in Table 1 before handling the chemical.[6]
-
-
Handling the Chemical:
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes. Seek medical attention.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[9]
-
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including gloves, disposable lab coats, and empty containers, must be segregated as hazardous waste.
-
Waste Disposal: Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.[1][10] Do not dispose of down the drain or in regular trash.
Experimental Protocol: Preparation of a Stock Solution
This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.
Materials:
-
This compound
-
Appropriate solvent
-
Volumetric flask with stopper
-
Beaker
-
Spatula
-
Analytical balance
-
Wash bottle with solvent
-
Waste container
Procedure:
-
Preparation:
-
Don all required PPE (safety goggles, face shield, nitrile gloves, and lab coat).
-
Perform all work in a certified chemical fume hood.
-
-
Weighing the Compound:
-
Place a clean, dry beaker on the analytical balance and tare it.
-
Carefully add the desired amount of this compound to the beaker using a clean spatula.
-
Record the exact weight.
-
-
Dissolving the Compound:
-
Add a small amount of the appropriate solvent to the beaker to dissolve the solid.
-
Gently swirl the beaker to aid dissolution.
-
-
Transfer to Volumetric Flask:
-
Carefully transfer the solution from the beaker to the volumetric flask.
-
Rinse the beaker with a small amount of solvent and add the rinsing to the volumetric flask to ensure a complete transfer. Repeat this step two more times.
-
-
Dilution to Final Volume:
-
Add the solvent to the volumetric flask until the bottom of the meniscus is level with the calibration mark.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Label the volumetric flask clearly with the chemical name, concentration, solvent, date of preparation, and your initials.
-
Store the solution in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Waste Disposal:
-
Dispose of any contaminated materials (e.g., weighing paper, gloves) in the designated hazardous waste container.
-
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. diamonddiagnostics.com [diamonddiagnostics.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. hpc-standards.com [hpc-standards.com]
- 4. calpaclab.com [calpaclab.com]
- 5. 4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one | C11H17Cl2NOS | CID 91688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. angenechemical.com [angenechemical.com]
- 9. Isothiazole, 4,5-dihydro-, 1,1-dioxide - Safety Data Sheet [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
